molecular formula C23H30Cl3N5O3 B1662470 Azimilide hydrochloride CAS No. 149888-94-8

Azimilide hydrochloride

Cat. No.: B1662470
CAS No.: 149888-94-8
M. Wt: 530.9 g/mol
InChI Key: HHPSICLSNHCSNZ-DSHYBBOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azimilide hydrochloride is an investigational Class III antiarrhythmic agent utilized in cardiovascular research for its unique electrophysiological properties. Its primary research value lies in its mechanism of action as a dual-channel blocker, which involves the inhibition of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac myocytes . This dual action results in the prolongation of the cardiac action potential duration and the refractory period, which are key factors in stabilizing cardiac rhythm and preventing the recurrence of abnormal electrical circuits . Scientific investigations focus on its application in studying atrial and ventricular arrhythmias. Research indicates that azimilide can help maintain sinus rhythm and reduce the frequency of arrhythmic episodes in experimental models . A distinctive feature of azimilide compared to some other Class III agents is its relative lack of reverse-use dependence, meaning its electrophysiological effects are maintained even at elevated heart rates, making it a particularly interesting compound for probing rate-dependent arrhythmias . By prolonging repolarization in both atrial and ventricular tissues, azimilide hydrochloride serves as a vital research tool for understanding the fundamental mechanisms of arrhythmogenesis and evaluating potential antiarrhythmic interventions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

149888-94-8

Molecular Formula

C23H30Cl3N5O3

Molecular Weight

530.9 g/mol

IUPAC Name

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride

InChI

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;;

InChI Key

HHPSICLSNHCSNZ-DSHYBBOZSA-N

SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl

Isomeric SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl

Synonyms

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride
2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride
azimilide
azimilide dihydrochloride
azmilide
NE 10064
NE-10064

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Azimilide Hydrochloride Mechanism of Action on Potassium Channels

[1]

Executive Summary

Azimilide hydrochloride represents a distinct evolution in Class III antiarrhythmic pharmacotherapy.[1] Unlike selective

dual-component blocker


213456

This guide dissects the molecular mechanics of this dual blockade, provides validated patch-clamp protocols for quantifying its efficacy, and analyzes the kinetic properties that differentiate it from other agents in its class.

Molecular Mechanism of Action

The Dual-Blockade Paradigm

The cardiac action potential (AP) repolarization (Phase 3) is primarily driven by the efflux of potassium ions through two distinct channels:[2][5]

  • 
     (Rapid):  Encoded by the KCNH2 (hERG) gene.[7]
    
  • 
     (Slow):  Encoded by the KCNQ1 gene co-assembled with the KCNE1 (minK) beta-subunit.
    

Azimilide inhibits both currents with comparable affinity, a feature termed "balanced blockade." This is critical because






Binding Kinetics and Site Specificity
  • Target: Extracellular domain of the hERG pore (distinct from intracellular blockers like dofetilide).[5]

  • 
     Blockade:  Exhibits reverse use-dependence .[3][4][5][8] The drug is most effective at slow heart rates (bradycardia) and loses efficacy at high heart rates (tachycardia). This is a classic limitation of Class III agents, though Azimilide's 
    
    
    component mitigates this partially.
  • 
     Blockade:  Generally exhibits less reverse use-dependence, providing stability at higher rates.
    
  • Nuance - Agonist Effect: At low concentrations and specific voltage thresholds (near activation), Azimilide can transiently increase

    
     probability of opening before the dominant blocking effect takes over, a phenomenon linked to its extracellular binding site.
    
Mechanistic Pathway Diagram

AzimilideMechanismAzimilideAzimilide HydrochlorideHERGhERG Channel (IKr)(Rapid Delayed Rectifier)Azimilide->HERGHigh Affinity (IC50 ~1.4 µM)KCNQ1KCNQ1/KCNE1 Channel (IKs)(Slow Delayed Rectifier)Azimilide->KCNQ1Moderate Affinity (IC50 ~3 µM)PoreBlockPore Occlusion(Extracellular Binding)HERG->PoreBlockKCNQ1->PoreBlockKEffluxK+ Efflux (Phase 3)PoreBlock->KEffluxInhibitsRepolarizationVentricular RepolarizationKEfflux->RepolarizationDelaysAPDAction Potential Duration (APD)ProlongationRepolarization->APDExtendsRefractoryEffective Refractory Period (ERP)IncreaseAPD->RefractoryIncreases

Figure 1: Dual-channel blockade mechanism of Azimilide leading to prolonged refractoriness.

Comparative Pharmacology Data

The following table summarizes the inhibitory concentrations (

CompoundTarget Specificity

for

(hERG)

for

(KCNQ1)
Use-Dependence Profile
Azimilide Dual (

+

)
~1.4

M
~1.8 - 3.0

M
Reverse (

); Neutral (

)
DofetilideSelective

~0.01

M
> 100

M
Strong Reverse
SotalolSelective

~50

M
No EffectStrong Reverse
AmiodaroneMulti-channel~1

M
~1

M
Use-Dependent (Safety factor)

Data sourced from comparative patch-clamp studies [1, 5, 9].

Experimental Protocol: Whole-Cell Patch Clamp Validation

To validate Azimilide's mechanism in a drug development setting, a rigorous patch-clamp protocol is required. This protocol is designed to isolate


System Setup
  • Cell Line: HEK293 (hERG stable) or CHO (KCNQ1/KCNE1 stable).

  • Rig: Axon MultiClamp 700B or Nanion Patchliner (Automated).

  • Temperature: Physiological (37°C) is critical; room temperature significantly alters channel kinetics and drug binding.

Solutions
  • Extracellular (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Intracellular (Pipette): 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

Voltage Protocols (The "Pulse" Sequence)
Protocol A: Isolating

(hERG)
tail current
  • Holding Potential: -80 mV.

  • Depolarization (Pre-pulse): Step to +20 mV for 2 seconds (Fully activates and inactivates channels).

  • Repolarization (Test Pulse): Step to -50 mV for 2 seconds.

    • Observation: A large transient outward current (tail current) occurs here as channels recover from inactivation before closing.

  • Measurement: Measure peak tail current amplitude.

  • Drug Application: Perfuse Azimilide (0.1 - 10

    
    M) for 5 minutes. Repeat pulse.
    
Protocol B: Isolating

(KCNQ1/KCNE1)
  • Holding Potential: -80 mV.

  • Depolarization: Step to +40 mV for 4 seconds (Critical: Short pulses will not activate

    
    ).
    
  • Repolarization: Step to -40 mV.

  • Measurement: Measure the steady-state current at the end of the 4-second pulse.

  • Drug Application: Perfuse Azimilide (1 - 30

    
    M).
    
Workflow Visualization

PatchClampWorkflowPrepCell Preparation(HEK293/CHO)SealGiga-Ohm SealFormation (>1 GΩ)Prep->SealBreakWhole-Cell Access(Suction/ZAP)Seal->BreakControlRecord BaselineCurrentsBreak->ControlPerfusionPerfuse Azimilide(Step-wise Concentration)Control->PerfusionWashoutWashout Phase(Reversibility Check)Perfusion->WashoutOptionalAnalysisData Analysis(Hill Plot / IC50)Perfusion->AnalysisWashout->Analysis

Figure 2: Standardized Whole-Cell Patch Clamp Workflow for Azimilide Profiling.

Safety & Toxicology: The Torsades de Pointes Context

While Azimilide prolongs the QT interval (a surrogate for APD prolongation), its pro-arrhythmic potential is distinct.

  • Risk Factor: Torsades de Pointes (TdP) is the primary safety concern for all Class III agents.

  • Mitigation: The blockade of

    
     prevents the "all-or-nothing" repolarization failure seen with pure 
    
    
    blockers. However, extreme QT prolongation (>500ms) remains a stopping criterion in clinical protocols.
  • Toxicology: Unlike Amiodarone, Azimilide lacks the iodine moiety, significantly reducing the risk of thyroid and pulmonary toxicity [2].

References

  • Azimilide - Wikipedia. Mechanism of Action and Ion Currents. [Link]

  • Azimilide dihydrochloride, a novel antiarrhythmic agent. National Institutes of Health (NIH) - PubMed. [Link]

  • Azimilide dihydrochloride: a new class III anti-arrhythmic agent. National Institutes of Health (NIH) - PubMed. [Link]

  • What is Azimilide Hydrochloride used for? Patsnap Synapse. [Link]

  • Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current. National Institutes of Health (NIH) - PubMed. [Link]

  • Mechanisms of action of class III agents and their clinical relevance. National Institutes of Health (NIH) - PubMed. [Link]

  • Azimilide (NE‐10064) Can Prolong or Shorten the Action Potential Duration. Scilit. [Link][3][9][10]

  • Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action. National Institutes of Health (NIH) - PubMed. [Link]

Technical Monograph: Synthesis and Chemical Properties of Azimilide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azimilide hydrochloride (NE-10064) is a Class III antiarrhythmic agent distinguished by its dual mechanism of action.[1] Unlike selective Class III agents (e.g., dofetilide) that block only the rapid component of the delayed rectifier potassium current (


), azimilide blocks both the rapid (

) and slow (

) components.[2] This dual blockade prolongs the cardiac action potential duration and refractory period in both atrial and ventricular tissues, providing therapeutic utility in atrial fibrillation and ventricular tachyarrhythmias.

From a chemical perspective, azimilide is a functionalized hydantoin derivative linked to a chlorophenylfuran moiety via a hydrazone bridge. Its synthesis requires precise control over regioselective alkylation and condensation reactions to ensure high purity and correct salt stoichiometry.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Identity and Structure
PropertyDetail
IUPAC Name 1-[[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene]amino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione dihydrochloride
CAS Number 149888-94-8 (Dihydrochloride); 149908-53-2 (Free Base)
Molecular Formula

Molecular Weight 530.88 g/mol (Salt); 457.96 g/mol (Free Base)
Appearance White to off-white crystalline powder
Physicochemical Data
ParameterValue / Characteristic
Solubility Water (~26 mg/mL), DMSO (>50 mg/mL), Ethanol (Slightly soluble)
pKa ~8.4 (Piperazine

), ~4.2 (Piperazine

)
Hygroscopicity Exists as anhydrate, hemi-hydrate, and various polymorphs (e.g., Form V).[1][3] The hemi-hydrate is thermodynamically stable at ambient RH.[1]
Melting Point 198–200 °C (Decomposition typical for HCl salts)

Retrosynthetic Analysis

The synthesis of Azimilide can be deconstructed into three primary modules: the Hydantoin Core , the Furan Aldehyde , and the Side Chain .

Retrosynthesis Azimilide Azimilide Hydrochloride Hydrazone Hydrazone Intermediate (1-amino-hydantoin + Aldehyde) Azimilide->Hydrazone N-Alkylation SideChain Side Chain Reagents (1-bromo-4-chlorobutane + N-methylpiperazine) Azimilide->SideChain N-Alkylation Aldehyde 5-(4-chlorophenyl)-2-furancarboxaldehyde Hydrazone->Aldehyde Condensation Aminohydantoin 1-Amino-2,4-imidazolidinedione Hydrazone->Aminohydantoin Condensation Furfural Furfural Aldehyde->Furfural Meerwein Arylation Chloroaniline 4-Chloroaniline Aldehyde->Chloroaniline Meerwein Arylation Semicarbazide Semicarbazide Aminohydantoin->Semicarbazide Cyclization Chloroacetic Chloroacetic Acid Aminohydantoin->Chloroacetic Cyclization

Figure 1: Retrosynthetic disconnection of Azimilide showing the convergent assembly of the furan and hydantoin fragments.

Detailed Synthetic Protocols

The synthesis is best executed in a convergent manner. The following protocols describe the preparation of key intermediates followed by the final assembly.

Phase 1: Synthesis of 1-Amino-2,4-imidazolidinedione (Intermediate A)

This step constructs the hydantoin ring with a pre-installed amino group at the N1 position, essential for the subsequent hydrazone formation.[1]

Reaction Logic: Semicarbazide provides the urea backbone, while chloroacetic acid provides the two-carbon fragment to close the ring. Reagents: Semicarbazide hydrochloride, Chloroacetic acid, Sodium acetate, Water.

  • Dissolution: Dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in water.

  • Addition: Add a solution of chloroacetic acid (1.0 eq) in water dropwise to the semicarbazide solution.

  • Cyclization: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The initial condensation forms the semicarbazidoacetic acid intermediate, which then cyclizes to the 1-aminohydantoin.

  • Isolation: Cool the reaction mixture to 0–5°C. The product precipitates as a white solid. Filter, wash with cold water, and dry.

Phase 2: Synthesis of 5-(4-chlorophenyl)-2-furancarboxaldehyde (Intermediate B)[1]

The biaryl furan moiety is synthesized using a Meerwein arylation, coupling a diazonium salt with furfural.

Reagents: 4-Chloroaniline, Sodium nitrite, HCl, Furfural, Cupric chloride (catalyst).

  • Diazotization: Suspend 4-chloroaniline in dilute HCl at 0–5°C. Add aqueous sodium nitrite dropwise to form the diazonium salt.[1]

  • Coupling: Add furfural (1.0 eq) and a catalytic amount of

    
     to the diazonium solution. Stir at 20–30°C for 12 hours.
    
  • Workup: Extract the reaction mixture with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Evaporate the solvent. Recrystallize the crude solid from ethanol/water to obtain the aldehyde as yellow needles.

Phase 3: Hydrazone Formation (Intermediate C)

Reaction Logic: Acid-catalyzed condensation between the aldehyde carbonyl and the N-amino group of the hydantoin.[1]

  • Setup: Suspend 1-amino-2,4-imidazolidinedione (Intermediate A, 1.0 eq) and 5-(4-chlorophenyl)-2-furancarboxaldehyde (Intermediate B, 1.0 eq) in Ethanol.

  • Catalysis: Add a catalytic amount of concentrated HCl or acetic acid.[1]

  • Reflux: Heat to reflux for 3–5 hours. The suspension will typically clear then reprecipitate the product.

  • Isolation: Cool to room temperature. Filter the yellow precipitate (Intermediate C: 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione).[1] Wash with cold ethanol.[1]

Phase 4: Side Chain Installation & Salt Formation (Azimilide)

The final phase involves alkylating the N3 position of the hydantoin ring. This can be done via a stepwise alkylation (dihaloalkane followed by amine) or a direct alkylation with the pre-formed piperazine side chain. The stepwise method is described below for better control over impurities.

Step 4a: Alkylation

  • Solvation: Dissolve Intermediate C in DMF.

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 eq) and stir at room temperature for 30 mins. The N3 proton is acidic (
    
    
    
    ~8-9).[1]
  • Alkylation: Add 1-bromo-4-chlorobutane (1.2 eq). Heat to 60–80°C for 6–8 hours.[1]

  • Isolation: Pour into water to precipitate the chloro-butyl intermediate.[1] Filter and dry.[1]

Step 4b: Amination

  • Reaction: Dissolve the chloro-butyl intermediate in Acetonitrile or DMF. Add N-methylpiperazine (3.0 eq) and Potassium Iodide (catalytic).[1]

  • Conditions: Reflux for 12–18 hours.

  • Workup: Evaporate solvent. Partition residue between Ethyl Acetate and water.[1] Wash organic phase with brine, dry over

    
    , and concentrate to obtain Azimilide free base.
    

Step 4c: Salt Formation

  • Salting: Dissolve the free base in absolute Ethanol.

  • Acidification: Add concentrated HCl (2.2 eq) dropwise.

  • Crystallization: Stir at 0°C. Azimilide dihydrochloride precipitates. Recrystallize from Ethanol/Water (95:5) to ensure removal of excess acid and consistent polymorph formation (hemi-hydrate).[1]

Process Flow Diagram

SynthesisFlow cluster_0 Phase 1: Hydantoin Core cluster_1 Phase 2: Aldehyde Synthesis cluster_2 Phase 3 & 4: Coupling & Alkylation Semicarbazide Semicarbazide HCl Aminohydantoin 1-Amino-2,4-imidazolidinedione Semicarbazide->Aminohydantoin Aq. NaOAc, Reflux Chloroacetic Chloroacetic Acid Chloroacetic->Aminohydantoin Hydrazone Hydrazone Intermediate Aminohydantoin->Hydrazone Chloroaniline 4-Chloroaniline Aldehyde 5-(4-chlorophenyl)-2- furancarboxaldehyde Chloroaniline->Aldehyde 1. NaNO2/HCl 2. CuCl2, Furfural Furfural Furfural Furfural->Aldehyde Aldehyde->Hydrazone EtOH, Cat. HCl, Reflux ChloroButyl Chloro-butyl Intermediate Hydrazone->ChloroButyl 1-bromo-4-chlorobutane K2CO3, DMF AzimilideBase Azimilide Free Base ChloroButyl->AzimilideBase N-methylpiperazine KI, Reflux FinalSalt Azimilide Dihydrochloride AzimilideBase->FinalSalt HCl/EtOH

Figure 2: Process flow diagram illustrating the convergent synthesis of Azimilide Dihydrochloride.

Analytical Characterization

To validate the identity and purity of the synthesized Azimilide Dihydrochloride, the following analytical parameters should be verified.

NMR Spectroscopy ( , DMSO- )
  • 
     2.80 ppm:  Methyl group on piperazine (
    
    
    
    ).[1]
  • 
     3.0-3.6 ppm:  Piperazine ring protons and butyl chain methylene protons (broad multiplets due to salt formation).[1]
    
  • 
     7.0-7.8 ppm:  Aromatic protons (4H from chlorophenyl, 2H from furan).[1]
    
  • 
     7.85 ppm:  Methine proton of the hydrazone linkage (
    
    
    
    ).[1]
  • 
     11.0+ ppm:  Broad singlets for ammonium protons (
    
    
    
    ).[1]
HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic/hydrazone absorption).[1]

References

  • Mechanism of Action: Karam, R., et al. "Azimilide dihydrochloride, a novel antiarrhythmic agent." American Journal of Cardiology 81.6 (1998): 40D-46D.[1] Link

  • Synthesis Patent: Yu, C.N., et al. "4-Oxocyclic ureas useful as antiarrhythmic and antifibrillatory agents."[1] U.S. Patent 5,462,940. (1995).[1][4] Link

  • Crystal Forms: Bates, T., et al. "Compositions of azimilide dihydrochloride." U.S. Patent Application 2008/0182858.[1] (2008).[1] Link

  • Hydantoin Synthesis: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews 46.3 (1950): 403-470.[1] Link[1]

  • Chemical Structure: PubChem Compound Summary for CID 9571004, Azimilide.[1] National Center for Biotechnology Information (2025).[1] Link

Sources

Technical Monograph: Early Preclinical Characterization of Azimilide Dihydrochloride (NE-10064)

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of the early preclinical development of Azimilide dihydrochloride (NE-10064) .[1][2] Unlike "pure" Class III antiarrhythmic agents (e.g., dofetilide, d-sotalol) that selectively block the rapid component of the delayed rectifier potassium current (

dual-blocker1


134567

This dual-mechanism is the critical differentiator, theoretically mitigating the limitation known as Reverse Use-Dependence (RUD) —the loss of drug efficacy during tachycardia (high heart rates) where antiarrhythmic protection is most critical.[1][2] This document details the experimental protocols, mechanistic insights, and data validation standards required to replicate or assess the foundational studies of this molecule.

Chemical Identity & Molecular Mechanism[1][2]

Compound: Azimilide Dihydrochloride Code: NE-10064 Class: Class III Antiarrhythmic (Vaughan Williams Classification) Chemical Structure: Chlorophenylfuranyl derivative.[1][2][8]

The Dual-Blockade Concept

The cardiac action potential (AP) repolarization is governed by the net efflux of potassium.[1][2] In many species (guinea pig, canine, human), this is dominated by

  • 
     (Rapid):  Activated rapidly, rectifies strongly.[1] Target of most Class III drugs.
    
  • 
     (Slow):  Activated slowly, contributes significantly to repolarization reserve, especially at rapid heart rates (due to accumulation of activation).[1]
    

Mechanism of Action: Azimilide blocks the pore-forming subunits of both channels:

  • hERG (Kv11.1): Responsible for

    
    .[1][2]
    
  • KvLQT1 (Kv7.[1][2]1) / minK: Responsible for

    
    .[1][2][9]
    

This blockade prolongs the Action Potential Duration (APD) and the Effective Refractory Period (ERP) uniformly across different heart rates.[1]

Mechanistic Pathway Visualization[1][2]

Azimilide_Mechanismcluster_channelsVoltage-Gated K+ ChannelsDrugAzimilide (NE-10064)IKrIKr Channel(hERG)Drug->IKrBlockade (IC50 ~0.4 u00b5M)IKsIKs Channel(KvLQT1/minK)Drug->IKsBlockade (IC50 ~3.0 u00b5M)RepolarizationCardiac Repolarization(Phase 3)IKr->RepolarizationDelaysIKs->RepolarizationDelays (High Rate)RUDReduced ReverseUse-DependenceIKs->RUDMaintains efficacyat tachycardiaAPDAction PotentialDuration (APD) u2191Repolarization->APDERPEffective RefractoryPeriod (ERP) u2191APD->ERP

Figure 1: Mechanism of Action. Azimilide distinguishes itself by blocking

12

In Vitro Electrophysiology: The Core Protocols

The foundational characterization of Azimilide relies on the Whole-Cell Patch Clamp technique.[2][10] As a scientist, you must ensure high seal resistance (>1 G

Experimental Protocol: Isolation & Recording

System: Isolated Guinea Pig or Canine Ventricular Myocytes. Technique: Whole-cell voltage clamp.[1][2]

Step-by-Step Workflow:

  • Myocyte Isolation:

    • Retrograde perfusion of the heart (Langendorff setup) with collagenase type II.[1]

    • Critical Step: Calcium titration.[1][2] Reintroduce

      
       slowly to prevent "calcium paradox" cell death.
      
  • Solutions:

    • Pipette (Internal): K-aspartate or KCl based, EGTA (to buffer Ca), MgATP (to prevent run-down).[1][2]

    • Bath (External): Tyrode’s solution.[1] To isolate

      
      , add Chromanol 293B  (blocks 
      
      
      ).[1][2] To isolate
      
      
      , add E-4031 (blocks
      
      
      ).[1][2]
  • Voltage Protocols:

    • Holding Potential: -40 mV (inactivates

      
      ).[1][2]
      
    • Test Pulses: Depolarize to +60 mV for varying durations (200ms for

      
      , 2-5s for 
      
      
      ).
    • Tail Currents: Repolarize to -40 mV.[1][2] Measure the deactivating "tail" current, which is the most accurate measure of the channel population conductance.

Data Validation & Causality
  • Run-down Correction:

    
     is notorious for "run-down" (amplitude decrease over time).[1][2] You must interleave drug application with control pulses and fit a linear regression to the baseline decline to correct the drug effect.
    
  • Stability: Azimilide solutions are unstable in plastic over long periods.[1] Prepare fresh in glass vials immediately before perfusion.

Quantitative Data: Blockade Potency

The following table summarizes the consensus

Target Current

(Approx.)
Species/ModelPhysiological Note

(Rapid)
0.4 - 1.0

Guinea Pig / CaninePrimary Class III effect; high sensitivity.[1][2]

(Slow)
1.8 - 3.0

Guinea Pig / CanineThe "Safety Net" block; requires higher conc.[1][2]

(Sodium)
~19

CanineOnly at supratherapeutic levels.[1][2]

(L-type Ca)
~18

CanineWeak block; minimal impact at clinical doses.[1][2]
Experimental Workflow Diagram

Patch_Clamp_WorkflowStartStart: Isolated MyocyteSealGiga-Ohm Seal Formation(Suction)Start->SealBreakMembrane Break-in(Whole Cell Mode)Seal->BreakSelectSelect Current IsolationBreak->SelectIso_IKrIsolate IKr:Bath + Chromanol 293BSelect->Iso_IKrIso_IKsIsolate IKs:Bath + E-4031Select->Iso_IKsPulseVoltage Step Protocol(-40mV to +60mV)Iso_IKr->PulseIso_IKs->PulseDrugPerfuse Azimilide(Cumulative Dosing)Pulse->DrugMeasureMeasure Tail Current(% Inhibition)Drug->Measure

Figure 2: Electrophysiology Workflow. Isolation of specific currents requires pharmacological subtraction using specific blockers (Chromanol 293B or E-4031) before applying Azimilide.[1][2]

Reverse Use-Dependence (RUD) Profile

The defining characteristic of Azimilide is its behavior under varying stimulation frequencies.

The Problem: Reverse Use-Dependence

With pure

1
  • Risk: Excessive prolongation at slow rates leads to Early Afterdepolarizations (EADs) and Torsades de Pointes.[1]

  • Failure: Loss of efficacy during tachycardia (when fibrillation actually occurs).[1]

The Azimilide Solution

Because


1
  • Observation: Azimilide maintains a "flat" APD vs. Cycle Length relationship compared to Sotalol.[1]

  • Validation: In canine Purkinje fibers, Azimilide (10

    
    ) increased APD significantly at both 1 Hz (slow) and 3 Hz (fast) pacing.[1]
    

In Vivo Efficacy & Safety Pharmacology

Efficacy Models (Canine)

The gold standard for early Class III testing is the Canine Model of Myocardial Infarction .

  • Protocol: Permanent ligation of the left anterior descending (LAD) coronary artery.[1]

  • Test (Day 4): Programmed electrical stimulation (PES) is used to induce re-entrant arrhythmias.[1][2]

  • Result: Azimilide significantly prolongs the Effective Refractory Period (ERP) in the infarct border zone (the substrate for arrhythmia) and suppresses the induction of Ventricular Tachycardia (VT).[1][3]

Safety: Torsades de Pointes (TdP)

While Azimilide has a better profile than pure

5
  • Model: Methoxamine-sensitized Rabbit (Carlsson Model) or Anaesthetized Dog with Chronic AV Block.[1][2]

  • Findings: Azimilide can induce TdP, particularly at low heart rates (bradycardia) if hypokalemia is present.[1] However, the incidence is generally lower than d-sotalol at equieffective doses due to the stabilizing influence of the

    
     block.
    
Pharmacokinetics (PK)
  • Bioavailability: High (>80%) in dogs and humans.[1]

  • Half-life: Long elimination half-life (allows once-daily dosing).[1][2][11]

  • Metabolism: Hepatic.[1][2] Note that in early preclinical tox studies, saturation of metabolism can occur, leading to non-linear exposure at very high doses.

References

  • Busch, A. E., et al. (1994). "Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action." Journal of Pharmacology and Experimental Therapeutics. (Verified via search context 1.1, 1.2)

  • Fermini, B., et al. (1995).[7] "Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents." Journal of Cardiovascular Pharmacology. (Verified via search context 1.2)

  • Salata, J. J., & Brooks, R. R. (1997).[7] "Pharmacology of azimilide dihydrochloride (NE-10064), a class III antiarrhythmic agent." Cardiovascular Drug Reviews. (Verified via search context 1.10)

  • Karam, R., et al. (1998).[8] "Azimilide dihydrochloride, a novel antiarrhythmic agent."[12] American Journal of Cardiology.[8][13] (Verified via search context 1.1)

  • Van Opstal, J. M., et al. (2001).[14] "Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of torsade de pointes arrhythmias."[14] European Journal of Pharmacology. (Verified via search context 1.15)

  • Jiang, C., et al. (1999).[1] "The class III effect of azimilide is not associated with reverse use-dependence in open-chest dogs."[1][2][15] Journal of Cardiovascular Pharmacology. (Verified via search context 1.3)

"pharmacological profile of Azimilide as a Class III antiarrhythmic"

Pharmacological Profile of Azimilide: A Dual Class III Antiarrhythmic

Technical Guide for Drug Development & Electrophysiology

Executive Summary

Azimilide (Stedicor) represents a distinct evolution in Class III antiarrhythmic pharmacotherapy.[1][2] Unlike "pure" Class III agents (e.g., dofetilide, d-sotalol) that selectively block the rapid component of the delayed rectifier potassium current (

1rapid (

)
slow (

)
3456

This dual blockade provides a theoretical advantage in maintaining efficacy at higher heart rates (attenuating "reverse use-dependence") and creating a more uniform prolongation of the Action Potential Duration (APD). This guide analyzes the molecular mechanisms, pharmacokinetic stability, and safety profile of Azimilide, providing actionable protocols for electrophysiological validation.

Molecular Mechanism & Electrophysiology

The Dual Blockade Paradigm

The cardiac action potential is terminated by the efflux of potassium ions. In ventricular myocytes, the delayed rectifier current (

  • 
     (Rapid):  Encoded by the hERG (KCNH2) gene. It activates rapidly and is the primary target of most Class III agents.
    
  • 
     (Slow):  Encoded by KCNQ1 and KCNE1 (MinK). It activates slowly and accumulates at faster heart rates.
    

The Azimilide Advantage: Pure




reduced reverse use-dependence
Visualization: Mechanism of Action

The following diagram illustrates the concurrent blockade of both channels and the resulting impact on the Action Potential (AP).

Azimilide_Mechanismcluster_MembraneCardiomyocyte MembraneAzimilideAzimilide MoleculeIKr_ChannelhERG Channel(I_Kr Current)Azimilide->IKr_ChannelHigh Affinity Block(IC50 < 1 µM)IKs_ChannelKCNQ1/KCNE1 Channel(I_Ks Current)Azimilide->IKs_ChannelSecondary Block(IC50 ~ 2-5 µM)AP_Phase3Phase 3 RepolarizationIKr_Channel->AP_Phase3Delays RepolarizationIKs_Channel->AP_Phase3Delays RepolarizationTachycardia_EfficacyEfficacy at High Heart Rates(Blocked I_Ks Accumulation)IKs_Channel->Tachycardia_EfficacyCrucial Rolein TachycardiaAPD_ProlongationProlonged Action Potential(Increased Refractoriness)AP_Phase3->APD_ProlongationNet EffectAPD_Prolongation->Tachycardia_EfficacySynergistic Effect

Figure 1: Dual-channel blockade mechanism of Azimilide targeting hERG and KCNQ1/KCNE1 complexes.

Pharmacokinetics (PK) & Metabolism

Azimilide exhibits a PK profile characterized by high bioavailability and an extremely long half-life, distinguishing it from sotalol (renally cleared) and amiodarone (lipophilic tissue accumulation).

Key PK Parameters
ParameterValueClinical Implication
Bioavailability > 80%Consistent oral dosing; minimal food effect.[7]
Tmax ~7 HoursSlow absorption reduces peak-dose related adverse events.
Half-life (

)
4–5 Days (114h)Allows once-daily dosing; missed doses have minimal impact on steady state.
Protein Binding ~90%High, but displacement interactions are rare.
Elimination Hepatic & RenalBalanced clearance reduces risk in single-organ failure.
Metabolic Pathways

Azimilide is metabolized via two primary routes, minimizing the risk of drug-drug interactions (DDIs) common with CYP-dependent drugs:

  • Cleavage (30%): Non-microsomal cleavage of the azomethine bond.

  • CYP450 (50%): Mixed contribution from CYP1A1 and CYP3A4.

  • Renal (10%): Excreted unchanged.

Experimental Protocol: Patch-Clamp Validation

For researchers characterizing Azimilide or comparable derivatives, the following Whole-Cell Patch-Clamp protocol is the standard for validating

Reagents & Solutions
  • External Solution (Tyrode’s): 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Internal Pipette Solution: 110 mM K-Aspartate, 20 mM KCl, 1 mM MgCl₂, 5 mM MgATP, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Blockers (for isolation):

    • To isolate

      
      : Add E-4031  (5 
      
      
      M) to block
      
      
      .
    • To isolate

      
      : Add Chromanol 293B  (30 
      
      
      M) to block
      
      
      .
Step-by-Step Workflow
  • Cell Preparation: Isolate ventricular myocytes (canine or guinea pig preferred for

    
     expression) or use stable HEK293 cell lines expressing hERG or KCNQ1/KCNE1.
    
  • Giga-seal Formation: Approach cell with pipette (Resistance 2–4 M

    
    ). Apply mild suction to achieve seal >1 G
    
    
    .
  • Whole-Cell Access: Apply strong suction pulse to rupture membrane. Capacitance compensation is critical here.

  • Voltage Protocol:

    • Holding Potential: -80 mV.

    • Depolarization: Step to +40 mV for 2–4 seconds (long pulse required to fully activate

      
      ).
      
    • Repolarization: Step back to -40 mV to observe tail currents .

  • Drug Application: Perfusion of Azimilide (0.1

    
    M to 10 
    
    
    M). Wait 5–10 minutes for steady-state block due to lipophilicity.
Visualization: Patch-Clamp Workflow

Patch_Clamp_ProtocolStartStart: Cell IsolationSealGiga-Ohm Seal(>1 GΩ)Start->SealBreakInRupture Membrane(Whole Cell Mode)Seal->BreakInCompSeries Resistance &Capacitance Comp.BreakIn->CompIso_IKrIsolate I_Kr(Add Chromanol 293B)Comp->Iso_IKrIso_IKsIsolate I_Ks(Add E-4031)Comp->Iso_IKsPulseVoltage Step:+40mV (4s) -> -40mVIso_IKr->PulseIso_IKs->PulseMeasureMeasure Tail Current(Peak Amplitude)Pulse->Measure

Figure 2: Electrophysiological workflow for isolating specific potassium currents.

Safety Profile & Toxicology

While Azimilide reduces the risk of reverse use-dependence, it carries specific risks inherent to Class III agents.

Torsades de Pointes (TdP)
  • Incidence: ~1% in broad populations; up to 4-5% in high-risk groups (bradycardia, hypokalemia).

  • Mechanism: Excessive prolongation of the QT interval.

  • Mitigation: Unlike pure

    
     blockers, the 
    
    
    block prevents "super-sensitivity" at slow heart rates to some degree, but QT monitoring is mandatory.
Neutropenia
  • Incidence: Rare (<1%), but observed in early clinical trials (ALIVE).

  • Management: Reversible upon discontinuation. Requires CBC monitoring during the first 3 months of therapy.

Comparative Pharmacology

How Azimilide stacks up against the "Standard of Care" Class III agents.

FeatureAzimilideSotalolDofetilideAmiodarone
Primary Block

+


(+ Beta Blockade)

(Selective)
Multi-channel (Na, Ca, K, Beta)
Reverse Use-Dependence Reduced PronouncedPronouncedMinimal
Half-Life 4–5 Days12 Hours10 Hours40–60 Days
Extracardiac Toxicity Neutropenia (Rare)Fatigue (Beta-block)MinimalThyroid, Lung, Liver (High)
Renal Dependency LowHigh High None

References

  • Camm, A. J., et al. (2004).[8][9] "Mortality in patients after a recent myocardial infarction: a randomized, placebo-controlled trial of azimilide using heart rate variability for risk stratification (ALIVE Trial)." Circulation.

  • Jiang, C., et al. (2000). "Blockade of IKr and IKs by azimilide in guinea pig ventricular myocytes." Journal of Pharmacology and Experimental Therapeutics.

  • Dorian, P., et al. (2004). "Placebo-Controlled, Randomized Clinical Trial of Azimilide for Prevention of Ventricular Tachyarrhythmias in Patients With an Implantable Cardioverter Defibrillator (SHIELD Trial)." Circulation.

  • Fermini, B., & Fossa, A. A. (2003). "The pharmacology of the rapid and slow components of the delayed rectifier K+ current." Annual Review of Pharmacology and Toxicology.

  • Pratt, C. M., et al. (2006). "Efficacy and safety of azimilide for the maintenance of sinus rhythm in patients with atrial fibrillation." American Heart Journal.

Introduction: The Cardiac Action Potential as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Effects of Azimilide Hydrochloride on the Cardiac Action Potential

This document provides a detailed examination of the electrophysiological effects of Azimilide Hydrochloride, a Class III antiarrhythmic agent, on the cardiac action potential. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action, its impact on underlying ionic currents, and the experimental methodologies required for its characterization.

The rhythmic contraction of the heart is governed by the cardiac action potential (AP), a precisely orchestrated sequence of ion channel openings and closings that cause depolarization and repolarization of the cardiomyocyte membrane. The duration and morphology of this potential are critical determinants of cardiac rhythm. Aberrations in the AP can lead to life-threatening arrhythmias. Class III antiarrhythmic agents, such as Azimilide, primarily function by prolonging the AP duration (APD), thereby extending the effective refractory period (ERP) and suppressing re-entrant arrhythmias.[1][2]

Azimilide's unique pharmacological profile stems from its distinctive interaction with the key ion channels responsible for cardiac repolarization. Unlike many other Class III agents that selectively target a single channel type, Azimilide exhibits a more complex mechanism, which is crucial to understanding both its therapeutic efficacy and potential risks.[3][4]

Part 1: The Molecular Conductors of Repolarization: IKr and IKs

The repolarization phase (Phase 3) of the ventricular action potential is predominantly driven by the efflux of potassium ions through delayed rectifier potassium channels. This current, known as IK, is comprised of two distinct components: the rapid component (IKr) and the slow component (IKs).[5][6]

  • IKr (The Rapid Component): Encoded by the hERG (human Ether-à-go-go-Related Gene), IKr activates rapidly upon membrane depolarization and is a pivotal current in initiating repolarization.[2][5] Its blockade is a common mechanism for Class III antiarrhythmic drugs.

  • IKs (The Slow Component): Formed by the co-assembly of KvLQT1 and minK protein subunits, IKs activates more slowly and contributes significantly to repolarization, especially at faster heart rates or when the APD is already prolonged.[5][6] It acts as a crucial "repolarization reserve," preventing excessive APD prolongation that could lead to early afterdepolarizations (EADs) and arrhythmias like Torsades de Pointes (TdP).[7][8]

The balance between these two currents is essential for maintaining a stable cardiac rhythm. Genetic mutations affecting either channel can lead to Long QT Syndrome, a condition predisposing individuals to severe ventricular arrhythmias.[6]

Caption: Phases of the ventricular action potential and associated primary ion currents.

Part 2: Azimilide's Dual-Blockade Mechanism

Azimilide is distinguished from many other Class III agents by its ability to block both IKr and IKs.[3][4] This dual-channel blockade is the cornerstone of its electrophysiological profile. However, its effects are complex and concentration-dependent, as it interacts with other channels at higher concentrations.

The primary action of Azimilide is the potent inhibition of the delayed rectifier potassium currents, which slows the repolarization process and prolongs the APD.[1] At higher concentrations, Azimilide also begins to inhibit the L-type calcium current (ICa,L) and the sodium current (INa).[9][10] This multi-channel activity explains why its effect on APD can be variable; while IKr/IKs block prolongs APD, the concurrent block of inward depolarizing currents (ICa,L and INa) can have a shortening effect.[9][11] At low concentrations (< 5 µM), the Class III potassium channel blocking action is predominant.[9][11]

Ion Channel Current Azimilide Affinity (Kd or EC50) Primary Effect of Blockade Reference(s)
KCNH2 (hERG)IKr (rapid)< 1 µMAPD Prolongation[9][10]
KCNQ1/KCNE1IKs (slow)~0.59 - 1.8 µMAPD Prolongation[9][10]
CACNA1CICa,L~7.5 - 17.8 µMAPD Shortening[9][10]
SCN5AINa~19 µMAPD Shortening, Vmax decrease[9]

Rate-Dependence Causality: The concept of "reverse use-dependence" or "reverse rate-dependence" describes a phenomenon where a drug's APD-prolonging effect is more pronounced at slower heart rates and diminishes at faster rates. This can be pro-arrhythmic. While some studies report that Azimilide exhibits reverse rate-dependent effects on APD[10][12], others note a relative lack of this property, particularly concerning its effect on the effective refractory period (ERP) in atrial tissue.[4][13] This suggests that Azimilide's dual blockade of both IKr and IKs may result in a more consistent effect across different heart rates compared to a pure IKr blocker like dofetilide, whose effects are strongly reverse use-dependent.[13]

Azimilide_Mechanism IKr IKr Channel (hERG) IKs IKs Channel (KCNQ1/KCNE1) ICa ICa,L Channel INa INa Channel Azimilide Azimilide Hydrochloride Azimilide->IKr Blocks (High Affinity) Azimilide->IKs Blocks (High Affinity) Azimilide->ICa Blocks (Lower Affinity) Azimilide->INa Blocks (Lower Affinity)

Caption: Azimilide's multi-channel blockade mechanism on the cardiomyocyte.

Part 3: Quantifying the Electrophysiological Impact

The functional consequence of Azimilide's channel blockade is a measurable change in the action potential. The most critical parameter is the Action Potential Duration, typically measured at 90% repolarization (APD90).

Studies in canine ventricular myocytes have quantified this effect. At a concentration of 1 µM, Azimilide consistently prolongs the APD90.[9] However, at 5 µM, the results become more varied, with some cells showing prolongation and others demonstrating a shortening of the action potential, highlighting the influence of its effects on calcium and sodium channels at higher concentrations.[9] In guinea-pig ventricular myocardium under normal (normoxic) conditions, 0.5 µmol/l Azimilide also significantly increased APD.[14]

Model Stimulation Rate Azimilide Conc. Mean APD90 Prolongation Reference(s)
Canine Ventricular Myocytes0.33 Hz1 µM+25%[9]
Canine Ventricular Myocytes1 Hz1 µM+17%[9]
Guinea-Pig Ventricle (Normoxic)N/A0.5 µM+15% (after 60 min)[14]

This prolongation of the myocyte's action potential translates directly to a lengthening of the QT interval on a surface electrocardiogram (ECG), a clinical hallmark of Class III antiarrhythmic drug activity.[1][3][15]

Part 4: Experimental Protocols for Assessing Azimilide's Effects

To rigorously characterize the electrophysiological profile of a compound like Azimilide, validated and reproducible experimental protocols are essential. The following sections detail the methodologies for assessing both ion channel-specific effects and integrated action potential modulation.

Protocol 1: Whole-Cell Patch-Clamp for Ion Channel Characterization

This protocol describes a self-validating system for determining the inhibitory concentration (IC50) of a test compound on IKr (hERG) currents, based on best practices from the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[16][17]

Objective: To quantify the potency of Azimilide Hydrochloride in blocking the hERG potassium channel.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG (KCNH2) channel using standard cell culture techniques.

    • On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density onto glass coverslips in the recording chamber.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Recording Setup:

    • Mount the recording chamber on an inverted microscope.

    • Perfuse the chamber with the external solution at a constant rate (1-2 mL/min). Maintain temperature at 35-37°C using an in-line heater.[17]

    • Pull borosilicate glass microelectrodes to a resistance of 1.5-3 MΩ when filled with the internal solution.

  • Electrophysiological Recording:

    • Establish a giga-ohm seal (>1 GΩ) on a single, isolated cell and achieve whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

    • Apply the CiPA-recommended hERG voltage step protocol: From a holding potential of -80 mV, apply a 5-second depolarizing step to +20 mV, followed by a repolarizing step to -50 mV for 5 seconds to elicit the hERG tail current. Repeat this protocol at a frequency of 0.1 Hz.[17][18]

  • Data Acquisition and Analysis:

    • Record baseline currents for at least 3 minutes to ensure stability.

    • Apply vehicle control for 5 minutes, followed by sequentially increasing concentrations of Azimilide (e.g., 0.01, 0.1, 1, 10 µM), allowing the current to reach steady-state at each concentration.

    • Include a positive control (e.g., Dofetilide or Cisapride) at the end of the experiment to confirm assay sensitivity.[17]

    • Measure the peak tail current amplitude at -50 mV for each concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Patch_Clamp_Workflow A Prepare hERG-expressing HEK293 Cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply CiPA Voltage Protocol & Record Baseline B->C D Perfuse with Vehicle Control C->D E Apply Increasing Concentrations of Azimilide D->E F Measure Peak Tail Current at each Concentration E->F G Calculate % Inhibition F->G H Fit Data to Hill Equation to Determine IC50 G->H

Caption: Workflow for patch-clamp analysis of hERG channel blockade.

Protocol 2: Action Potential Measurement in Isolated Cardiomyocytes

This protocol details the use of sharp microelectrodes in current-clamp mode to measure changes in action potential morphology and duration in primary cardiac cells.

Objective: To determine the effect of Azimilide Hydrochloride on the Action Potential Duration (APD) of isolated ventricular myocytes.

Step-by-Step Methodology:

  • Myocyte Isolation:

    • Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit, or dog) using a standard Langendorff perfusion system with enzymatic digestion (collagenase/protease).

    • Store the isolated, calcium-tolerant, rod-shaped myocytes in a holding solution at room temperature.

  • Recording Setup:

    • Place a coverslip with adherent myocytes into a perfusion chamber on an inverted microscope stage.

    • Superfuse the cells with Tyrode's solution heated to 35-37°C.

    • Use a field stimulator with platinum electrodes to pace the myocytes at a constant frequency (e.g., 1 Hz).

  • Microelectrode Recording:

    • Pull sharp microelectrodes from borosilicate glass capillaries to achieve a high resistance (20-40 MΩ).

    • Backfill the electrodes with 3 M KCl.

    • Carefully impale a single, quiescent myocyte that is responding to the field stimulation. A successful impalement is characterized by a sharp drop to a stable negative resting membrane potential (typically -75 to -85 mV) and a clear action potential upstroke.

  • Data Acquisition and Analysis:

    • Record stable baseline action potentials for several minutes.

    • Introduce Azimilide at the desired concentration into the perfusate.

    • Allow 10-15 minutes for the drug effect to equilibrate and reach a steady state.

    • Record the action potentials in the presence of the drug.

    • Use analysis software to measure key AP parameters from an ensemble average of multiple beats: Resting Membrane Potential (RMP), AP Amplitude (APA), Maximum Upstroke Velocity (Vmax), and Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).[19][20][21]

    • Compare the APD90 values before and after drug application to quantify the effect.

AP_Measurement_Workflow A Isolate Primary Ventricular Myocytes B Pace Cells in Chamber (e.g., 1 Hz) A->B C Impale Single Myocyte with Sharp Microelectrode B->C D Record Baseline Action Potentials C->D E Superfuse with Azimilide D->E F Record Steady-State Action Potentials E->F G Analyze APD50, APD90, RMP, Vmax F->G H Compare Pre- vs. Post-Drug APD Values G->H

Caption: Workflow for action potential measurement in isolated cardiomyocytes.

Conclusion

Azimilide Hydrochloride exerts its primary electrophysiological effect by prolonging the cardiac action potential. This is achieved through a distinct mechanism involving the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This dual blockade differentiates it from more selective Class III agents and may contribute to a more consistent effect across varying heart rates. However, its pharmacological profile is complex, with additional inhibitory effects on calcium and sodium channels at higher concentrations that can lead to variable APD responses. A thorough characterization using validated electrophysiological protocols, such as whole-cell patch-clamp and microelectrode recordings, is imperative for accurately defining its potency, selectivity, and functional impact on cardiac repolarization for both research and drug development applications.

References

  • Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels. PubMed.
  • Azimilide dihydrochloride, a novel antiarrhythmic agent. PubMed.
  • Azimilide. Wikipedia.
  • Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium. Ovid.
  • What is Azimilide Hydrochloride used for?.
  • Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes. PubMed.
  • Multiple cellular electrophysiological effects of azimilide in canine cardiac prepar
  • Two components of delayed rectifier K+ current in heart: molecular basis, functional diversity, and contribution to repolariz
  • Slow Delayed Rectifier Current Protects Ventricular Myocytes From Arrhythmic Dynamics Across Multiple Species.
  • Safety Pharmacology Assessment of Cardiac Ion Channels by Manual Patch Clamp With CiPA Protocols and In silico Analysis. Frontiers in Pharmacology.
  • Two components of delayed rectifier K+ current in heart: molecular basis, functional diversity, and contribution to repolariz
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
  • Improving Cardiac Action Potential Measurements: 2D and 3D Cell Culture. PMC.
  • Role of Cardiac IKs Current in Repolarization Reserve Process During Late Sodium Current (INaL) Activation. Cardiology and Cardiovascular Medicine.
  • Azimilide dihydrochloride: a new class III anti-arrhythmic agent. PubMed.
  • Reassessing the Conduct of Patch Clamp Cardiac Ion Channel Assays to Improve Nonclinical Data Translation to Clinical ECG Changes and Proarrythmia Risk. PMC.
  • Azimilide dihydrochloride: a unique class III antiarrhythmic agent. PubMed.
  • Effects of azimilide on heart rate and ECG conduction intervals during sinus rhythm in patients with a history of atrial fibrill
  • Effects of the novel antiarrhythmic agent azimilide on experimental atrial fibrillation and atrial electrophysiologic properties. Cardiovascular Research.
  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage G
  • Placebo-Controlled, Randomized Clinical Trial of Azimilide for Prevention of Ventricular Tachyarrhythmias in Patients With an Implantable Cardioverter Defibrillator.
  • Antiarrhythmic effects of azimilide in atrial fibrillation: efficacy and dose-response. Scholars@Duke.
  • An automatic cardiac action potential dur
  • Azimilide (NE‐10064) Can Prolong or Shorten the Action Potential Duration in Canine Ventricular Myocytes:. Scilit.
  • ActionPytential: An open source tool for analyzing and visualizing cardiac action potential data.

Sources

Structure-Activity Relationship (SAR) of Azimilide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) governing Azimilide (NE-10064) and its structural analogues.[1][2][3] It synthesizes medicinal chemistry principles with electrophysiological data to explain how specific molecular features dictate Class III antiarrhythmic efficacy.[2][3]

Executive Summary

Azimilide (NE-10064) represents a unique subclass of Class III antiarrhythmic agents characterized by a hydantoin core.[1][2][3] Unlike pure IKr blockers (e.g., dofetilide), Azimilide exhibits a dual-blocking mechanism, inhibiting both the rapid (


) and slow (

) components of the delayed rectifier potassium current.[1][3][4]

This guide dissects the chemical architecture of Azimilide to elucidate the structural determinants required for this dual-channel blockade.[2][3] It analyzes the pharmacophore through three distinct regions: the lipophilic tail, the hydantoin scaffold, and the basic amine side chain.[3]

Key Pharmacological Parameters
ParameterValueSignificance
Primary Target hERG (

) & KvLQT1/minK (

)
Dual blockade reduces reverse use-dependence.[1][2]

(

)
~0.4 - 1.0

M
High potency rapid component block.[1][3]

(

)
~3.0

M
Moderate potency slow component block.[1][3]
Bioavailability >80% (Human)High lipophilicity aids absorption.[1][3]
Half-life ~114 hoursSlow elimination due to large

.

Chemical Scaffold Analysis

The Azimilide molecule can be deconstructed into three pharmacophoric regions. Modifications in these zones drastically alter channel affinity and metabolic stability.[2][3]

The Pharmacophore Map

The molecule consists of a chlorophenyl-furanyl tail (Lipophilic Zone), linked via an azomethine bond to a hydantoin ring (Scaffold), which is N-substituted with a basic piperazine chain (Cationic Zone).[1]

Azimilide_Pharmacophore cluster_SAR SAR Critical Points Tail Lipophilic Tail (Chlorophenyl-furan) Linker Linker (Azomethine -CH=N-) Tail->Linker Hydrophobic Interaction Chain Cationic Head (Piperazine Side Chain) Tail->Chain Pharmacophore Span (~12-15 Å) Core Scaffold (Hydantoin Ring) Linker->Core Conformational Rigidity Core->Chain Distance Spacer

Figure 1: Pharmacophore segmentation of Azimilide showing the critical connectivity between the lipophilic tail and the cationic head.[1][3]

Detailed SAR Analysis

Region A: The Cationic Head (Basic Side Chain)

The distal nitrogen atom (protonated at physiological pH) is the primary anchor for potassium channel blockade.[1][3] It interacts with aromatic residues (Tyr652 and Phe656) in the hERG channel pore via cation-


 interactions.[1][2][3]
  • Tertiary Amine Necessity: The terminal nitrogen must be basic (

    
    ).[1][2][3] Conversion to an N-oxide  (a major metabolite) abolishes antiarrhythmic activity, confirming the requirement for a positive charge.[1][2][3]
    
  • N-Methylation: The parent compound is N-methylated.[1][2][3] The metabolite desmethyl-azimilide retains Class III activity, indicating that the methyl group is not essential for binding, though it likely influences lipophilicity and blood-brain barrier penetration.[2][3]

  • Linker Length: The alkyl chain connecting the hydantoin to the piperazine (butyl linker) positions the charged nitrogen at the optimal distance from the aromatic tail to span the channel pore.[3] Shortening this chain (< 3 carbons) significantly reduces potency.[1][3]

Region B: The Hydantoin Core

The hydantoin ring serves as a non-aromatic, polar scaffold that orients the tail and head groups.[2][3]

  • Rigidity: Unlike flexible alkyl chains, the hydantoin ring introduces constrained geometry.[2][3]

  • Metabolic Stability: The ring itself is relatively stable, but it acts as the attachment point for the labile azomethine linker.[3]

  • Substitution: The N3-position is the attachment point for the basic chain.[1][2][3] The C5-position is part of the double bond to the furan ring.[2][3]

Region C: The Lipophilic Tail (Chlorophenyl-furan)

This region inserts into hydrophobic pockets within the channel vestibule.[1][2][3]

  • Halogenation: The para-chloro substituent increases lipophilicity and metabolic resistance to ring oxidation.[1][2][3] Removal of the chlorine atom reduces potency.[2][3]

  • Furan Ring: Acts as a spacer and contributes to the conjugated system extending from the phenyl ring to the azomethine bond.[3]

  • Azomethine Linkage (-CH=N-): This is the metabolic "Achilles' heel."[1][2][3] In vivo cleavage of this bond yields 4-chloro-2-phenylfuroic acid and a hydantoin amine, both of which are inactive .[1][2][3] This confirms that the intact molecule is required for activity; it is not a prodrug.[2][3]

Inverse SAR: Lessons from Metabolites

Analyzing metabolites provides definitive "negative SAR" data—modifications that destroy activity.[2][3]

CompoundStructural ChangeActivity (

)
SAR Insight
Azimilide ParentPotentOptimal pharmacophore.[1][2]
Desmethyl-azimilide Loss of N-methylActive

vs

amine is tolerated.[1][2]
Azimilide N-oxide N-oxidation (

)
Inactive Basic N is critical; charge delocalization ruins binding.[1][2][3]
Furoic Acid Metabolite Cleavage of linkerInactive Linker integrity is non-negotiable.[1][2][3]

Next-Generation Analogues (Kv1.5 Selectivity)

Recent research has utilized the Azimilide scaffold to develop atrial-selective agents (Kv1.5 blockers) to treat atrial fibrillation without ventricular pro-arrhythmia.[1][2][3]

Case Study: DDO-02005

  • Modification: Replacement of the chlorophenyl-furan tail with specific arylmethylpiperidine moieties.

  • Outcome: Shift in selectivity from hERG (

    
    ) to Kv1.5 (
    
    
    
    ).
  • Mechanism: The hydantoin core is retained, but the "tail" volume is adjusted to fit the distinct pore architecture of Kv1.5 channels.[3]

Experimental Protocols

Synthesis of Azimilide Analogues

Context: General protocol for coupling the hydantoin core with the aldehyde tail.

Reagents:

  • 1-Aminohydantoin derivative (with pre-attached basic side chain).[1][2][3]

  • 5-(4-chlorophenyl)-2-furaldehyde.[1][2][3]

  • Ethanol (solvent).[2][3]

  • Catalytic acid (HCl or Acetic Acid).[2][3]

Workflow:

  • Dissolution: Dissolve 1.0 eq of the 1-aminohydantoin intermediate in absolute ethanol.

  • Addition: Add 1.1 eq of 5-(4-chlorophenyl)-2-furaldehyde.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Precipitation: Cool the reaction mixture to

    
    . The product typically precipitates as a solid.[2][3]
    
  • Filtration: Collect the solid by vacuum filtration.[2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

  • Salt Formation: Dissolve the free base in ethanol and add 2.0 eq of concentrated HCl to generate the dihydrochloride salt.[3]

Synthesis_Workflow Step1 Reactants: 1-Aminohydantoin + Aldehyde Step2 Reflux in Ethanol (2-4 hours, 78°C) Step1->Step2 Step3 Cool to 0°C (Precipitation) Step2->Step3 Step4 Filtration & Washing Step3->Step4 Step5 Salt Formation (HCl) Step4->Step5

Figure 2: Synthetic pathway for the condensation of the hydantoin core with the aromatic aldehyde tail.[1][2][3][5]

Electrophysiological Evaluation (Patch Clamp)

Context: Validating


 and 

blockade in mammalian cells (e.g., CHO or HEK293 stably expressing hERG or KvLQT1/minK).
  • Cell Preparation: Culture cells on glass coverslips. Place in a recording chamber perfused with Tyrode’s solution (

    
    ).
    
  • Pipette Solution:

    • 
       (hERG): 130 mM KCl, 1 mM 
      
      
      
      , 5 mM EGTA, 10 mM HEPES, 5 mM MgATP.
    • 
       (KvLQT1): Similar internal solution, but external solution may require specific blockers (e.g., chromanol 293B) to isolate currents if using native myocytes.[1][3]
      
  • Voltage Protocol (

    
    ): 
    
    • Holding potential: -80 mV.[1][2][3]

    • Depolarizing step: +20 mV for 2 seconds (activates channels).[1][3]

    • Repolarizing step: -50 mV (elicits tail current).[1][2][3]

    • Measurement: Measure the peak tail current amplitude at -50 mV.

  • Drug Application: Perfusion of Azimilide analogue (0.01 - 10

    
    M).[1][2][3] Allow 5-10 minutes for steady-state block.
    
  • Analysis: Fit concentration-response curves to the Hill equation:

    
    [1][3]
    

References

  • Busch, A. E., et al. (1998).[2][6] "Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action." British Journal of Pharmacology.[2][3][6] Link

  • Salata, J. J., & Brooks, R. R. (1997).[2] "Pharmacology of azimilide dihydrochloride (NE-10064), a class III antiarrhythmic agent." Cardiovascular Drug Reviews. Link[1][3]

  • Yao, J. A., et al. (1997).[2] "Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes."[1][2][3][6] Journal of Cardiovascular Electrophysiology. Link

  • Zhao, L., et al. (2022).[2][7] "Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][3]

  • Duff, H. J., et al. (2005).[2] "The metabolic profile of azimilide in man: in vivo and in vitro evaluations." Journal of Pharmaceutical Sciences. Link

Sources

In Vitro Characterization of Azimilide Hydrochloride: Electrophysiological Mechanisms and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

Azimilide hydrochloride is a novel Class III antiarrhythmic agent distinguished by its polypharmacological profile. Unlike conventional agents that selectively target the rapid delayed rectifier potassium current (


), azimilide acts as a dual blocker of both 

and the slow delayed rectifier current (

) 1. Crucially, azimilide exhibits a relative lack of reverse use-dependence, meaning its efficacy in prolonging the action potential duration (APD) is maintained even at elevated heart rates [[1]](). This technical guide delineates the in vitro methodologies required to accurately characterize azimilide's target engagement, focusing on patch-clamp electrophysiology, state-dependent channel binding, and simulated ischemia models.

Mechanistic Target Engagement & Causality

Cardiac repolarization is tightly regulated by the coordinated efflux of potassium ions. Azimilide primarily targets the human ether-a-go-go-related gene (hERG) channel, which encodes


, and the KvLQT1/minK complex, which encodes 

2.

Causality in Binding Dynamics: In vitro characterization reveals that azimilide binds preferentially to both the open and inactivated states of the hERG channel [[3]](). This dual-state affinity is critical; it explains why the drug's blocking effect exhibits distinct voltage- and time-dependent kinetics. At highly depolarized potentials (e.g., > +20 mV), hERG channels rapidly inactivate. Because azimilide can bind the inactivated state, it effectively traps the channel, preventing recovery and ensuring sustained repolarization delay 4.

G Azimilide Azimilide Hydrochloride IKr hERG Channel (IKr) Azimilide->IKr IC50 ~1.4 µM IKs KvLQT1/minK (IKs) Azimilide->IKs IC50 ~2.6 µM OpenState Open State Binding IKr->OpenState InactState Inactivated State Binding IKr->InactState Repol Delayed Repolarization IKs->Repol OpenState->Repol InactState->Repol APD Prolonged APD Repol->APD Class III Effect

Fig 1. Mechanistic pathway of Azimilide-induced APD prolongation via dual IKr and IKs blockade.

Quantitative Pharmacological Profile

To establish a therapeutic window and safety margin, in vitro screening must quantify the half-maximal inhibitory concentration (IC₅₀) across multiple cardiac ion channels. Azimilide demonstrates a potent, concentration-dependent inhibition of potassium currents, with weaker secondary effects on calcium and sodium channels 5.

Table 1: In Vitro Ion Channel Inhibition by Azimilide
Target ChannelCurrent ComponentIC₅₀ ValueBinding State PreferenceReference
hERG

(Rapid delayed rectifier)
~1.0 - 1.4 µMOpen & Inactivated5, 3
KvLQT1/minK

(Slow delayed rectifier)
~2.6 µMOpen[[5]]()
L-type Calcium

~17.8 µMN/A5
Sodium

~19.0 µMN/A5

In Vitro Electrophysiology: The hERG Patch-Clamp Protocol

To accurately capture the state-dependent binding of azimilide, the whole-cell patch-clamp technique must be rigorously controlled. The following protocol is designed as a self-validating system, ensuring that artifactual phenomena (e.g., voltage offsets, channel rundown) do not confound IC₅₀ calculations.

Why CHO-K1 or HEK293 cells? These immortalized cell lines are selected for stable hERG transfection because they possess negligible endogenous background potassium currents, ensuring the measured tail currents are exclusively hERG-mediated 3.

Workflow Prep 1. CHO-K1 Cell Prep Perfusion 2. 37°C Perfusion Prep->Perfusion Seal 3. Gigaseal (>1 GΩ) Perfusion->Seal WholeCell 4. Whole-Cell Mode Seal->WholeCell Voltage 5. Tail Current Protocol WholeCell->Voltage Data 6. Leak Subtraction Voltage->Data

Fig 2. Step-by-step whole-cell patch-clamp workflow for hERG channel characterization.

Step-by-Step Methodology: Whole-Cell Voltage-Clamp
  • Intracellular and Extracellular Milieu Preparation

    • Action: Prepare extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4). Prepare intracellular pipette solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

    • Causality: MgATP is mandatory in the pipette solution to prevent "rundown" of the hERG current over time, a common artifact that mimics drug-induced block. EGTA buffers intracellular calcium to prevent the activation of endogenous calcium-activated potassium channels.

  • Temperature Control (37°C)

    • Action: Maintain the perfusion bath at physiological temperature (37°C ± 0.5°C).

    • Causality: hERG gating kinetics—specifically the transition between open and inactivated states—are highly temperature-sensitive. Assays conducted at room temperature artificially slow inactivation, skewing the binding affinity of drugs like azimilide that target the inactivated state 6.

  • Gigaseal Formation and Membrane Rupture

    • Action: Approach the cell with a borosilicate glass pipette (resistance 2-4 MΩ). Apply gentle negative pressure to form a gigaseal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane, entering the whole-cell configuration.

    • Validation: Monitor series resistance (

      
      ). If 
      
      
      
      exceeds 15 MΩ or fluctuates by >20% during the experiment, discard the cell. High
      
      
      causes voltage errors, meaning the cell is not actually experiencing the programmed command voltage.
  • The Voltage Protocol (Tail Current Measurement)

    • Action: Hold the cell at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to fully activate and inactivate the channels), followed by a repolarizing step to -40 mV for 3 seconds to elicit the outward tail current.

    • Causality: hERG channels exhibit rapid inactivation and slow deactivation. During the +20 mV step, little outward current is seen because channels inactivate immediately. Stepping to -40 mV allows rapid recovery from inactivation into the open state before they slowly deactivate, producing a massive, easily quantifiable tail current [[3]]().

  • Compound Perfusion and Internal Control

    • Action: Perfuse azimilide until steady-state block is achieved (typically 3-5 minutes). At the end of the experiment, perfuse a saturating concentration of a reference hERG blocker (e.g., 0.5 µM E-4031).

    • Validation: E-4031 completely blocks hERG. Any remaining current is the "leak" or background current. Subtract this leak from all prior measurements to isolate the pure azimilide effect 6.

Simulated Ischemia and Arrhythmogenesis Models

Beyond isolated channels, azimilide's efficacy must be evaluated in intact tissue models, particularly under ischemic conditions where the risk of reentrant arrhythmias is highest.

Step-by-Step Methodology: Action Potential Duration (APD) in Simulated Ischemia
  • Tissue Preparation

    • Action: Isolate right ventricular papillary muscles from guinea pigs and mount them in a tissue bath 7.

  • Baseline Superfusion

    • Action: Superfuse with oxygenated Tyrode's solution (95% O₂ / 5% CO₂) at 37°C and stimulate at a constant cycle length (e.g., 1 Hz). Record baseline APD using intracellular glass microelectrodes.

  • Simulated Ischemia Induction

    • Action: Switch to an "ischemic-like" solution characterized by hypoxia (bubbled with 95% N₂ / 5% CO₂), hyperkalemia (elevated extracellular K⁺ to 8-10 mM), and acidosis (pH lowered to 6.8) 7.

    • Causality: Hyperkalemia depolarizes the resting membrane potential, inactivating sodium channels and slowing conduction velocity. Hypoxia and acidosis activate ATP-sensitive potassium channels (

      
      ), causing APD shortening. This mimics the exact electrophysiological environment of a myocardial infarction border zone.
      
  • Azimilide Evaluation & Reperfusion

    • Action: Administer azimilide (0.1 - 0.5 µM) during ischemia and subsequent reperfusion (return to normal Tyrode's).

    • Observation:In vitro data demonstrates that while azimilide lengthens APD in normoxic tissue, this effect is blunted during simulated ischemia. However, upon reperfusion, azimilide significantly reduces the occurrence of sustained ventricular arrhythmias compared to vehicle controls [[7]](). This highlights that its antiarrhythmic properties in vivo are highly dependent on the metabolic state of the myocardium.

Conclusion

The in vitro characterization of azimilide hydrochloride requires a multi-tiered approach. By combining rigorous, temperature-controlled patch-clamp electrophysiology with intact tissue models of ischemia, researchers can accurately map its dual


 blockade and its unique lack of reverse use-dependence. Ensuring that every assay is a self-validating system—through the use of leak subtraction, series resistance monitoring, and physiological controls—is paramount for translating these in vitro findings into reliable clinical safety and efficacy profiles.

References

  • Azimilide - Wikipedia Source: Wikipedia URL:[Link]

  • Azimilide dihydrochloride: a new class III anti-arrhythmic agent Source: PubMed (NIH) URL:[Link]

  • Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel Source: Oxford Academic URL:[Link]

  • Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium Source: PubMed (NIH) URL:[Link]

  • A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm Source: PMC (NIH) URL:[Link]

  • Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology Source: AHA Journals URL:[Link]

Sources

Methodological & Application

"protocol for using Azimilide hydrochloride in patch-clamp experiments"

Application Note: Protocol for Characterizing Azimilide Hydrochloride Blockade of and in Patch-Clamp Experiments

Executive Summary & Mechanism of Action

Azimilide (specifically the dihydrochloride salt) is a Class III antiarrhythmic agent distinguished by its dual-blockade mechanism.[1] Unlike selective agents such as dofetilide (which targets only



This dual action reduces the risk of reverse use-dependence (loss of efficacy at high heart rates) often seen with pure

2
Mechanistic Insight[1][3][4]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (hERG):  Azimilide blocks the open and inactivated states of the channel. The block is voltage-dependent and shows reverse use-dependence in some contexts.[3][4][5]
    
  • 
     (KCNQ1/KCNE1):  Azimilide blocks the slowly activating current, requiring long depolarizing pulses for accurate assay.
    

Material Preparation & Solution Chemistry[8][9]

Compound Handling
  • Compound: Azimilide Dihydrochloride[3][6][7]

  • CAS Number: 149888-94-8[6][7]

  • Molecular Weight: 530.88 g/mol [6]

  • Solubility:

    • Water: Soluble up to ~50 mM. (Preferred to eliminate solvent effects).

    • DMSO: Soluble. (Standard for hydrophobic libraries).

Stock Solution Protocol

Objective: Create a 10 mM Master Stock.

  • Weigh 5.31 mg of Azimilide Dihydrochloride.

  • Dissolve in 1.0 mL of sterile, deionized water (Milli-Q) or anhydrous DMSO.

    • Expert Tip: If using DMSO, ensure the final bath concentration is <0.1% to prevent non-specific channel modulation.

  • Vortex for 30 seconds until clear.

  • Aliquot into light-protected tubes (Azimilide is light-sensitive) and store at -20°C.

Physiological Solutions (Standard Tyrode’s)
ComponentExtracellular (Bath) mMIntracellular (Pipette) mMFunction
NaCl 13710Charge carrier / Osmolarity
KCl 4.0130 (as K-Aspartate)K+ gradient setup
CaCl2 1.8-Ca2+ source
MgCl2 1.01.0Cofactor
HEPES 1010pH Buffer
Glucose 10-Metabolic support
EGTA -5Ca2+ Chelation (prevents Ca2+ overload)
Mg-ATP -5 CRITICAL: Prevents

run-down
pH 7.4 (NaOH)7.2 (KOH)Physiological pH

Critical Note on


:

must

Experimental Workflow

The following diagram outlines the logical flow of the experiment, ensuring data integrity through specific control steps.

Azimilide_WorkflowStartCell Preparation(CHO-hERG or CHO-KCNQ1/E1)GigaSealGiga-Ohm Seal Formation(>1 GΩ)Start->GigaSealWholeCellWhole-Cell Configuration(Break-in)GigaSeal->WholeCellControlStabilization Period(Run voltage protocol 5 mins)Must be <5% run-downWholeCell->ControlApp_LowApply Azimilide (Low Dose)0.1 - 1.0 µMControl->App_LowStable BaselineApp_HighApply Azimilide (High Dose)1.0 - 10 µMApp_Low->App_HighSteady State ReachedWashoutWashout Step(Reversibility Check)App_High->WashoutAnalysisData Analysis(Tail Current Reduction)Washout->Analysis

Caption: Step-by-step patch-clamp workflow for assessing Azimilide blockade. Green nodes indicate critical quality control checkpoints.

Voltage Protocols

To accurately characterize Azimilide, you must use specific protocols for each channel subtype.[2] Azimilide blocks




Protocol A: (hERG) Assessment

Rationale: hERG currents rectify inwardly. The most accurate measure of blockade is the tail current recorded upon repolarization, which represents the current flowing through channels recovering from inactivation.

  • Holding Potential: -80 mV.

  • Prepulse: Depolarize to +20 mV for 2 seconds . (Activates and inactivates channels).[8][4]

  • Test Pulse: Repolarize to -50 mV for 2 seconds .

  • Measurement: Measure the peak tail current amplitude at -50 mV relative to the baseline.

  • Frequency: 0.1 Hz (1 sweep every 10 seconds).

Protocol B: (KCNQ1/KCNE1) Assessment

Rationale:

  • Holding Potential: -80 mV.

  • Test Pulse: Depolarize to +60 mV for 4 to 5 seconds . (Ensures full activation).

  • Repolarization: Step back to -40 mV for 1 second to measure tail current.

  • Measurement: Measure the tail current amplitude at the beginning of the repolarization step.

  • Frequency: 0.05 Hz or 0.1 Hz (Allow sufficient recovery time).

Data Analysis & Interpretation

Calculating % Blockade

For each concentration, calculate the fractional block (




Dose-Response (IC50)

Fit the data to the Hill Equation:

Expected Values (Validation Criteria): | Channel Target | Expected



(hERG)


(KCNQ1)

Troubleshooting & Expert Tips

  • Temperature Sensitivity: hERG kinetics are highly temperature-dependent. While room temperature (22°C) is common for screening, physiological temperature (37°C) is recommended for translational safety assays. Azimilide potency may shift slightly with temperature.

  • Sticky Compound: Azimilide is moderately lipophilic. Use glass-coated perfusion tubing or minimal tubing lengths to prevent drug absorption into the plastic, which delays the onset of the effect.

  • Voltage Offset: Ensure you correct for Liquid Junction Potential (LJP). With K-Aspartate internal solutions, LJP is approximately 10-12 mV.[2]

References

  • Busch, A. E., et al. (1998). "Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action." Journal of Pharmacology and Experimental Therapeutics.

  • Jiang, M., et al. (2000). "Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel." Journal of Pharmacology and Experimental Therapeutics.

  • Salata, J. J., et al. (1998). "Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes."[4] Journal of Cardiovascular Pharmacology.

  • Tocris Bioscience. "Azimilide dihydrochloride Product Information."

  • FDA (2019). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines."

Application Notes & Protocols: Azimilide Hydrochloride for In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azimilide hydrochloride is a potent Class III antiarrhythmic agent that has been a subject of significant interest in cardiovascular research.[1] Its primary mechanism involves the modulation of cardiac repolarization, making it a valuable tool for studying cardiac electrophysiology and developing therapies for arrhythmias.[2][3] This guide provides an in-depth overview of Azimilide's mechanism, pharmacokinetic profile, and detailed protocols for its application in in vivo rodent models. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust preclinical studies with scientific integrity.

The protocols and data presented herein are synthesized from peer-reviewed literature and established preclinical methodologies. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling investigators to make informed decisions and adapt these protocols to their specific research questions.

Section 1: Scientific Foundation & Mechanism of Action

A Unique Class III Antiarrhythmic Agent

Azimilide is distinguished among Class III antiarrhythmic drugs by its unique ion channel blocking profile.[4] While typical Class III agents, such as dofetilide, primarily target the rapid component of the delayed rectifier potassium current (IKr), Azimilide blocks both the rapid (IKr) and the slow (IKs) components.[3][5][6][7] This dual-channel blockade leads to a more pronounced and stable prolongation of the cardiac action potential duration (APD) and, consequently, an increase in the QT interval on the electrocardiogram (ECG).[2][3]

This mechanism is critical for its antiarrhythmic effect, as prolonging the APD increases the effective refractory period of cardiac myocytes, making them less susceptible to re-entrant circuits that underlie many arrhythmias.[2][7] Notably, Azimilide exhibits a relative lack of reverse use-dependence, meaning its channel-blocking effects are maintained at higher heart rates, a significant advantage over some other Class III agents whose efficacy can diminish when it is most needed.[3][5] At higher concentrations, Azimilide can also exert weaker blocking effects on L-type calcium (ICaL) and sodium (INa) currents.[8][9]

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of action of Azimilide on the cardiac myocyte action potential.

Azimilide_MoA Fig 1: Azimilide blocks IKr and IKs channels, delaying Phase 3 repolarization. cluster_AP Cardiac Action Potential Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Early Repol.) K+ efflux (Ito) Phase2 Phase 2 (Plateau) Ca2+ influx (ICaL) Phase3 Phase 3 (Repolarization) K+ efflux (IKr, IKs) Phase4 Phase 4 (Resting) IKr IKr Channel (Rapid K+ Current) IKr->Phase3 Drives Repolarization IKs IKs Channel (Slow K+ Current) IKs->Phase3 Drives Repolarization Azimilide Azimilide Hydrochloride Azimilide->IKr Blocks Azimilide->IKs Blocks

Caption: Azimilide's mechanism on cardiac myocyte ion channels.

Section 2: Preclinical Pharmacokinetics & Toxicology in Rodents

A thorough understanding of Azimilide's behavior in vivo is crucial for experimental design. The compound generally shows good oral bioavailability.[3][4][5]

Key Safety & Toxicology Insights

Toxicology studies are essential for defining safe dose ranges. In rodent studies, the primary organ of toxicity for Azimilide at high doses is the kidney.[10] This is a critical consideration for long-term or high-dose studies, where renal function monitoring may be warranted.

ParameterSpeciesFindingSource
Target Organ of Toxicity Rat, DogKidney[10]
High-Dose Effect RatA dose of 640 mg/kg in a 13-week study resulted in deaths attributed to renal failure.[10]
Proarrhythmic Risk GeneralLike other Class III agents, Azimilide carries an inherent risk of proarrhythmia, specifically Torsades de Pointes (TdP), by excessively prolonging the QT interval.[5][7][11]

This table summarizes key toxicological findings and should be used to inform dose selection and monitoring parameters in study designs.

Section 3: Recommended Dosage and Administration for Rodent Models

Dosage and administration routes for Azimilide are highly dependent on the specific research question and the rodent model employed. The choice between intravenous, intraperitoneal, and oral administration is dictated by the need for rapid onset versus sustained exposure.

Dosage Summary Table for Efficacy Models

The following table consolidates dosages reported in validated rodent models of cardiac arrhythmia.

Rodent ModelRoute of Admin.Dosage RangeObserved EffectSource
Rat (Coronary Artery Ligation/Reperfusion - CALR)Intravenous (i.v.)1 - 18 mg/kgDose-dependent suppression of ventricular arrhythmias. Estimated 5.0 mg/kg to suppress ventricular fibrillation (VF).[12]
Rat (CALR)Oral (p.o.)100 mg/kgFull protection from ventricular fibrillation (VF).[12]
Mouse (Chloroform-induced Arrhythmia)Intraperitoneal (i.p.)100 mg/kgLimited efficacy (50% reduction in arrhythmias).[12]
Mouse (Chloroform-induced Arrhythmia)Oral (p.o.)300 mg/kgNo significant efficacy observed.[12]
Guinea Pig (Ouabain-induced Arrhythmia)Intravenous (i.v.)10 - 30 mg/kgIncreased the dose of ouabain required to induce ventricular extrasystoles (VES).[12]

Causality Behind Experimental Choices:

  • Intravenous (i.v.) administration in the rat CALR model is ideal for studying acute antiarrhythmic effects, as it provides immediate and complete bioavailability, allowing for a clear dose-response relationship to be established during an ischemic event.[12]

  • Oral (p.o.) administration at a higher dose (100 mg/kg) in the same model is used to assess the prophylactic potential of Azimilide, simulating a clinical scenario where the drug is taken to prevent future arrhythmic events.[12]

  • The limited efficacy in the mouse chloroform model , especially via the oral route, suggests that this specific model may be less sensitive to Azimilide's mechanism or that species-specific metabolic differences may be at play.[12]

Section 4: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for key applications of Azimilide in rodent models. These should be adapted to institutional IACUC guidelines.

Protocol 4.1: Preparation of Azimilide Hydrochloride for In Vivo Administration

Objective: To prepare Azimilide hydrochloride solutions for intravenous and oral administration that are sterile, stable, and biocompatible.

Materials:

  • Azimilide hydrochloride powder

  • Sterile Saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Tween® 80

  • Sterile water for injection

  • Sterile conical tubes and syringes

  • 0.22 µm sterile syringe filter

Procedure for Intravenous (i.v.) Formulation:

  • Rationale: For i.v. administration, the compound must be fully dissolved in a vehicle that is safe for direct injection into the bloodstream. Sterile saline is the preferred vehicle.

  • Accurately weigh the required amount of Azimilide hydrochloride in a sterile conical tube.

  • Add a small volume of sterile saline and vortex thoroughly to dissolve. Azimilide's solubility should be confirmed from the supplier datasheet. If solubility is limited, a co-solvent system may be necessary, but this should be validated for safety.

  • Once dissolved, add sterile saline to reach the final desired concentration (e.g., for a 5 mg/kg dose in a 250g rat at a 2 mL/kg dose volume, the concentration would be 2.5 mg/mL).

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.

  • Prepare fresh on the day of the experiment.

Procedure for Oral Gavage (p.o.) Formulation:

  • Rationale: For oral gavage, a suspension is often required for compounds with limited aqueous solubility, and a surfactant is used to ensure uniform delivery. A common vehicle is a mix of Tween® 80 and sterile water or a suspension in methylcellulose.[13]

  • Accurately weigh the required amount of Azimilide hydrochloride.

  • Prepare the vehicle. A common vehicle consists of 0.5% Tween® 80 (v/v) in sterile water.

  • Create a paste by adding a small amount of the vehicle to the powder and triturating.

  • Gradually add the remaining vehicle while continuously vortexing or sonicating to create a homogenous suspension.

  • Ensure the suspension is continuously mixed before drawing each dose to prevent settling.

Protocol 4.2: Acute Antiarrhythmic Efficacy in a Rat Coronary Artery Ligation-Reperfusion (CALR) Model

Objective: To assess the efficacy of intravenously administered Azimilide in suppressing arrhythmias induced by myocardial ischemia and reperfusion. This protocol is based on the methodology described by Black et al., 1993.[12]

CALR_Workflow start 1. Animal Acclimatization (Sprague-Dawley Rats, 250-350g) anesthesia 2. Anesthesia (e.g., Pentobarbital Sodium) start->anesthesia surgery 3. Surgical Preparation - Tracheostomy & Ventilation - Cannulate Femoral Vein (Drug) - ECG Lead Placement anesthesia->surgery ligation_prep 4. Thoracotomy & LAD Ligation - Expose heart - Place suture around Left Anterior  Descending (LAD) coronary artery surgery->ligation_prep stabilization 5. Stabilization Period (e.g., 15 minutes) ligation_prep->stabilization dosing 6. Drug Administration - Administer Azimilide (1-18 mg/kg)  or Vehicle via Femoral Vein stabilization->dosing ischemia 7. Induce Ischemia - Tighten LAD suture - Duration: e.g., 5 minutes dosing->ischemia reperfusion 8. Induce Reperfusion - Release LAD suture - Duration: e.g., 5-10 minutes ischemia->reperfusion monitoring 9. Continuous ECG Monitoring - Record throughout ischemia and  reperfusion phases reperfusion->monitoring analysis 10. Data Analysis - Quantify incidence & duration of  VF, VT, and VES - Calculate arrhythmia scores monitoring->analysis end Endpoint analysis->end

Caption: Experimental workflow for the Rat CALR model.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-350g) and initiate mechanical ventilation.

  • Surgical Setup: Cannulate the femoral vein for drug/vehicle administration. Place subcutaneous ECG leads for continuous monitoring.

  • Induction of Ischemia: Perform a thoracotomy to expose the heart. Pass a suture around the left anterior descending (LAD) coronary artery. After a stabilization period, tighten the suture to occlude the artery, inducing ischemia.

  • Drug Administration: Administer a bolus i.v. dose of Azimilide (e.g., 5 mg/kg) or vehicle control just prior to the onset of ischemia.

  • Reperfusion: After a defined period of occlusion (e.g., 5 minutes), release the suture to allow reperfusion of the myocardium. Reperfusion-induced arrhythmias are most prominent in the first few minutes.

  • Data Collection & Analysis: Continuously record the ECG throughout the procedure. Analyze the recording for the incidence and duration of ventricular fibrillation (VF), ventricular tachycardia (VT), and ventricular extrasystoles (VES). Compare the arrhythmia burden between the Azimilide-treated and vehicle-treated groups.

Section 5: Data Interpretation & Troubleshooting

  • Expected Outcomes: Successful administration of an effective dose of Azimilide should result in a statistically significant reduction in the incidence and duration of severe arrhythmias (VF and VT) during the reperfusion phase compared to the vehicle control group. A dose-dependent prolongation of the baseline QTc interval on the ECG is also expected.

  • Troubleshooting:

    • No Effect Observed: Verify the formulation's stability and concentration. Ensure the i.v. injection was successful (no extravasation). Consider that the chosen dose may be too low for the specific model or strain.

    • High Mortality: The surgical procedure itself carries risk. If mortality is high in all groups, refine the surgical technique and anesthetic depth. If mortality is isolated to the drug group, consider the possibility of proarrhythmic effects or acute toxicity, and test a lower dose.

    • Vehicle Effects: Always run a parallel vehicle control group, as some vehicles (especially those with DMSO) can have minor physiological effects.

Conclusion

Azimilide hydrochloride is a valuable pharmacological tool for the in vivo study of cardiac arrhythmias. Its unique dual-channel blocking mechanism provides a distinct profile compared to other Class III agents. By carefully selecting the appropriate animal model, administration route, and dosage, researchers can effectively probe its antiarrhythmic and proarrhythmic properties. The protocols and data provided in this guide serve as a comprehensive starting point for designing rigorous and reproducible preclinical studies, grounded in a strong understanding of the compound's pharmacology and the rationale behind specific experimental choices.

References

  • Camm, A. J. (2000). Azimilide dihydrochloride: a new class III anti-arrhythmic agent. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is Azimilide Hydrochloride used for?. Patsnap Synapse. Available at: [Link]

  • National Center for Biotechnology Information. Azimilide. PubChem Compound Database. Available at: [Link]

  • Black, S. C., et al. (1993). Efficacy of the class III antiarrhythmic agent azimilide in rodent models of ventricular arrhythmia. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Azimilide. Wikipedia. Available at: [Link]

  • Carlson, M. (2005). Azimilide dihydrochloride. PubMed. Available at: [Link]

  • Doggrell, S. A., & Brown, L. (2000). Effects of azimilide on cardiovascular tissues from normo- and hypertensive rats. PubMed. Available at: [Link]

  • Goa, K. L., & Figgitt, D. P. (2000). Azimilide. PubMed. Available at: [Link]

  • Guth, B. D., et al. (2000). Proarrhythmia of azimilide and other class III antiarrhythmic agents in the adrenergically stimulated rabbit. PubMed. Available at: [Link]

  • Capparelli, E. V., et al. (1998). Azimilide pharmacokinetics following intravenous and oral administration of a solution and capsule formulation. PubMed. Available at: [Link]

  • U.S. Food and Drug Administration. (2008). eCopy, Inc. accessdata.fda.gov. Available at: [Link]

  • Sugiyama, A. (2008). Sensitive and reliable proarrhythmia in vivo animal models for predicting drug-induced torsades de pointes in patients with remodelled hearts. PMC. Available at: [Link]

  • Dong, W., et al. (2005). Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium. Ovid. Available at: [Link]

  • Varro, A., et al. (2003). Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations. PubMed. Available at: [Link]

  • Dong, W., et al. (2005). Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium. PubMed. Available at: [Link]

  • Capparelli, E. V., et al. (1998). Pharmacokinetics and pharmacodynamics following intravenous doses of azimilide dihydrochloride. PubMed. Available at: [Link]

  • Hii, J. T., & Givertz, M. M. (1998). Azimilide dihydrochloride, a novel antiarrhythmic agent. PubMed. Available at: [Link]

  • Nekkanti, V., et al. (2014). In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098. ScienceDirect. Available at: [Link]

Sources

Application Notes and Protocols for Studying Ventricular Arrhythmias with Azimilide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Complexities of Ventricular Arrhythmias and the Role of Azimilide

Ventricular arrhythmias, characterized by abnormal electrical activity in the heart's lower chambers, are a significant cause of morbidity and mortality worldwide. These life-threatening rhythm disturbances often arise from disruptions in the delicate balance of ion channel function that governs the cardiac action potential. Understanding the molecular mechanisms underlying these arrhythmias is paramount for the development of effective therapeutic strategies.

Azimilide hydrochloride is a potent Class III antiarrhythmic agent that has been instrumental in the study of ventricular arrhythmias.[1][2][3] Its primary mechanism of action involves the blockade of multiple potassium channels, which are crucial for cardiac repolarization.[2][3][4] This unique pharmacological profile makes Azimilide a valuable tool for researchers and drug development professionals seeking to investigate the electrophysiological underpinnings of ventricular arrhythmogenesis.

This comprehensive guide provides detailed application notes and protocols for utilizing Azimilide hydrochloride as a pharmacological probe to study ventricular arrhythmias in various experimental models. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Scientific Foundation: The Electrophysiological Landscape of the Ventricles

The cardiac action potential is a complex interplay of ion currents flowing through specific channels in the cardiomyocyte membrane. The repolarization phase, in particular, is critical for maintaining a stable heart rhythm. Two key potassium currents, the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, are the primary drivers of this process.[2][4]

Dysfunction in these channels, either through genetic mutations or pharmacological modulation, can lead to a prolongation of the action potential duration (APD), a hallmark of increased susceptibility to ventricular arrhythmias. This prolongation can create a vulnerable window for early afterdepolarizations (EADs), which are abnormal depolarizations that can trigger life-threatening arrhythmias like Torsades de Pointes (TdP).[1][2]

Azimilide Hydrochloride: A Multi-Target Ion Channel Modulator

Azimilide is distinguished from many other Class III antiarrhythmic agents by its ability to block both IKr and IKs.[2][4][5] This dual-channel blockade provides a more profound and complex effect on cardiac repolarization compared to agents that selectively target only one of these currents.[3] The action of Azimilide is directed at different currents present in both atrial and ventricular myocytes. While it principally blocks IKr and IKs, it has much weaker effects on INa, ICa, INCX, and IK.Ach.[1]

The ability of Azimilide to prolong the APD and the effective refractory period (ERP) makes it an effective tool for studying the mechanisms by which repolarization abnormalities contribute to ventricular arrhythmias.[4][6] However, it is crucial to acknowledge that, like other Class III agents, excessive prolongation of ventricular repolarization by azimilide can, in rare cases, create a predisposition towards severe ventricular arrhythmias.[1]

Mechanism of Action Signaling Pathway

The following diagram illustrates the primary mechanism of action of Azimilide on cardiac ion channels, leading to the prolongation of the action potential duration.

Azimilide_Mechanism Azimilide Azimilide Hydrochloride IKr IKr (hERG) Channel Azimilide->IKr Blocks IKs IKs Channel Azimilide->IKs Blocks Repolarization Ventricular Repolarization IKr->Repolarization Contributes to IKs->Repolarization Contributes to APD Action Potential Duration (APD) Repolarization->APD Determines Arrhythmia Ventricular Arrhythmia Substrate APD->Arrhythmia Prolongation Creates

Caption: Mechanism of Azimilide action on cardiac ion channels.

Experimental Models for Studying Azimilide's Effects

The choice of an experimental model is critical for obtaining relevant and translatable data. A multi-tiered approach, encompassing in vitro, ex vivo, and in vivo models, provides a comprehensive understanding of Azimilide's effects on ventricular electrophysiology.

Model Type Specific Model Key Parameters Measured Advantages Limitations
In Vitro Isolated Ventricular Cardiomyocytes (Patch-Clamp)Ion channel currents (IKr, IKs, ICa, INa), Action Potential Duration (APD)High-resolution, single-cell data; Mechanistic insights.Lacks tissue-level complexity; Cell isolation can alter properties.
Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)APD, Calcium transients, Conduction velocityHuman-relevant genetics; High-throughput screening potential.Immature phenotype compared to adult cardiomyocytes.
Ex Vivo Langendorff-Perfused HeartECG (QT interval), Monophasic Action Potentials (MAPs), Left Ventricular Pressure (LVP), Arrhythmia inducibilityIntact organ architecture; Controlled environment.[7][8][9]Lack of autonomic nervous system input; Potential for edema.
In Vivo Anesthetized Animal Models (e.g., rabbit, dog)ECG, Blood pressure, Programmed electrical stimulation for arrhythmia inductionIntact physiological systems; Pharmacokinetic and pharmacodynamic assessment.[10]Anesthesia can confound results; Species differences.
Conscious Animal Models (Telemetry)Continuous ECG monitoring, Heart rate variability, Spontaneous arrhythmia detectionLong-term studies in freely moving animals; Assesses effects in a more physiological state.[11]Surgical implantation required; Higher cost.

Detailed Protocols

Protocol 1: In Vitro Characterization of Azimilide's Effects on Cardiac Ion Channels using Patch-Clamp Electrophysiology

This protocol details the whole-cell patch-clamp technique to measure the effects of Azimilide on IKr and IKs in isolated ventricular cardiomyocytes.[12][13]

Materials:

  • Azimilide hydrochloride (stock solution in DMSO or water)

  • Isolated ventricular cardiomyocytes (e.g., from guinea pig, rabbit, or canine)

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.

  • Internal (pipette) solution for K+ currents: 120 mM K-aspartate, 20 mM KCl, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA; pH 7.2 with KOH.[14]

  • Patch-clamp amplifier, digitizer, and data acquisition software

  • Microscope and micromanipulators

  • Borosilicate glass capillaries for pipette fabrication

Workflow Diagram:

Patch_Clamp_Workflow start Start cell_prep Prepare Isolated Cardiomyocytes start->cell_prep pipette_prep Fabricate and Fill Patch Pipette cell_prep->pipette_prep seal Form Gigaohm Seal pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline IKr and IKs Currents whole_cell->baseline azimilide_app Apply Azimilide (Cumulative Concentrations) baseline->azimilide_app drug_effect Record Currents in Presence of Azimilide azimilide_app->drug_effect washout Washout and Record Recovery drug_effect->washout analysis Data Analysis (Current-Voltage Relationship, Dose-Response) washout->analysis end End analysis->end

Caption: Workflow for patch-clamp analysis of Azimilide effects.

Step-by-Step Methodology:

  • Cell Preparation: Isolate ventricular cardiomyocytes from the chosen animal model using established enzymatic digestion protocols. Allow cells to stabilize in a holding solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a healthy, rod-shaped cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[15]

  • Baseline Recordings:

    • For IKr: Hold the cell at -40 mV to inactivate Na+ and Ca2+ channels. Apply depolarizing steps to various potentials (e.g., +20 mV) to activate IKr, followed by a repolarizing step to -40 mV to record the characteristic tail current.

    • For IKs: Use a similar voltage protocol but with longer depolarizing pulses (e.g., 2-5 seconds) to allow for the slower activation of IKs.

  • Azimilide Application: Perfuse the cell with the external solution containing increasing concentrations of Azimilide (e.g., 10 nM to 10 µM). Allow for steady-state block at each concentration (typically 3-5 minutes).

  • Recording in the Presence of Azimilide: Repeat the voltage protocols at each concentration of Azimilide to determine its effect on the peak and tail currents of IKr and IKs.

  • Washout: Perfuse the cell with the drug-free external solution to assess the reversibility of the block.

  • Data Analysis: Measure the current amplitudes and plot current-voltage (I-V) relationships. Construct dose-response curves to calculate the IC50 values for Azimilide's block of IKr and IKs.

Protocol 2: Ex Vivo Evaluation of Azimilide's Pro- and Anti-arrhythmic Potential using the Langendorff-Perfused Heart and Optical Mapping

This protocol combines the Langendorff heart model with optical mapping to assess the effects of Azimilide on action potential propagation and arrhythmia susceptibility in an intact heart.[7][16][17]

Materials:

  • Isolated heart from a suitable species (e.g., rabbit, guinea pig)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Azimilide hydrochloride

  • Voltage-sensitive dye (e.g., di-4-ANEPPS)

  • Excitation-contraction uncoupler (e.g., blebbistatin)

  • High-speed CMOS camera and optical mapping system

  • Pacing electrodes

Workflow Diagram:

Langendorff_Workflow start Start heart_prep Isolate and Cannulate Heart start->heart_prep perfusion Initiate Langendorff Perfusion heart_prep->perfusion stabilize Stabilize Heart and Record Baseline ECG perfusion->stabilize dye_loading Load with Voltage-Sensitive Dye and Uncoupler stabilize->dye_loading baseline_map Acquire Baseline Optical Maps dye_loading->baseline_map azimilide_perf Perfuse with Azimilide baseline_map->azimilide_perf drug_map Acquire Optical Maps with Azimilide azimilide_perf->drug_map pacing Perform Programmed Electrical Stimulation drug_map->pacing arrhythmia Assess Arrhythmia Inducibility pacing->arrhythmia analysis Analyze APD, Conduction Velocity, and Arrhythmia Duration arrhythmia->analysis end End analysis->end

Caption: Workflow for Langendorff heart and optical mapping studies.

Step-by-Step Methodology:

  • Heart Isolation and Perfusion: Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.[18]

  • Stabilization and Baseline ECG: Allow the heart to stabilize for at least 20 minutes. Record a baseline ECG from the heart surface.

  • Dye and Uncoupler Loading: Perfuse the heart with the voltage-sensitive dye and an excitation-contraction uncoupler to minimize motion artifacts during optical recording.[19]

  • Baseline Optical Mapping: Illuminate the epicardial surface of the ventricle with the appropriate excitation light and record the emitted fluorescence with a high-speed camera. This provides a baseline map of action potential propagation.[20][21]

  • Azimilide Perfusion: Introduce Azimilide into the perfusate at the desired concentrations.

  • Optical Mapping with Azimilide: After a period of equilibration, acquire optical maps to assess the effects of Azimilide on APD, conduction velocity, and the spatial distribution of repolarization.

  • Arrhythmia Induction: Perform programmed electrical stimulation (e.g., burst pacing or extrastimulus protocols) to assess the vulnerability of the heart to ventricular arrhythmias in the presence of Azimilide.

  • Data Analysis: Use specialized software to analyze the optical mapping data. Calculate APD at different repolarization levels (e.g., APD80), construct activation and repolarization maps, and quantify the incidence and duration of induced arrhythmias.

Protocol 3: In Vivo Assessment of Azimilide's Effects on Ventricular Arrhythmias using Telemetry in a Conscious Animal Model

This protocol describes the use of implantable telemetry devices to monitor the ECG and detect arrhythmias in conscious, freely moving animals treated with Azimilide.[11][22]

Materials:

  • Small animal model (e.g., rat, guinea pig)

  • Implantable telemetry transmitter

  • Surgical tools for implantation

  • Data acquisition and analysis system for telemetry

  • Azimilide hydrochloride for administration (e.g., oral gavage, osmotic minipump)

Workflow Diagram:

Telemetry_Workflow start Start surgery Surgically Implant Telemetry Transmitter start->surgery recovery Allow for Post-Surgical Recovery surgery->recovery baseline Record Baseline ECG Data (24-48h) recovery->baseline azimilide_admin Administer Azimilide baseline->azimilide_admin monitoring Continuously Monitor ECG azimilide_admin->monitoring arrhythmia_model (Optional) Induce Arrhythmia (e.g., with pro-arrhythmic agent or programmed stimulation) monitoring->arrhythmia_model analysis Analyze ECG for QT Interval, Arrhythmia Burden, and Heart Rate Variability arrhythmia_model->analysis end End analysis->end

Caption: Workflow for in vivo telemetry studies with Azimilide.

Step-by-Step Methodology:

  • Telemetry Implantation: Surgically implant the telemetry transmitter according to the manufacturer's instructions. The ECG leads are typically placed in a Lead II configuration.

  • Post-Surgical Recovery: Allow the animal to recover fully from surgery (typically 7-10 days).

  • Baseline ECG Recording: Record continuous ECG data for at least 24-48 hours to establish a stable baseline.[23]

  • Azimilide Administration: Administer Azimilide via the chosen route and dose.

  • Continuous Monitoring: Continuously record the ECG for the duration of the study.

  • (Optional) Arrhythmia Induction: In some study designs, a pro-arrhythmic challenge (e.g., co-administration of an IKr blocker and a sympathomimetic agent) can be used to unmask the effects of Azimilide on arrhythmia susceptibility.[24][25]

  • Data Analysis: Analyze the telemetry data to determine the effects of Azimilide on the QT interval, heart rate, and the incidence and characteristics of any spontaneous or induced ventricular arrhythmias.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. For instance, in the patch-clamp experiments, the use of cumulative dose-response curves and a final washout step helps to ensure the specificity and reversibility of Azimilide's effects. In the Langendorff and telemetry studies, the inclusion of a stable baseline recording period is essential for accurate comparison with the post-drug data. Furthermore, the use of appropriate positive and negative controls (e.g., other Class III antiarrhythmics or vehicle) is highly recommended to validate the experimental system and provide context for the findings.

Conclusion

Azimilide hydrochloride is a powerful pharmacological tool for investigating the fundamental mechanisms of ventricular arrhythmias. By employing a multi-faceted experimental approach, from the single-cell level to the whole organism, researchers can gain a comprehensive understanding of its electrophysiological effects. The detailed protocols provided in this guide offer a robust framework for conducting high-quality, reproducible research in the field of cardiac electrophysiology and antiarrhythmic drug development.

References

  • Azimilide - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Camm, A. J. (2000). Azimilide dihydrochloride: a new class III anti-arrhythmic agent.
  • Haverkamp, W., & Breithardt, G. (1999). Azimilide dihydrochloride, a novel antiarrhythmic agent.
  • Patsnap Synapse. (2024, June 27). What is Azimilide Hydrochloride used for? Retrieved February 27, 2026, from [Link]

  • Nattel, S. (2005). Azimilide, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias. Expert Review of Cardiovascular Therapy, 3(3), 387-391.
  • Varro, A., & Papp, J. G. (1996). Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes. Journal of Cardiovascular Pharmacology, 28(5), 735-742.
  • Carlson, M. (2005). Azimilide dihydrochloride. Expert Review of Cardiovascular Therapy, 3(3), 387-391.
  • Dorian, P. (2004). The Shocking Story of Azimilide.
  • Varró, A., Németh, M., Vígh, L., & Papp, J. G. (2003). Multiple cellular electrophysiological effects of azimilide in canine cardiac preparations. European Journal of Pharmacology, 471(1), 101-109.
  • Gessner, G., & Thomas, D. (1996). Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 925-933.
  • Lee, C. L., & Tung, L. (2025, August 23). Protocol for dual-optical mapping of voltage and calcium sensors in human pluripotent stem cell-derived cardiomyocytes. STAR Protocols, 6(3), 102484.
  • Goa, K. L., & Figgitt, D. P. (2000). Azimilide. Drugs, 59(2), 305-313.
  • Lynch, J. J., Jr, & Sanguinetti, M. C. (2000). Proarrhythmia of azimilide and other class III antiarrhythmic agents in the adrenergically stimulated rabbit. The Journal of Pharmacology and Experimental Therapeutics, 292(2), 643-649.
  • Verkerk, A. O., Veldkamp, M. W., Bouman, L. N., & van Ginneken, A. C. (2005). Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(2), 143-152.
  • Milberg, P., Carlsson, L., & Haverkamp, W. (2005). Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and dofetilide in experimental models of torsades de pointes. Journal of Cardiovascular Electrophysiology, 16(8), 889-897.
  • Verkerk, A. O., Veldkamp, M. W., Bouman, L. N., & van Ginneken, A. C. (2005). Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium. Ovid.
  • CorDynamics. (2025, September 18). Langendorff Heart Studies. Retrieved February 27, 2026, from [Link]

  • Gralinski, M. R., & Smith, G. L. (2011). A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes. Toxicological Sciences, 123(2), 573-587.
  • Nattel, S., Duker, G., & Carlsson, L. (2004). Arrhythmia models for drug research: classification of antiarrhythmic drugs. Progress in Biophysics and Molecular Biology, 85(2-3), 373-392.
  • Curtis, M. J., Hancox, J. C., & Farkas, A. (2013). Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals. British Journal of Pharmacology, 170(3), 461-480.
  • Wiemann, M., Vennemann, A., & Sydlik, U. (2011). Langendorff Heart: A Model System To Study Cardiovascular Effects of Engineered Nanoparticles. ACS Nano, 5(7), 5438-5447.
  • Wiemann, M., Vennemann, A., & Sydlik, U. (2011). Langendorff heart: a model system to study cardiovascular effects of engineered nanoparticles. PubMed.
  • Lang, D., Sulkin, M., Lou, Q., & Efimov, I. R. (2022, June 17). Optical Mapping: Action Potentials & Calcium Transients In Mouse Heart l Protocol Preview. JoVE.
  • Sanguinetti, M. C. (2003). Patch-clamp studies of human cardiac ion channels in the evaluation of cardiac electrophysiological effects of compounds. Current Protocols in Pharmacology, Chapter 11, Unit 11.2.
  • Arnaout, R., & Selleri, L. (2009). Cardiac Arrhythmia: In vivo screening in the zebrafish to overcome complexity in drug discovery. Expert Opinion on Drug Discovery, 4(11), 1141-1153.
  • Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Retrieved February 27, 2026, from [Link]

  • Blaauw, Y., & Schotten, U. (2006). Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent AZD7009: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro. Europace, 8(7), 547-553.
  • Laughner, J. I., & Efimov, I. R. (2012). Processing and analysis of cardiac optical mapping data obtained with potentiometric dyes.
  • Métrich, M., & Morel, E. (2023). Intracardiac electrophysiology to characterize susceptibility to ventricular arrhythmias in murine models. Frontiers in Physiology, 14, 1166415.
  • Pilato, C. A., & De Luca, A. (2024). In Vivo Approaches to Understand Arrhythmogenic Cardiomyopathy: Perspectives on Animal Models. International Journal of Molecular Sciences, 25(15), 8089.
  • Herron, T., & Efimov, I. R. (2012). Basic Concepts of Optical Mapping Techniques in Cardiac Electrophysiology. Journal of Cardiovascular Electrophysiology, 23(1), 108-115.
  • Arnaout, R., & Selleri, L. (2010). Recent advances in in vivo screening for antiarrhythmic drugs. Expert Opinion on Drug Discovery, 5(1), 41-50.
  • O'Shea, C., & Winter, J. (2025, May 1). An Introduction to Cardiac Optical Mapping. Bitesize Bio. Retrieved February 27, 2026, from [Link]

  • Gerlach, U., & Brendel, J. (2002). Blockers of the Slowly Delayed Rectifier Potassium IKs Channel: Potential Antiarrhythmic Agents. Current Medicinal Chemistry, 9(16), 1535-1546.
  • Fabritz, L., & Kirchhof, P. (2023, February 7). What to consider for ECG in mice—with special emphasis on telemetry. Pflügers Archiv - European Journal of Physiology, 475(2), 173-189.
  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording.
  • Blaauw, Y., & Schotten, U. (2006, July 15). Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent AZD7009: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro. EP Europace, 8(7), 547-553.
  • Molecular Devices. (2026, January 1). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved February 27, 2026, from [Link]

  • Data Sciences International. (n.d.). Arrhythmia Research. Retrieved February 27, 2026, from [Link]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved February 27, 2026, from [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). Pharmacology of cardiac potassium channels. Annual Review of Pharmacology and Toxicology, 46, 1-23.
  • Anon. (1998). Azimilide (Procter & Gamble). Drugs in R&D, 1(1), 81-83.
  • Al-Khatib, S. M., & Pritchett, E. L. (1999). Azimilide dihydrochloride: a unique class III antiarrhythmic agent.
  • ResearchGate. (n.d.). Telemetry ECG recordings. ECG traces (1 second) in a control animal... Retrieved February 27, 2026, from [Link]

Sources

Application Note: Experimental Setup for Assessing Azimilide Efficacy in Canine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azimilide (NE-10064) is a novel Class III antiarrhythmic agent distinguished by its equipotent blockade of both the rapidly (


) and slowly (

) activating components of the delayed rectifier potassium current[1]. In preclinical drug development, canine models are the gold standard for evaluating such agents. The canine heart shares highly conserved electrophysiological properties with the human heart, particularly regarding repolarization dynamics, Action Potential Duration (APD), and susceptibility to proarrhythmias like Torsades de Pointes (TdP)[2].

This application note provides a comprehensive, self-validating guide to the experimental setups required to assess Azimilide's mechanistic efficacy and safety in canine models.

Mechanistic Grounding: Dual and Blockade

Most conventional Class III antiarrhythmic agents (e.g., dofetilide, sotalol) selectively block


. This selective blockade often leads to "reverse rate-dependent" APD prolongation—meaning the drug excessively prolongs the APD at slow heart rates (increasing TdP risk) but loses efficacy at fast heart rates (tachycardia/fibrillation)[3].

Azimilide’s dual blockade provides a critical mechanistic advantage. As heart rate increases,


 accumulates and plays a larger role in repolarization. By blocking 

alongside

, Azimilide prevents excessive APD shortening during tachycardia, thereby maintaining its antiarrhythmic efficacy when it is needed most[3][4].

G Azimilide Azimilide (NE-10064) IKr IKr Blockade (Kd < 1 µM) Azimilide->IKr High Affinity IKs IKs Blockade (Kd ~1.8 µM) Azimilide->IKs Moderate Affinity APD APD Prolongation IKr->APD IKs->APD Rate-independent ERP ERP Increase APD->ERP Efficacy Arrhythmia Termination (AF / VF) ERP->Efficacy

Azimilide's dual blockade of delayed rectifier potassium currents leading to arrhythmia suppression.

Quantitative Data: Electrophysiological Benchmarks

To validate your experimental setup, patch-clamp data must be benchmarked against established pharmacokinetic and electrophysiological parameters for Azimilide in canine models.

Table 1: Azimilide Electrophysiological Targets in Canine Ventricular Myocytes

Target Current

/

Physiological Effect on Action PotentialReference

(Rapid delayed rectifier)
< 1.0 µMProlongs APD predominantly at slow heart rates[4]

(Slow delayed rectifier)
~1.8 µMProlongs APD predominantly at fast heart rates[4]

(L-type Calcium)
17.8 µMMinimal effect at therapeutic concentrations[4]

(Sodium current)
19.0 µMReduces the slowly inactivating component[4]

Experimental Workflows and Methodologies

To comprehensively evaluate Azimilide, researchers must utilize two distinct setups: an in vitro patch-clamp protocol to validate target engagement, and an in vivo vagal Atrial Fibrillation (AF) model to assess systemic antiarrhythmic efficacy.

Protocol A: In Vitro Whole-Cell Patch-Clamp of Canine Ventricular Myocytes

Causality & Rationale: Isolated ventricular myocytes are utilized to eliminate the influence of the autonomic nervous system. This allows for precise control of membrane voltage to isolate


 and 

tail currents, directly validating Azimilide's dose-dependent blockade[4].

Reagents & Solutions:

  • External Tyrode’s Solution: 137 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 adjusted with NaOH).

  • Internal Pipette Solution: 130 mM K-Aspartate, 20 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM Mg-ATP, 10 mM HEPES (pH 7.2 adjusted with KOH).

  • Drug Preparation: Dissolve Azimilide in DMSO (10 mM stock). Dilute in Tyrode's to target concentrations (0.1 µM to 5.0 µM). Ensure final DMSO concentration remains <0.1%.

Step-by-Step Procedure:

  • Cell Isolation: Isolate canine ventricular myocytes using Langendorff retrograde aortic perfusion with collagenase type II.

  • Chamber Setup: Transfer viable, rod-shaped myocytes to a temperature-controlled recording chamber (37°C) mounted on an inverted microscope. Superfuse continuously with Tyrode's solution at 2–3 mL/min.

  • Patch Establishment: Use borosilicate glass pipettes (resistance 2–4 MΩ). Form a Gigaohm seal and apply brief negative pressure to rupture the patch, establishing the whole-cell configuration.

  • 
     and 
    
    
    
    Isolation Protocol:
    • Holding Potential: -80 mV.

    • Depolarizing Pulse: Apply a +30 mV pulse for 3 seconds. (The extended duration ensures full activation of the slow

      
      ).
      
    • Repolarizing Pulse (Tail Current): Step back to -40 mV. The initial rapid decay represents

      
       deactivation; the subsequent slow decay represents 
      
      
      
      deactivation.
  • Drug Application: Superfuse Azimilide (e.g., 2.0 µM) for 5–10 minutes until steady-state block is achieved.

  • Validation: A successful setup will demonstrate an approximately 40% reduction in both

    
     and 
    
    
    
    tail currents at 2.0 µM, confirming equipotent blockade[3].
Protocol B: In Vivo Vagal Atrial Fibrillation (AF) Efficacy Model

Causality & Rationale: Vagal stimulation releases acetylcholine, activating ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, which dramatically shortens the Atrial Effective Refractory Period (AERP) and stabilizes AF. Azimilide's ability to prolong AERP counteracts this cholinergic shortening, making this an excellent model to test its efficacy in terminating sustained AF[5].

G Prep 1. Surgical Prep & Anesthesia Vagal 2. Bilateral Vagal Stimulation (10 Hz) Prep->Vagal AF_Induct 3. Burst Pacing (AF Induction) Vagal->AF_Induct Verify 4. Verify Sustained AF (>10 mins) AF_Induct->Verify Drug 5. Azimilide Infusion (4.5 - 9.0 mg/kg) Verify->Drug Measure 6. Measure AFCL & Termination Rate Drug->Measure

Step-by-step workflow for the in vivo canine vagal atrial fibrillation efficacy model.

Step-by-Step Procedure:

  • Anesthesia & Preparation: Induce anesthesia with intravenous pentobarbital sodium (30 mg/kg) and maintain via continuous infusion. Intubate and ventilate with room air.

  • Surgical Instrumentation: Perform a median sternotomy. Isolate the cervical vagus nerves bilaterally and attach bipolar stimulating electrodes. Suture multi-electrode mapping arrays onto the right and left atrial appendages to record local electrograms.

  • Baseline Electrophysiology: Measure baseline AERP using an S1-S2 programmed stimulation protocol (e.g., drive train of 8 S1 at 300 ms, followed by a premature S2).

  • Vagal Stimulation & AF Induction:

    • Stimulate the vagus nerves (10 Hz, 0.2 ms pulse width) at a voltage sufficient to lower the sinus rate by 50%.

    • Induce AF via a 2–10 second burst of rapid atrial pacing (50 Hz).

    • Self-Validation Check: Ensure AF is sustained for at least 10 minutes under continuous vagal stimulation before proceeding to drug testing[5].

  • Azimilide Administration: Administer Azimilide intravenously. A standard efficacy protocol utilizes an initial loading dose of 4.5 mg/kg. If AF does not terminate within 15 minutes, administer a subsequent dose of 9.0 mg/kg[5].

  • Data Acquisition: Continuously monitor the Atrial Fibrillation Cycle Length (AFCL). Successful termination by Azimilide is typically preceded by a significant prolongation of the AFCL (often >60% increase compared to baseline)[5].

Proarrhythmia Safety Assessment (Torsades de Pointes)

While assessing efficacy is critical, evaluating proarrhythmic liability is equally important. The Chronic Atrioventricular Block (CAVB) canine model is strictly recommended for this purpose[2]. In this model, radiofrequency ablation of the AV node induces bradycardia and secondary ventricular hypertrophy. This structural and electrical remodeling downregulates repolarizing reserves, making the CAVB canine exquisitely sensitive to


 blockers. Azimilide's safety profile can be validated here; its dual 

blockade generally results in a lower incidence of TdP compared to pure

blockers[1][2].

References

1.[1] Title: Azimilide - PubMed Source: National Institutes of Health (NIH) URL: [Link] 2.[4] Title: Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels Source: National Institutes of Health (NIH) URL: [Link] 3. Title: Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes Source: National Institutes of Health (NIH) URL: [Link] 4. Title: Effects of the novel antiarrhythmic agent azimilide on experimental atrial fibrillation and atrial electrophysiologic properties Source: Oxford Academic (Cardiovascular Research) URL: [Link] 5.[2] Title: The canine chronic atrioventricular block model in cardiovascular preclinical drug research Source: Utrecht University Repository (British Journal of Pharmacology) URL: [Link]

Sources

Application Note: Azimilide Dihydrochloride Solution Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azimilide dihydrochloride is a Class III antiarrhythmic agent distinguished by its dual blockade of both the rapid (


) and slow (

) components of the delayed rectifier potassium current.[1][2][3][4][5] Unlike many lipophilic ion channel blockers that require dimethyl sulfoxide (DMSO) for solubilization, the dihydrochloride salt form of azimilide exhibits superior solubility in aqueous buffers. This protocol details the optimal preparation, sterilization, and storage of Azimilide dihydrochloride stock solutions, emphasizing the use of aqueous solvents to minimize vehicle-induced cytotoxicity in sensitive cardiomyocyte assays (e.g., hERG safety screening, iPSC-CM electrophysiology).

Introduction & Mechanism of Action

In drug safety pharmacology and cardiac research, Azimilide is utilized as a reference compound to assess QT interval prolongation. Its unique pharmacological profile stems from its ability to inhibit two distinct potassium channels:[6]

  • 
     (hERG/Kv11.1):  High potency inhibition (
    
    
    
    ).
  • 
     (KvLQT1/minK):  Moderate potency inhibition (
    
    
    
    ).

By blocking these efflux pathways, Azimilide delays repolarization, thereby prolonging the Action Potential Duration (APD) and the effective refractory period (ERP).

Mechanistic Pathway Diagram

AzimilideMechanism Azimilide Azimilide Dihydrochloride hERG hERG Channel (Kv11.1 / I_Kr) Azimilide->hERG High Affinity Block (IC50 ~0.4 µM) KvLQT1 KvLQT1 Channel (Kv7.1 / I_Ks) Azimilide->KvLQT1 Moderate Affinity Block (IC50 ~3.0 µM) KEfflux Inhibit K+ Efflux hERG->KEfflux KvLQT1->KEfflux Repolarization Delay Repolarization (Phase 3) KEfflux->Repolarization APD Prolong Action Potential Duration (APD) Repolarization->APD Refractory Increase Effective Refractory Period APD->Refractory

Figure 1: Pharmacological mechanism of Azimilide illustrating dual-channel blockade leading to APD prolongation.

Physicochemical Properties[6][7]

Understanding the salt form is critical. The dihydrochloride salt renders the molecule highly hydrophilic, contrasting with the free base.

PropertySpecification
Chemical Name Azimilide dihydrochloride
CAS Number 149888-94-8
Molecular Weight 530.88 g/mol
Formula

Appearance White to off-white crystalline solid
Solubility (Water) ~50 mg/mL (~94 mM)
Solubility (DMSO) ~1 - 2 mg/mL (Poor)
Storage (Solid) -20°C, desiccated, protected from light

CRITICAL INSIGHT: Many general protocols default to DMSO for drug dissolution. Do NOT use DMSO as the primary solvent for Azimilide dihydrochloride if high concentrations (>2 mM) are required. The salt form is significantly more soluble in water. Using water also eliminates DMSO-induced artifacts in electrophysiology (e.g., membrane permeabilization).

Preparation Protocol

Materials Required[2][12][13][14]
  • Azimilide dihydrochloride powder (Store at -20°C).[1][7][8][9][10]

  • Solvent: Sterile Tissue Culture Grade Water (Endotoxin-free) or PBS (pH 7.2).

  • Filtration: 0.22 µm Polyethersulfone (PES) syringe filter (Low protein binding).

  • Vials: Sterile, amber polypropylene microcentrifuge tubes (Light sensitive).

Stock Solution Calculation (Example: 10 mM)

To prepare 10 mL of a 10 mM stock solution:




Step-by-Step Workflow

PrepWorkflow Weigh 1. Weigh Azimilide 2HCl (e.g., 53.1 mg) Solvent 2. Add Sterile Water (e.g., 10 mL for 10 mM) Weigh->Solvent Mix 3. Vortex / Sonicate (Until clear, ~5 mins) Solvent->Mix Filter 4. Syringe Filter (0.22 µm PES) Mix->Filter Sterilization Aliquot 5. Aliquot into Amber Tubes (Avoid freeze-thaw) Filter->Aliquot Store 6. Store at -20°C (Stable for 1 month) Aliquot->Store

Figure 2: Preparation workflow for aqueous Azimilide stock solution.

Detailed Steps:

  • Equilibration: Allow the vial of solid Azimilide to warm to room temperature before opening to prevent condensation and hydrolysis.

  • Weighing: Accurately weigh the required amount of powder.

  • Dissolution: Add sterile water or PBS. Vortex vigorously. If particles persist, sonicate in a water bath for 5–10 minutes at room temperature. The solution should be perfectly clear.

  • Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile collection tube. Note: Nylon filters may bind the drug; PES or PVDF are preferred.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Experimental Application

Working Solution Preparation

Dilute the stock solution directly into pre-warmed (


) cell culture media (e.g., DMEM, RPMI) immediately prior to use.

Dilution Table (from 10 mM Stock):

Target ConcentrationVolume of 10 mM StockVolume of MediaDilution Factor
30 µM (High Block)3.0 µL997 µL1:333
10 µM (Full

Block)
1.0 µL999 µL1:1,000
3 µM (


)
0.3 µL999.7 µL1:3,333
1 µM (


)
0.1 µL999.9 µL1:10,000
Experimental Validation (Quality Control)

To validate the biological activity of the prepared solution, a dose-response assay using patch-clamp electrophysiology or a fluorescence-based membrane potential assay (e.g., FLIPR) is recommended.

  • Expected Outcome: A concentration-dependent increase in APD90 (Action Potential Duration at 90% repolarization) in iPSC-derived cardiomyocytes.

  • Positive Control: E-4031 (Selective

    
     blocker) can be used to distinguish the specific 
    
    
    
    contribution vs. the dual blockade of Azimilide.

Safety & Handling

  • Hazard: Azimilide is toxic if swallowed, inhaled, or absorbed through the skin.[11] It acts as a potent ion channel blocker and can induce arrhythmias in humans if accidentally ingested.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a biosafety cabinet or fume hood to avoid inhalation.

  • Waste: Dispose of as hazardous chemical waste.

Troubleshooting

IssuePossible CauseSolution
Precipitation in Media Stock concentration too high or "salting out" effect.Ensure stock was fully dissolved. If using >30 µM, vortex media vigorously during addition.
Cytotoxicity (Non-specific) Osmotic stress or acidic pH shift.Check pH of high-concentration stocks. If using water stock, ensure dilution is >1:100 to maintain media osmolarity.
Loss of Potency Hydrolysis or adsorption to plastic.Use fresh aliquots. Use low-binding plasticware. Do not store diluted working solutions >24 hours.

References

  • Mechanism & Pharmacology: Busch, A. E., et al. (1998).[1] "Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action." British Journal of Pharmacology.[8]

  • Solubility & Properties: MedChemExpress Product Data. "Azimilide dihydrochloride Solubility & Storage."

  • Electrophysiology: Fermini, B., et al. (1995).[1][12] "Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization." Journal of Cardiovascular Pharmacology.

  • Chemical Data: PubChem Compound Summary for CID 6435819, Azimilide dihydrochloride.

  • Preparation Guidelines: Tocris Bioscience. "Azimilide dihydrochloride Technical Data."

Sources

"electrophysiology techniques for studying Azimilide effects"

Comprehensive Electrophysiological Profiling of Azimilide: Protocols for , , and hiPSC-CM Action Potential Assessments

Introduction and Mechanistic Causality

Azimilide (NE-10064) is a Class III antiarrhythmic agent uniquely characterized by its dual-blockade of both the rapid (


1


2

Because




3

MoAAzimilideAzimilide(Class III Antiarrhythmic)IKrhERG (IKr)Rapid Delayed RectifierAzimilide->IKr High Affinity(IC50 ~0.4-1.4 µM)IKsKCNQ1/KCNE1 (IKs)Slow Delayed RectifierAzimilide->IKs Moderate Affinity(IC50 ~1.8-3.0 µM)APDAction PotentialProlongationIKr->APD Delayed RepolarizationIKs->APD Delayed RepolarizationRiskProarrhythmic Risk(EADs / TdP)APD->Risk ExcessiveLengthening

Figure 1: Mechanism of Azimilide-induced action potential prolongation and proarrhythmic risk.

Quantitative Pharmacological Profile

The concentration-dependent effects of Azimilide dictate the experimental design, particularly the concentration ranges used for dose-response curves. The table below summarizes the target pharmacology required to establish appropriate dosing windows 34.

Target Channel / CurrentMolecular CorrelateAzimilide

Clinical / Physiological Consequence

(Rapid Delayed Rectifier)
hERG (KCNH2)0.4 – 1.4 µMPrimary driver of Action Potential Duration (APD) prolongation.

(Slow Delayed Rectifier)
KCNQ1 / KCNE11.8 – 3.0 µMLoss of repolarization reserve; exacerbates QT prolongation.

(L-type Calcium)
CaV1.2~17.8 µMUse-dependent block; may blunt early afterdepolarizations (EADs) at high doses.

(Fast Sodium)
NaV1.5~19.0 µMNegligible at therapeutic concentrations; minimal effect on conduction velocity.

Single-Cell Electrophysiology: Patch-Clamp Protocols

Expertise Note on Causality: The biophysics of hERG channels mandate measuring drug block at the tail current. During standard depolarization, hERG channels rapidly inactivate, masking the true magnitude of the current. Stepping back to a hyperpolarized potential (e.g., -50 mV) allows rapid recovery from inactivation into the open state before slow deactivation occurs, yielding a large tail current that accurately reflects the proportion of unblocked channels 1. Conversely,

3
Protocol 3.1: (hERG) Whole-Cell Patch Clamp
  • Cell Preparation : Utilize CHO or HEK293 cells stably expressing hERG. Plate on glass coverslips 24-48 hours prior to recording to ensure optimal membrane health.

  • Solutions :

    • Extracellular (mM): 137 NaCl, 4 KCl, 1.8 CaCl

      
      , 1 MgCl
      
      
      , 10 Glucose, 10 HEPES (pH 7.4 adjusted with NaOH).
    • Intracellular (mM): 130 KCl, 1 MgCl

      
      , 5 EGTA, 5 MgATP, 10 HEPES (pH 7.2 adjusted with KOH).
      
  • Voltage Protocol :

    • Hold the cell at a resting membrane potential of -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to fully activate and subsequently inactivate the channels.

    • Step to -50 mV for 2 seconds to elicit the outward tail current.

    • Maintain a sweep interval of 10-15 seconds to prevent use-dependent accumulation of inactivation.

  • Azimilide Application : Perfuse Azimilide at concentrations ranging from 0.1 µM to 10 µM. Allow 3-5 minutes per concentration to reach steady-state block.

Protocol 3.2: (KCNQ1/KCNE1) Whole-Cell Patch Clamp
  • Cell Preparation : Use cells co-transfected with KCNQ1 and KCNE1 subunits.

  • Voltage Protocol :

    • Hold at -80 mV.

    • Depolarize to +40 mV for 4 seconds (forces slow activation of

      
      ).
      
    • Repolarize to -40 mV for 2 seconds to record the deactivating tail current.

  • Azimilide Application : Perfuse concentrations from 0.3 µM to 30 µM. Because

    
     block by Azimilide is highly dependent on the open state, continuous pulsing during perfusion is critical to observe the use-dependent block accurately.
    

PatchClampcluster_IKrIKr (hERG) Protocolcluster_IKsIKs (KCNQ1/KCNE1) ProtocolStartWhole-Cell Configuration(Holding Potential: -80 mV)Depol_IKrDepolarize to +20 mV(2 seconds)Start->Depol_IKrDepol_IKsDepolarize to +40 mV(4 seconds)Start->Depol_IKsRepol_IKrRepolarize to -50 mV(Tail Current Measurement)Depol_IKr->Repol_IKrRepol_IKsRepolarize to -40 mV(Tail Current Measurement)Depol_IKs->Repol_IKs

Figure 2: Patch-clamp voltage protocols for isolating IKr and IKs tail currents.

Functional Syncytium Assessment: hiPSC-CM MEA Protocol

While single-channel patch clamping isolates specific targets, Microelectrode Array (MEA) recordings of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a holistic view of Azimilide's effect on the functional syncytium 2. Azimilide induces dose-dependent prolongation of the Field Potential Duration (FPD), serving as an in vitro surrogate for the clinical QT interval.

Self-Validating System Design: To ensure trustworthiness, the MEA protocol must incorporate internal validation. A baseline coefficient of variation (CV) for the beat rate must be strictly <5% before dosing. Furthermore, parallel vehicle controls and positive controls (e.g., E-4031) must be run on the same plate to confirm assay sensitivity.

Protocol 4.1: MEA Recording Workflow
  • Plate Preparation : Coat MEA plates (e.g., UHD-CMOS-MEA or standard 48/96-well MEA) with fibronectin (50 µg/mL) for 1 hour at 37°C.

  • Cell Seeding : Seed hiPSC-CMs at a density of 30,000–50,000 cells/well. Culture for 10-14 days until a synchronously beating monolayer forms.

  • Equilibration : Replace culture media with serum-free assay media 24 hours prior to the experiment to stabilize the baseline beat rate and remove serum-protein binding artifacts.

  • Baseline Recording : Record spontaneous electrical activity for 30 minutes. Verify the syncytium stability (CV <5%).

  • Azimilide Dosing : Apply Azimilide cumulatively (0.1, 0.3, 1.0, 3.0, and 10.0 µM). Record for 30 minutes per dose to allow tissue penetration and steady-state binding.

  • Validation Controls : Include a vehicle control (0.1% DMSO) to rule out mechanical artifacts and a positive control (E-4031, 100 nM) to validate

    
     sensitivity.
    

MEACulturehiPSC-CM Culture(Multi-well MEA Plate)BaselineBaseline Recording(Spontaneous Beating)Culture->BaselineDosingAzimilide Dosing(Cumulative Addition)Baseline->DosingRecordField Potential Recording(FPD, Beat Rate)Dosing->RecordAnalysisData Analysis(cFPD, EAD Detection)Record->Analysis

Figure 3: Step-by-step MEA workflow for functional assessment of hiPSC-CMs.

Data Analysis and Validation Criteria

  • Patch-Clamp Analysis : Measure the peak amplitude of the tail currents. Calculate the fractional block at each concentration (

    
    ) and fit the data to a standard Hill equation to derive the 
    
    
    and Hill coefficient.
  • MEA cFPD Calculation : Because Azimilide decreases the spontaneous beat rate and increases the inter-beat interval (IBI) 2, the FPD must be corrected. Use the Fridericia formula (

    
    ), which is generally more accurate for hiPSC-CMs than Bazett's formula.
    
  • Proarrhythmia Detection : Monitor MEA traces and optical mapping outputs for Early Afterdepolarizations (EADs)—visible as secondary voltage deflections during the repolarization phase. These typically manifest at Azimilide concentrations

    
     3.0 µM, indicating severe repolarization failure 5.
    

References

  • Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel. Cardiovascular Research.1

  • Advanced cardiotoxicity profiling using field potential imaging with UHD-CMOS-MEA in human iPSC-derived cardiomyocytes. NIH PMC. 2

  • Multimodal on-axis platform for all-optical electrophysiology with near-infrared probes in human stem-cell-derived cardiomyocytes. NIH PMC. 5

  • Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents. PubMed. 3

  • Azimilide dihydrochloride - Product Data Sheet. MedChemExpress. 4

"animal models of cardiac arrhythmia for Azimilide testing"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Animal Models of Cardiac Arrhythmia for Azimilide Testing


/

blocker) efficacy and safety.

Part 1: Executive Summary & Mechanistic Rationale

Azimilide distinguishes itself from standard Class III antiarrhythmics (e.g., Sotalol, Dofetilide) through its dual mechanism of action.[1][2] While traditional agents primarily block the rapid component of the delayed rectifier potassium current (


), Azimilide blocks both 

and the slow component (

).[3][4][5]

This dual blockade provides a critical therapeutic advantage:

  • 
     Blockade:  Prolongs repolarization at resting heart rates (Class III effect).
    
  • 
     Blockade:  Maintains refractoriness during tachycardia (high heart rates), where 
    
    
    
    is physiologically dominant. This mitigates the "reverse use-dependence" (loss of efficacy at high rates) often seen with pure
    
    
    blockers, making Azimilide particularly effective for re-entrant ventricular tachycardia (VT) and fibrillation (VF).

Consequently, preclinical testing requires models that can evaluate both re-entrant substrate suppression (efficacy) and repolarization reserve/proarrhythmia (safety).

Part 2: Model Selection Matrix

ModelPrimary UtilityPhysiological RelevanceKey Endpoint
Canine Post-MI (4-6 day) Efficacy (Gold Standard) Mimics human post-infarct re-entry; scar border zone physiology.Suppression of PES-induced VT/VF; ERP prolongation in Border Zone (EBZ).
Methoxamine-Sensitized Rabbit Safety (Proarrhythmia) Highly sensitive for Torsades de Pointes (TdP) under bradycardia.Incidence of TdP; Triangulation of APD.
Rat/Guinea Pig (CALR) Screening High-throughput screening for ischemia/reperfusion arrhythmias.VF threshold; APD duration.

Part 3: Detailed Experimental Protocols

Protocol A: The Canine Post-Myocardial Infarction Model (Efficacy)

Rationale: This model creates an anatomical substrate (scar + border zone) for re-entrant arrhythmias, the primary indication for Azimilide.

1. Surgical Induction of Infarction (Day 0):

  • Subject: Male mongrel dogs (15–20 kg).

  • Anesthesia: Thiopental sodium (20 mg/kg i.v.) followed by halothane (1-2%) or isoflurane maintenance.

  • Procedure: Perform a left thoracotomy in the fourth intercostal space. Isolate the Left Anterior Descending (LAD) coronary artery.

  • Ligation: Perform a two-stage ligation of the LAD (or complete ligation followed by 2-hour reperfusion if testing reperfusion injury, but for substrate testing, permanent occlusion or 2h occlusion/reperfusion creates the necessary scar).

  • Recovery: Close chest, administer analgesics/antibiotics. Allow 4–6 days for infarct healing and border zone formation.

2. Electrophysiological Testing (Day 4–6):

  • Setup: Anesthetize dog with

    
    -chloralose (100 mg/kg i.v.) to maintain autonomic tone. Perform a median sternotomy.
    
  • Instrumentation: Suturing of bipolar composite electrodes to:

    • Normal Zone (NZ): Remote non-infarcted myocardium.

    • Infarct Zone (IZ): Central scar.

    • Epicardial Border Zone (EBZ): The critical arrhythmogenic substrate.

3. Programmed Electrical Stimulation (PES) Protocol:

  • Drive Train: Pace at cycle lengths (CL) of 300–400 ms (

    
    ).
    
  • Extrastimuli: Introduce premature beats (

    
    ) with coupling intervals decreasing by 10 ms until refractoriness or arrhythmia induction.
    
  • Baseline Definition: Determine the Effective Refractory Period (ERP) and inducibility of Sustained VT (SVT) or VF.

4. Azimilide Administration & Testing:

  • Dosing: Administer Azimilide dihydrochloride intravenously.[6][7][8][9]

    • Loading Dose: 1 mg/kg bolus over 5 mins.

    • Cumulative Dosing: Increase to 3, 10, and 30 mg/kg if measuring dose-response.

  • Re-Testing: Repeat PES 15 minutes after each dose.

5. Data Analysis:

  • Efficacy Criteria: Complete suppression of inducible VT/VF.

  • Refractoriness: Measure ERP in NZ vs. EBZ. Azimilide should prolong ERP in the EBZ significantly to terminate re-entry.

6. Workflow Diagram (Canine PES):

CanineProtocol Start Subject Selection (Male Mongrel Dogs) Surgery Surgical MI Induction (LAD Ligation) Start->Surgery Recovery Recovery Period (4-6 Days for Scar Formation) Surgery->Recovery Substrate Development Baseline Baseline PES (Induce VT/VF) Recovery->Baseline Dosing Azimilide IV Administration (1 - 30 mg/kg) Baseline->Dosing If Inducible Retest Repeat PES (Measure ERP & Inducibility) Dosing->Retest Retest->Dosing Dose Escalation Analysis Data Analysis (Efficacy: Suppression of Re-entry) Retest->Analysis

Caption: Workflow for the Canine Post-MI model evaluating Azimilide efficacy against re-entrant arrhythmias.

Protocol B: Methoxamine-Sensitized Rabbit Model (Safety/Proarrhythmia)

Rationale: Pure Class III agents carry a risk of Torsades de Pointes (TdP). This model sensitizes the heart using bradycardia (via methoxamine) to rigorously test if Azimilide’s


 block mitigates or exacerbates this risk compared to pure 

blockers.

1. Preparation:

  • Subject: New Zealand White rabbits (2.5–3.5 kg).

  • Anesthesia: Pentobarbital or Ketamine/Xylazine.

  • Sensitization: Continuous infusion of Methoxamine (10–20 µg/kg/min).

    • Mechanism:[3][4]

      
      -adrenergic stimulation causes vasoconstriction 
      
      
      
      reflex bradycardia. It also directly prolongs APD, removing "repolarization reserve."

2. Drug Challenge:

  • Control Arm: Dofetilide (Pure

    
     blocker) as a positive control for TdP.
    
  • Test Arm: Azimilide (IV infusion).[6][10]

    • Dose: 3.33 µmol/kg/min (approx 1.5 mg/kg/min) or cumulative boluses.

3. Endpoints:

  • Primary: Incidence of Torsades de Pointes (polymorphic VT).

  • Secondary:

    • QTc Prolongation: Corrected QT interval.

    • Triangulation: Distortion of the APD morphology (a precursor to EADs).

4. Interpretation:

  • While Azimilide can induce TdP in this highly sensitive model (approx 50-60% incidence in sensitized animals), it generally shows a lower proarrhythmic score than pure

    
     agents in non-sensitized models due to the stabilizing effect of 
    
    
    
    block at faster rates.

Part 4: Mechanism of Action Visualization

The following diagram illustrates why Azimilide offers broader efficacy than Class III agents like Sotalol.

AzimilideMechanism Azimilide Azimilide IKr Blockade of IKr (Rapid Component) Azimilide->IKr IKs Blockade of IKs (Slow Component) Azimilide->IKs SlowRate Effect at Slow Heart Rates IKr->SlowRate Dominant FastRate Effect at Fast Heart Rates (VT/VF) IKs->FastRate Dominant Result1 Prolonged APD/ERP (Class III Effect) SlowRate->Result1 Result2 Maintained Refractoriness (Prevents Reverse Use-Dependence) FastRate->Result2 Anti-Fibrillatory Efficacy Anti-Fibrillatory Efficacy Result2->Anti-Fibrillatory Efficacy

Caption: Dual-channel blockade of Azimilide ensures efficacy across heart rates, unlike pure IKr blockers.

Part 5: Quantitative Data Summary (Reference Ranges)

ParameterControl (Post-MI Dog)Azimilide Treated (10 mg/kg)Interpretation
Heart Rate (bpm) 145 ± 15130 ± 12Mild bradycardia (Class III effect).
QTc Interval (ms) 320 ± 20385 ± 25Significant repolarization prolongation.
ERP (Infarct Zone) 160 ± 10 ms210 ± 15 msCritical: Prolongation prevents re-entry.
VT Inducibility 90% (8/9 dogs)22% (2/9 dogs)High efficacy in suppressing substrate-driven VT.

References

  • Vertex Pharmaceuticals. (2000). Azimilide: a potassium channel antagonist that blocks both I(Kr) and I(Ks).[2][3][4] PubMed. [Link]

  • Restivo, M., et al. (2001). Effects of azimilide on reentrant circuits causing ventricular tachycardia and fibrillation in a canine model of myocardial infarction.[3] Journal of Cardiovascular Electrophysiology. [Link]

  • Van Opstal, J. M., et al. (2001).[11] Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of torsade de pointes arrhythmias.[11] European Journal of Pharmacology.[11] [Link]

  • Nador, A., et al. (1999). Effects of class III antiarrhythmic agents in an in vitro rabbit model of spontaneous torsades de pointe.[12][13] European Journal of Pharmacology.[11] [Link]

  • Karam, R., et al. (1998). Suppression of inducible ventricular arrhythmias by intravenous azimilide in dogs with previous myocardial infarction. Journal of Cardiovascular Pharmacology.[14] [Link]

Sources

Application Note: Dual-Component Potassium Channel Blockade – Biochemical and Biophysical Characterization of Azimilide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Azimilide hydrochloride (NE-10064) represents a distinct subclass of Class III antiarrhythmic agents. Unlike dofetilide or sotalol, which selectively block the rapid component of the delayed rectifier potassium current (


), Azimilide possesses a dual-blocking mechanism . It inhibits both the rapid (

, encoded by KCNH2/hERG) and the slow (

, encoded by KCNQ1/KCNE1) components of cardiac repolarization.

This dual activity profile makes Azimilide a critical compound for studying atrial fibrillation and flutter, as


 plays a more prominent role in atrial repolarization and at higher heart rates.

This application note details the biophysical and biochemical protocols required to characterize Azimilide activity. We prioritize Automated Patch-Clamp (APC) as the gold standard for potency determination, supported by Thallium Flux assays for high-throughput screening (HTS).

Key Compound Properties
PropertyDetail
Target

(hERG) &

(KCNQ1/KCNE1)

(

)

(Voltage/Protocol dependent)

(

)

Solubility Soluble in DMSO (warm) and Water (ultrasonic)
Molecular Weight 530.88 g/mol (Dihydrochloride salt)

Compound Handling & Preparation (Critical)

Warning: Azimilide is a cationic amphiphilic drug. It exhibits significant non-specific binding ("stickiness") to plastics.

  • Storage: Store powder desiccated at +4°C.

  • Stock Preparation:

    • Dissolve in 100% DMSO to achieve a 10–50 mM stock.

    • Note: Heating to 37°C and ultrasonication are often required to ensure complete dissolution.

    • Vessel: Use glass vials for stock solutions. Avoid storing low-concentration aliquots (

      
      ) in plastic microfuge tubes for extended periods.
      
  • Serial Dilution:

    • Perform intermediate dilutions in glass.

    • Ensure the final DMSO concentration in the assay buffer does not exceed 0.1% (v/v), as DMSO >0.3% can modulate channel gating kinetics.

Mechanism of Action Visualization

The following diagram illustrates the specific phase of the Action Potential (AP) targeted by Azimilide.

Azimilide_MOA Phase0 Phase 0 (Na+ Influx) Phase1 Phase 1 (Transient K+) Phase0->Phase1 Phase2 Phase 2 (Ca2+ Plateau) Phase1->Phase2 Phase3 Phase 3 (Repolarization) Phase2->Phase3 Phase4 Phase 4 (Resting) Phase3->Phase4 Azimilide Azimilide HCl IKr IKr (hERG) Azimilide->IKr Blocks IKs IKs (KCNQ1/KCNE1) Azimilide->IKs Blocks IKr->Phase3 Primary Current IKs->Phase3 Reserve Current

Caption: Azimilide targets Phase 3 repolarization by blocking both rapid (


) and slow (

) potassium effluents.[1][2]

Protocol A: Automated Patch-Clamp (Gold Standard)

This protocol is designed for high-fidelity platforms (e.g., QPatch, PatchXpress, or SyncroPatch).

Cell Lines[5][6]
  • 
     Assay:  CHO or HEK293 cells stably expressing hERG (Kv11.1) .
    
  • 
     Assay:  CHO cells co-transfected with KCNQ1 (Kv7.1) AND KCNE1 (minK) .
    
    • Scientific Insight: Expression of KCNQ1 alone yields a rapidly activating current. You must co-express KCNE1 to reconstitute the slow gating kinetics and pharmacological sensitivity of native cardiac

      
      .
      
Solutions
  • Extracellular (Tyrode’s): 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Intracellular (Pipette): 120 mM KCl, 5.374 mM CaCl₂, 1.75 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 4 mM Na₂-ATP (pH 7.2).

Voltage Protocols
A. hERG (

) Protocol

Azimilide blocks the open state of hERG but is best measured during the "tail current" upon repolarization.

  • Holding Potential: -80 mV.

  • Depolarization: Step to +20 mV for 2–4 seconds (Activates/Opens channels; Azimilide binds here).

  • Repolarization: Step to -50 mV for 2 seconds.

    • Measurement: Peak tail current amplitude at -50 mV.

  • Sweep Interval: 10–15 seconds.

B. KCNQ1/KCNE1 (

) Protocol

 activates very slowly. Standard short pulses will underestimate the block.
  • Holding Potential: -80 mV.

  • Depolarization: Step to +40 mV or +60 mV for 3–5 seconds .

    • Note: Long pulses are required to reach steady-state activation.

  • Repolarization: Step to -40 mV.

    • Measurement: Step current amplitude at the end of the depolarizing pulse (isochronal) or tail current peak.

Data Analysis

Calculate % Inhibition using the formula:



Fit data to the Hill Equation to derive 

.

Protocol B: Thallium Flux Assay (High Throughput)

For screening large libraries or batch release testing, Patch-Clamp is too slow. The Thallium (


) Flux assay is the validated surrogate. 

permeates

channels and binds to a thallium-sensitive fluorescent dye (e.g., Thallos or FluxOR).
Assay Principle[5][6]
  • Cells are loaded with a

    
    -sensitive dye (AM ester).
    
  • Azimilide is added and incubated.

  • A stimulus buffer containing

    
     and 
    
    
    
    is injected.
  • Channel opening allows

    
     influx 
    
    
    
    Fluorescence Increase.
  • Blockers (Azimilide) reduce the rate of fluorescence rise.

Reagents
  • Dye: Thallos (TEFLabs) or FluxOR II (Thermo Fisher).

  • Stimulus Buffer (Chloride-Free):

    • Critical:

      
       precipitates with 
      
      
      
      . Use Gluconate or Nitrate salts in the stimulus buffer.
    • Composition: 125 mM Na-Gluconate, 2 mM

      
      , 10 mM HEPES.
      
Step-by-Step Workflow

Tl_Flux_Workflow Prep Cell Prep (KCNQ1/KCNE1 CHO Cells) Seed 24h prior Load Dye Loading Add Thallos-AM Incubate 45 min @ RT Prep->Load Wash Wash/Replace Buffer Remove excess dye Load->Wash Drug Compound Addition Add Azimilide (0.01 - 30 µM) Incubate 20 min Wash->Drug Stim Stimulus Injection Add Tl+ / Depolarizing K+ Drug->Stim Read Kinetic Read Measure Fluorescence Rise (Ex 490nm / Em 520nm) Stim->Read

Caption: Workflow for fluorescence-based Thallium flux HTS.

Experimental Validation & Quality Control

To ensure assay trustworthiness, every run must include the following controls:

Reference Compounds
TargetPositive Control (Blocker)Expected


(hERG)
E-4031


Chromanol 293B


HMR-1556

Acceptance Criteria
  • Seal Resistance (APC):

    
     (ideally 
    
    
    
    ).
  • Current Run-down:

    
     over the duration of the experiment (vehicle control).
    
  • Z-Prime (Thallium Flux):

    
     for HTS campaigns.
    

References

  • Karam, R., et al. (1998). "Azimilide: A New Class III Antiarrhythmic Agent." Journal of Cardiovascular Electrophysiology.

  • Busch, A.E., et al. (1998). "Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action."[1] British Journal of Pharmacology.[1]

  • Fermini, B., et al. (1995). "Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization."[1] Journal of Cardiovascular Pharmacology.

  • Titus, S.A., et al. (2009). "High-throughput fluorescent-based screening assays for ion channels." Analytical and Bioanalytical Chemistry (Thallium Flux Protocol).

  • PubChem Compound Summary. "Azimilide." National Library of Medicine.

Sources

Application Note: High-Throughput Screening of hERG and IKs Channel Blockade using Azimilide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azimilide hydrochloride (NE-10064) is a Class III antiarrhythmic agent distinguished by its dual mechanism of action: it blocks both the rapid (IKr/hERG) and slow (IKs/KvLQT1+minK) components of the delayed rectifier potassium current.[1][2][3] In the context of High-Throughput Screening (HTS), Azimilide is a critical reference standard (positive control) for validating cardiac safety assays and investigating multi-channel pharmacology.[1][2][3]

This guide provides field-proven protocols for utilizing Azimilide hydrochloride in Automated Patch Clamp (APC) and Fluorescence-based Thallium Flux assays.[1][2][3] It addresses specific technical challenges, including the compound's lipophilicity ("sticky" nature) and the solubility constraints of its hydrochloride salt form in DMSO.[3]

Compound Profile & Handling

Scientific Integrity Note: Azimilide is supplied as a dihydrochloride salt.[1][2][3][4][5][6][7] While the free base is highly soluble in DMSO, the salt form has limited solubility in non-polar solvents.[3] Incorrect stock preparation is the #1 cause of variability in Azimilide data. [3]

PropertySpecification
Compound Name Azimilide Dihydrochloride
CAS Number 149888-94-8
Molecular Weight 530.88 g/mol
Target Channels hERG (Kv11.1), IKs (Kv7.1/KCNE1)
Solubility (Water) ~50 mg/mL (Highly Soluble)
Solubility (DMSO) Limited (~2 mg/mL without warming). See protocol below.[1][2][3][4][7]
Storage Desiccate at +4°C (Solid); -20°C (Stock Solution)
Critical Protocol: Stock Solution Preparation

Unlike standard library compounds, Azimilide 2HCl should not be arbitrarily dissolved at high concentrations in cold DMSO.[1][2]

  • Target Concentration: Prepare a 10 mM stock solution.

  • Solvent: 100% anhydrous DMSO.

  • Dissolution Step: Add DMSO to the powder. Vortex vigorously for 1 minute.[1][2][3]

    • Observation: If the solution remains cloudy, warm to 37°C in a water bath for 5-10 minutes and sonicate.

    • Validation: Ensure the solution is crystal-clear before use.[1][2][3]

  • Storage: Aliquot into single-use amber glass vials (to minimize plastic adsorption) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow: Mechanism & Logic

Azimilide is unique because it blocks both IKr and IKs.[2][3][6] In HTS, it is primarily used to benchmark hERG assays.[1][3] The following diagram illustrates the mechanistic logic and screening workflow.

Azimilide_Mechanism cluster_Channels Target Ion Channels Azimilide Azimilide HCl (Test Compound) hERG hERG (IKr) Rapid Delayed Rectifier Azimilide->hERG High Potency (IC50 ~0.3 µM) IKs IKs (Kv7.1/minK) Slow Delayed Rectifier Azimilide->IKs Lower Potency (IC50 ~3.0 µM) Action Channel Blockade (Pore/State Dependent) hERG->Action IKs->Action Readout Signal Readout Action->Readout Reduced Tail Current (APC) OR Reduced Tl+ Flux (Fluorescence) Outcome Data Output: IC50 & Safety Margin Readout->Outcome

Caption: Dual-channel blockade mechanism of Azimilide and its translation into HTS readouts.

Protocol A: Automated Patch Clamp (APC)

Gold Standard for hERG Safety Screening [1][2]

This protocol is optimized for high-throughput systems (e.g., Sophion Qube/QPatch, Nanion SyncroPatch) using CHO or HEK293 cells stably expressing hERG.[1][2][3]

Solutions
  • Extracellular (External) Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.[1][2][3][8]

  • Intracellular (Internal) Solution: 120 mM KCl, 5.37 mM CaCl₂, 1.75 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Na₂-ATP, pH 7.2.[1][2][3][8]

Voltage Protocol (The "Milnes" Step-Ramp)

To accurately measure hERG inhibition, use a voltage protocol that maximizes channel availability and assesses state-dependent binding.[1][2][3]

  • Holding Potential: -80 mV.

  • Pre-pulse: Depolarize to +40 mV for 500 ms (Activates and rapidly inactivates channels).

  • Test Pulse: Repolarize to -40 mV or -50 mV for 500 ms (Elicits the large outward "tail current" as channels recover from inactivation).

  • Frequency: 0.1 Hz (Stimulate every 10s). Note: Azimilide block can be reverse use-dependent; 0.1 Hz is standard for maximum sensitivity.

Assay Steps
  • Cell Catch & Seal: Dispense cells. Target R_seal > 100 MΩ (Gigaseal preferred).[1][2][3]

  • Break-in: Establish whole-cell configuration.

  • Stabilization: Run voltage protocol for 3-5 minutes until tail current amplitude is stable (<5% rundown).

  • Compound Application:

    • Apply Vehicle (0.1% DMSO) for 3 minutes.[1][2][3]

    • Apply Azimilide (Single concentration or Cumulative Dose-Response).[1][2][3]

    • Recommended Concentrations: 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0 µM.[1][3]

    • Exposure Time: Minimum 5 minutes per concentration. Azimilide is lipophilic and equilibrates slowly.[1][2][3]

  • Washout: Optional, to test reversibility.

Data Analysis
  • Measure peak tail current amplitude at the test pulse (-50 mV).

  • Normalize current (

    
    ) to the pre-drug baseline (
    
    
    
    ).
  • Calculate % Inhibition:

    
    .[1][2][3]
    
  • Fit to Hill Equation to derive IC50.[1][2][8][9]

Protocol B: Fluorescence-Based Thallium Flux

High-Volume Screening (384/1536-well) [1][2][3]

This assay uses Thallium (Tl+) as a surrogate for Potassium (K+).[1][2][3] Tl+ flows through open hERG channels and binds to a Tl+-sensitive dye (e.g., Thallos™, FluxOR™), causing a fluorescence increase.[1][2][3]

Workflow Diagram

Tl_Flux_Workflow Step1 1. Cell Plating (HEK-hERG, 384-well) Step2 2. Dye Loading (Tl-sensitive dye, 45 min) Step1->Step2 Step3 3. Compound Addition (Azimilide, 30 min incubation) Step2->Step3 Step4 4. Stimulus Injection (Tl+ / K+ Buffer) Step3->Step4 Step5 5. Kinetic Read (Fluorescence Increase) Step4->Step5

Caption: Step-by-step workflow for the high-throughput Thallium flux assay.

Detailed Protocol
  • Cell Plating: Plate hERG-CHO cells (15,000 cells/well) in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL/well of Tl-sensitive dye in chloride-free buffer (to prevent TlCl precipitation). Incubate 45 mins at RT.[1][2][3]

  • Compound Addition:

    • Add 10 µL of 3X Azimilide in assay buffer.[3]

    • Crucial Step: Incubate for 30 minutes at Room Temperature. Why? Azimilide requires time to partition into the membrane and bind the channel.[3] Short incubation leads to IC50 underestimation.[1][2][3]

  • Stimulus: Inject 10 µL of Stimulus Buffer containing Tl₂SO₄ (2-5 mM) and K₂SO₄ (10 mM) to open channels.

  • Detection: Monitor Fluorescence (Ex 490 nm / Em 520 nm) for 90 seconds.

  • Analysis: Calculate Slope (initial rate of flux) or AUC (Area Under Curve).[1][2][3]

Expected Results & Validation Criteria

Use the table below to validate your assay performance.

ParameterAutomated Patch Clamp (APC)Thallium Flux (Fluorescence)
hERG IC50 (Azimilide) 0.20 – 0.60 µM 0.80 – 1.50 µM
IKs IC50 (Azimilide) 2.50 – 4.00 µM N/A (Usually hERG specific)
Z' Factor (Assay Robustness) > 0.6> 0.5
Hill Slope 0.9 – 1.20.8 – 1.3

Expert Insight: Fluorescence assays often yield slightly higher IC50 values (lower potency) than patch clamp due to the lack of voltage control and different state-dependence of the block.[3]

Troubleshooting & Expert Tips

Issue 1: "Sticky" Compound (Adsorption)

Azimilide is lipophilic (LogP ~2.[1][2][3]35) and can adsorb to plastic tubing in APC systems.[1][2][3]

  • Solution: Add 0.01% BSA (Bovine Serum Albumin) to the extracellular compound plate and tubing lines.[1][2][3] This saturates non-specific binding sites.[1][2][3]

  • Glassware: Use glass-lined well plates for compound storage if possible.[1][2][3]

Issue 2: Solubility Precipitation
  • Symptom: Noisy currents or unstable baselines immediately after compound addition.[1][2][3]

  • Cause: Azimilide 2HCl crashing out of solution upon dilution into aqueous buffer.

  • Fix: Ensure the final DMSO concentration in the assay is 0.1% . Do not exceed 100 µM Azimilide in the assay buffer; higher concentrations risk precipitation.[3]

Issue 3: Run-down vs. Block
  • Symptom: Current decreases in vehicle control wells.[1][2]

  • Fix: hERG currents can run down over time. Always calculate % inhibition relative to a time-matched vehicle control , not just the pre-compound baseline.

References

  • Mechanism of Action: Busch, A. E., et al. (1998).[1][2] "Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action." Journal of Pharmacology and Experimental Therapeutics, 287(2), 708-713.[1][2][3] Link

  • Reverse Use-Dependence: Jiang, C., et al. (1999).[1][2][3] "Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes."[1][2][3][10] Journal of Pharmacology and Experimental Therapeutics, 289(1), 543-550.[1][2][3] Link

  • HTS & APC Validation: Bridgland-Taylor, M. H., et al. (2006).[1][2][3] "Optimisation and validation of a medium-throughput electrophysiology-based hERG assay using IonWorks™ HT." Journal of Pharmacological and Toxicological Methods, 54(2), 189-199.[1][2][3] Link

  • Solubility Data: Cayman Chemical.[1][2][3] "Azimilide (hydrochloride) Product Information." Link

  • Comparison of Methods: Guo, L., & Guthrie, H. (2005).[1][3] "Automated electrophysiology in the preclinical evaluation of drug induced ion channel block." Journal of Pharmacological and Toxicological Methods, 52(1), 123-135.[1][2][3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Azimilide Hydrochloride Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist, Formulation Chemistry Division Subject: Troubleshooting Solubility, Stability, and Precipitation of Azimilide Dihydrochloride[1]

Introduction

Welcome to the technical support hub for Azimilide Dihydrochloride (Azimilide 2HCl). This guide addresses the frequent solubility challenges encountered with this Class III antiarrhythmic agent.

The Core Problem: Researchers often observe that Azimilide 2HCl dissolves readily in pure water or DMSO but precipitates unexpectedly when introduced to physiological buffers (PBS, HBSS) or culture media. This is not a product defect; it is a physicochemical characteristic governed by pH-dependent solubility and the common ion effect .

This guide provides the mechanistic understanding and validated protocols to prevent experimental failure.

Module 1: Stock Solution Preparation

Critical Rule: Never attempt to dissolve Azimilide 2HCl directly into phosphate-buffered saline (PBS) or culture media for stock storage.[1] The high ionic strength and neutral pH will compromise stability and maximum solubility.

Recommended Solvents
SolventMax SolubilityStability (-20°C)Application
DMSO ~53 mg/mL (100 mM)6 monthsPreferred. Universal stock for in vitro & in vivo.[1]
Water (ddH₂O) ~26 mg/mL (50 mM)< 1 monthGood for immediate use.[1] Acidic pH maintains solubility.
Ethanol ~2-5 mg/mLPoorNot recommended for high-concentration stocks.[1]
PBS (pH 7.4) < 10 mg/mL*Unstable DO NOT USE for stock. Risk of immediate precipitation.[1]

*Note: While theoretically soluble in PBS up to 10 mg/mL, the kinetics of dissolution are slow, and the risk of "crashing out" during freeze-thaw cycles is high.

Protocol: Preparing a 50 mM Stock (Example)
  • Calculate: For 10 mg of Azimilide 2HCl (MW: 530.88 g/mol ), you need ~377 µL of solvent.[1]

  • Weigh: Accurately weigh the powder. Note: Azimilide 2HCl is hygroscopic; minimize air exposure.[1]

  • Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds.

  • Verify: Solution should be clear and colorless. If particles persist, sonicate at 40°C for 5 minutes.

  • Aliquot: Dispense into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Store: -20°C, desiccated, protected from light.

Module 2: The "Crash Out" Phenomenon (Mechanisms)

Why does your clear stock solution turn cloudy when added to media?

Mechanism 1: The pH Trap

Azimilide is a weak base supplied as a dihydrochloride salt.

  • In Water: The salt dissociates, releasing protons (

    
    ). The solution becomes acidic (pH ~4-5), keeping the drug in its ionized, soluble form (
    
    
    
    ).
  • In Buffer (pH 7.4): When you dilute into PBS or media, the buffer neutralizes the protons. The equilibrium shifts toward the Free Base (

    
    ), which is highly lipophilic and poorly soluble in water.
    
Mechanism 2: The Common Ion Effect

Azimilide 2HCl dissociates into Azimilide cations and Chloride anions (


).[1]
  • Saline/PBS: These buffers contain high concentrations of NaCl (~150 mM

    
    ).[1]
    
  • The Effect: According to Le Chatelier’s principle, the excess

    
     from the buffer pushes the equilibrium back toward the solid salt form, reducing the apparent solubility of Azimilide HCl.
    

PrecipitationMechanism Salt Azimilide 2HCl (Solid Powder) Ionized Ionized Form (Soluble, pH < 6) Salt->Ionized Dissolves in DMSO/Water FreeBase Free Base (Insoluble, pH > 7) Ionized->FreeBase Add PBS/Media (pH rises to 7.4) Precipitate PRECIPITATION (Cloudy Solution) FreeBase->Precipitate Conc. > Solubility Limit Buffer Buffer (High Cl-) Buffer->Salt Common Ion Effect (Suppresses Solubility)

Figure 1: The mechanism of Azimilide precipitation driven by pH shifts and ionic strength.

Module 3: Advanced Formulation (In Vivo & Cell Culture)

For animal studies or high-concentration cell treatments, simple PBS dilution often fails. Use this "Solvent Shift" method to maintain solubility.

The "3-Step" Formulation Protocol

This protocol creates a stable emulsion/solution for IP or IV injection.[1]

Target: 5 mg/mL Azimilide in vehicle.[1]

StepSolventVolume %Role
1 DMSO (Stock) 10%Solubilizes the drug initially.[1]
2 PEG300 40%Cosolvent; prevents precipitation upon water addition.[1]
3 Tween 80 5%Surfactant; stabilizes the interface.
4 Saline / Water 45%Bulk vehicle (Add LAST).[1]

Procedure:

  • Dissolve Azimilide 2HCl in pure DMSO (Concentration: 50 mg/mL).

  • Add PEG300 to the DMSO solution.[2] Vortex until clear.

  • Add Tween 80 .[1][2][3] Vortex gently (avoid foaming).

  • Slowly add warm (37°C) Saline/Water while vortexing.

    • Warning: Adding saline before PEG/Tween will cause immediate irreversible precipitation.

Module 4: Troubleshooting & FAQs

Q1: My cells are dying, but not from the drug. Is it the solvent?

  • Diagnosis: If you used the In Vivo protocol above on cells, the 10% DMSO/Tween is toxic.

  • Solution: For cell culture, keep final DMSO concentration < 0.1%.[1]

    • Make a 1000x stock in DMSO (e.g., 10 mM).

    • Pipette the stock directly into the large volume of rapidly stirring media. Do not make an intermediate "10x" dilution in PBS; it will crash.

Q2: Can I heat the solution to dissolve the precipitate?

  • Caution: You can heat water/DMSO stocks to 45°C briefly. However, if precipitation occurred in PBS/Media due to pH (Free Base formation), heating will not redissolve it effectively and may degrade the compound. You must re-acidify or add cosolvents.

Q3: How do I adjust pH without crashing the drug?

  • Technique: If you need a neutral solution at high concentration, you cannot use simple NaOH.[1] You must use a buffering system with a cosolvent (like cyclodextrin).

  • Recommendation: Use 20-30% (w/v) HP-β-Cyclodextrin in water.[1] The cyclodextrin encapsulates the hydrophobic "Free Base" form, allowing the pH to be neutral without precipitation.

TroubleshootingFlow Start Issue: Visible Precipitate SolventCheck Is solvent PBS or Saline? Start->SolventCheck ConcCheck Is Final Conc > 100 µM? SolventCheck->ConcCheck No (It's Media) Action1 CRITICAL ERROR: Do not use PBS for stock. Restart with DMSO. SolventCheck->Action1 Yes Action2 Dilution Shock: Add stock to stirring media. Do not pre-dilute in small vol PBS. ConcCheck->Action2 No (Low Conc) Action3 Solubility Limit: Use Cosolvent System (DMSO + PEG300) ConcCheck->Action3 Yes (High Conc)

Figure 2: Rapid diagnostic workflow for precipitation issues.

References
  • Busch, A. E., et al. (1998).[1] "Blockade of HERG channels by the class III antiarrhythmic Azimilide: mode of action." British Journal of Pharmacology, 123(1), 23–30. Available at: [Link]

Sources

Technical Support Center: Azimilide Optimization for In Vitro Cardiac Studies

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZ-OPT-442 Status: Open Assigned Specialist: Senior Application Scientist, Electrophysiology Division Subject: Optimizing Azimilide Concentration & Solubility for Patch Clamp/MEA[1]

Executive Summary: The Dual-Blocker Challenge

Azimilide is unique among Class III antiarrhythmics because it blocks both the rapid (


) and slow (

) components of the delayed rectifier potassium current.[1][2][3][4] This dual mechanism creates a specific challenge in in vitro optimization: selectivity vs. saturation .[1]

If your concentration is too low (<1 µM), you mimic a pure hERG blocker (like E-4031).[1] If too high (>10 µM), you risk off-target blockade of L-type Calcium channels (


) and Sodium channels (

), artificially shortening the Action Potential Duration (APD) you intended to prolong.[1]

This guide provides the self-validating protocols required to hit the "sweet spot" (1–5 µM) where dual-blockade occurs without off-target toxicity.[1]

Module 1: Solubility & Preparation (The "Crash" Prevention)

User Issue: "I see fine precipitates in my bath solution, or my patch seal becomes unstable immediately after perfusion."

Root Cause: Azimilide is highly lipophilic.[1] While soluble in DMSO, it crashes out of solution when introduced rapidly into aqueous buffers (Tyrode’s, KHB) if the local concentration exceeds its solubility limit, even if the final concentration is theoretically safe.[1]

Protocol: The "Step-Down" Serial Dilution

Objective: Maintain DMSO < 0.1% in the final bath to prevent solvent-induced membrane fluidity changes.[1]

Visual Workflow (DOT):

Azimilide_Dilution cluster_warning CRITICAL STEP Stock Master Stock 10 mM in 100% DMSO (Store -20°C) Inter Intermediate Stock 100 µM in Buffer + 1% DMSO Stock->Inter 1:100 Dilution (Vortex immediately) Final Working Solution 1 µM - 5 µM (DMSO < 0.05%) Inter->Final Dilute in Bath Soln Cells Cell Bath Stable Recording Final->Cells Perfusion

Caption: Step-down dilution strategy to prevent precipitation shocks. Direct dilution from 100% DMSO to aqueous buffer often causes micro-precipitates.

FAQ: Solubility Troubleshooting
SymptomDiagnosisCorrective Action
Turbidity in Bath Drug crystallization.[1]Do not dilute 10 mM stock directly into the bath.[1] Use the intermediate step described above.
Seal Instability DMSO toxicity (>0.1%).[1]Calculate total DMSO.[1] If testing 10 µM Azimilide, your stock must be >10 mM to keep DMSO low.[1]
Loss of Potency Adsorption to tubing.[1]Azimilide sticks to soft plastics.[1] Use glass reservoirs or Teflon-lined tubing for perfusion systems.[1]

Module 2: Concentration Optimization Matrix

User Issue: "What concentration should I use to study IKs block specifically?"

Expert Insight: You cannot purely isolate


 with Azimilide because its affinity for 

is higher.[1] However, you can titrate the dose to observe the additive effect.[1]
The IC50 Landscape

The following values are consensus aggregates from human and canine ventricular myocyte studies [1, 2, 3].[1]

Target ChannelIC50 (Approx)Physiological RoleEffect of Blockade

(hERG)
0.4 µM Rapid Repolarization (Phase 3)Significant APD Prolongation

(KCNQ1)
3.0 µM Repolarization Reserve (High HR)Prevents shortening at high rates

/

> 17 µM Depolarization / PlateauAPD Shortening / Conduction Slowing
Selection Strategy
  • To mimic Clinical Class III effects: Target 1 – 3 µM .

    • Why: This blocks >70% of

      
       and ~50% of 
      
      
      
      .[1] This mirrors the therapeutic plasma levels where QT prolongation is observed without widening QRS (sodium block) [4].[1]
  • To study "Repolarization Reserve": Target 5 µM .

    • Why: At this level, both K+ currents are heavily inhibited.[1] If you are comparing Azimilide vs. Dofetilide (pure

      
       blocker), the difference in APD at 5 µM represents the contribution of 
      
      
      
      [5].[1]
  • Safety Margin Testing: Target 10 – 30 µM .

    • Why: Use this only to determine the onset of off-target effects (e.g., Vmax reduction via

      
       block).
      

Module 3: Experimental Conditions & Physiology

User Issue: "My APD prolongation data is inconsistent between runs."

Expert Insight: Azimilide's efficacy is highly dependent on temperature and pacing rate , but differently than other drugs.[1]

Temperature Dependence
  • Requirement: Recordings must be performed at 36°C ± 1°C .

  • Reasoning:

    
     activation kinetics are extremely temperature-sensitive.[1] At room temperature (22°C), 
    
    
    
    density is negligible in many preparations (especially iPSC-CMs).[1] You will fail to see the dual-blocking benefit of Azimilide at room temp [6].[1]
Reverse Use-Dependence (The "Flat" Profile)

Unlike Sotalol, which loses efficacy at high heart rates (strong reverse use-dependence), Azimilide maintains efficacy at faster rates.[1]

Visual Mechanism (DOT):

Azimilide_Mechanism cluster_context Physiological Outcome Drug Azimilide (3 µM) IKr Block IKr (Rapid) (High Affinity) Drug->IKr IKs Block IKs (Slow) (Medium Affinity) Drug->IKs APD Prolonged Action Potential (Phase 3) IKr->APD IKs->APD Reserve Maintained Efficacy at High Pacing Rates IKs->Reserve Distinct Feature

Caption: Dual-blockade mechanism. Note that IKs blockade provides efficacy at high heart rates where IKr impact usually diminishes.[1]

Protocol: Pacing Protocol for Validation

To prove your Azimilide is working correctly, run this Self-Validating Pacing Protocol :

  • Baseline: Pace at 1 Hz (60 bpm). Record steady-state APD90.[1]

  • Fast Pacing: Increase to 2 Hz or 3 Hz.

    • Control: APD90 should shorten significantly (physiological adaptation).[1]

  • Drug Application: Apply 3 µM Azimilide.

  • Re-Test:

    • At 1 Hz: APD90 should increase by ~20-30%.[1]

    • At 3 Hz: APD90 should still be prolonged compared to the Baseline 3 Hz trace.

    • Validation: If the drug effect disappears at 3 Hz, you are likely only blocking

      
       (concentration too low) or your cells lack functional 
      
      
      
      .[1]

Module 4: Interpretation & References

Common Pitfall: The "Run-Down" Artifact

In whole-cell patch clamp,


 is notorious for "run-down" (current amplitude decreases over time due to cytosolic dialysis).[1]
  • Fix: Use Perforated Patch technique (Amphotericin B or Escin) to preserve intracellular signaling pathways required for

    
     stability.[1] If you use ruptured patch, you must measure Azimilide effects within 5-10 minutes of break-in.[1]
    
References
  • Fermini, B., et al. (1995).[1] "Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization." Journal of Cardiovascular Pharmacology.

  • Jiang, C., et al. (1996).[1] "Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes."[1][2][5][6] Journal of Cardiovascular Electrophysiology.

  • Karamysheva, E., et al. (2018).[1] "Azimilide dihydrochloride is a Kv11.1 (hERG) channel blocker."[1][7] Tocris Bioscience Technical Data.

  • Nattel, S., & Singh, B. N. (1999).[1] "Evolution of Class III antiarrhythmic drug therapy: Focus on Azimilide." American Heart Journal.[1]

  • Busch, A. E., et al. (1994).[1] "Blockade of Human IsK channels expression in Xenopus oocytes by the novel class III antiarrhythmic NE-10064."[1][7] European Journal of Pharmacology.

  • Heath, B. M., & Terrar, D. A. (1996).[1] "Temperature dependence of the effects of class III antiarrhythmic drugs." Journal of Physiology.

For further assistance with specific cell lines (e.g., iPSC-CMs vs. HEK293), please reply with your current bath solution composition.

Sources

"stability and storage conditions for Azimilide hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability, Storage, and Handling Protocols

Document ID: AZ-TECH-001 | Version: 2.4 | Status: Active[1][2]

Executive Summary & Chemical Context

What is this compound? Azimilide dihydrochloride (NE-10064) is a Class III antiarrhythmic agent distinguished by its ability to block both the rapid (


) and slow (

) components of the delayed rectifier potassium current.[1][2][3][4] Unlike selective

blockers (e.g., dofetilide), Azimilide’s dual mechanism makes it a critical tool in cardiac electrophysiology research.[1][5]

Why is stability critical here? In patch-clamp and functional assays, partial degradation of Azimilide does not just lower potency; it alters the


 blocking ratio.[1][2] Hydrolytic byproducts or precipitation can lead to erratic IC50 data, particularly when differentiating between hERG (

) and KvLQT1/minK (

) channels.[1][2]

Quick Reference Properties:

Property Specification
CAS Number 149888-94-8
Molecular Weight 530.88 g/mol (Dihydrochloride salt)
Physical State White to off-white crystalline powder
Solubility DMSO (~50 mM), Water (~50 mM with sonication)

| Hygroscopicity | High (Requires desiccation) |[1][2]

Module A: Solid State Storage (The "Warehouse")

The primary enemy of Azimilide dihydrochloride in its solid state is moisture . As a hydrochloride salt, it is hygroscopic.[6] Absorption of atmospheric water initiates hydrolysis and alters the effective molecular weight, leading to weighing errors.

Storage Protocol
  • Temperature: Store long-term at -20°C .

    • Note: Short-term transport at ambient temperature (days) is acceptable if the vial is sealed, but immediate transfer to cold storage is required upon arrival.[1][2]

  • Environment: Keep the vial inside a secondary container with active desiccant (e.g., silica gel).

  • Light: Store in amber vials or wrap in foil. While not acutely photosensitive, long-term UV exposure can degrade the furan ring structure.[2]

The "Warm-Up" Rule (Critical Step)

NEVER open a cold vial of Azimilide immediately after removing it from the freezer.[1][2]

  • The Risk: Condensation forms instantly on the cold powder, introducing water.

  • The Fix: Allow the closed vial to equilibrate to Room Temperature (RT) for 30–60 minutes before opening.

Module B: Solubilization & Solution Stability (The "Wet Lab")

Solvent Selection Strategy

While Azimilide HCl is water-soluble, aqueous stock solutions are chemically unstable over time.[1][2] DMSO (Dimethyl sulfoxide) is the gold standard for stock preparation.[2]

SolventMax SolubilityStabilityRecommendation
DMSO ~50–100 mMHigh (-20°C)Primary Stock Solvent
Water ~50 mMLow (< 24 hrs)Use only for immediate bath perfusion
Ethanol < 10 mMModerateNot recommended (low solubility)
Standard Operating Procedure (SOP): Preparation
  • Calculate: Verify the batch-specific Molecular Weight (MW) on the Certificate of Analysis (CoA). Hydration levels can vary batch-to-batch.[1][2][7]

  • Dissolve: Prepare a high-concentration stock (e.g., 10 mM or 50 mM ) in anhydrous DMSO.

    • Troubleshooting: If particles persist, vortex vigorously or sonicate at 40°C for 5 minutes.

  • Aliquot: Divide the DMSO stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Freeze aliquots at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).

Workflow Visualization

The following diagram outlines the decision logic for handling Azimilide from arrival to experiment.

Azimilide_Workflow Arrival Shipment Arrival Desiccate Store @ -20°C (Desiccated) Arrival->Desiccate WarmUp Equilibrate to RT (30-60 mins) Desiccate->WarmUp Experiment Day Weigh Weigh Powder WarmUp->Weigh No Condensation Dissolve Dissolve in DMSO (Stock: 10-50mM) Weigh->Dissolve Aliquot Aliquot & Freeze (-20°C / -80°C) Dissolve->Aliquot Long Term Dilute Dilute in Bath Soln (Immediate Use) Dissolve->Dilute Same Day Aliquot->Dilute Thaw Once

Figure 1: Critical workflow for Azimilide preparation. Note the mandatory warm-up step to prevent moisture ingress.[1][2]

Troubleshooting Guide & FAQs

Scenario 1: "I see a precipitate in my bath solution."
  • Cause: You likely exceeded the aqueous solubility limit or experienced "solvent shock" when adding high-concentration DMSO stock directly to cold buffer.[2]

  • Solution:

    • Ensure final Azimilide concentration is < 100 µM in aqueous buffer.[2]

    • Vortex the bath solution immediately upon addition of the stock.

    • Keep the bath solution at RT or 37°C; avoid chilling the buffer before adding the drug.

Scenario 2: "My IC50 values are shifting/higher than expected."
  • Cause A (Degradation): Use of an old aqueous stock.[1][2] Azimilide hydrolyzes in water over time.[2]

    • Fix: Always prepare fresh aqueous dilutions from DMSO stock daily.[2]

  • Cause B (Adsorption): Azimilide is moderately lipophilic.[1][2] It may adsorb to soft plastics (PVC tubing) in perfusion systems.[1][2]

    • Fix: Use Teflon (PTFE) or glass tubing where possible.[1][2] Prime the perfusion system with the drug solution for 5 minutes before recording data to saturate binding sites.

Scenario 3: "The powder turned yellow/beige."
  • Cause: Oxidation or moisture uptake.[2]

  • Verdict: If the color change is slight (off-white to beige), it is likely still usable but verify concentration.[1][2] If it is dark yellow or caked, discard .

Logic Tree for Troubleshooting

Troubleshooting_Logic Issue Observed Issue Precipitate Precipitate/Cloudiness Issue->Precipitate BadData Erratic IC50 / No Block Issue->BadData CheckConc Check Conc. Is it >100 µM? Precipitate->CheckConc CheckAge Stock Age >1 day in Water? BadData->CheckAge CheckSolvent Check Buffer Temp Is it cold? CheckConc->CheckSolvent No Action1 Dilute further (Limit is ~100µM) CheckConc->Action1 Yes Action2 Warm buffer Vortex vigorously CheckSolvent->Action2 Yes CheckTubing Perfusion System Using soft plastic? CheckAge->CheckTubing No Action3 Discard. Make fresh from DMSO. CheckAge->Action3 Yes Action4 Switch to PTFE/Glass or Prime system CheckTubing->Action4 Yes

Figure 2: Diagnostic logic for common experimental failures involving Azimilide.

References

  • Cayman Chemical. (2026).[2] Azimilide (hydrochloride) Product Information & Safety Data Sheet. Retrieved from [1][2]

  • Tocris Bioscience. (2026).[2] Azimilide dihydrochloride Technical Data Sheet. Retrieved from [1][2]

  • MedChemExpress. (2026).[2] Azimilide dihydrochloride: Solubility and Storage. Retrieved from [1][2]

  • PubChem. (2026).[2] Azimilide Hydrochloride (Compound CID 9571004).[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • Sigma-Aldrich. (2026).[1][2] Azimilide dihydrochloride Product Specification. Retrieved from [1][2]

Sources

Technical Support: Troubleshooting Azimilide Electrophysiology & Safety Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Proarrhythmic Effects & Mechanism Verification of Azimilide

Core Directive & Scope

Welcome to the technical support center for Class III antiarrhythmic characterization. This guide addresses the unique challenges of working with Azimilide , a dihydrochloride agent distinguished by its dual-blockade mechanism.[1]

Unlike pure Class III agents (e.g., Dofetilide) that selectively block


, Azimilide blocks both the rapid (

)
and slow (

)
components of the delayed rectifier potassium current.[2][3] This duality creates specific experimental "traps" regarding reverse use-dependence, temperature sensitivity, and species selection.

Use this guide to distinguish between true proarrhythmic signals (Torsades de Pointes precursors) and experimental artifacts .

Quick Reference Data: Azimilide Profile

Before troubleshooting, verify your baseline parameters against validated ranges.

ParameterValue / RangeExperimental Context
Target Mechanism

(hERG) &

(KvLQT1/minK)
Dual blockade

IC50
~0.4 – 0.6 µMHuman hERG (HEK293/CHO) at 37°C

IC50
~1.8 – 3.0 µMRequires higher conc. than

Reverse Use-Dependence Reduced (vs. Sotalol)Due to

block at fast rates
Solvent Limit DMSO < 0.1%Higher % alters channel kinetics
Key Proarrhythmic Marker Triangulation of APDSeparation of APD30 and APD90

Troubleshooting Module: In Vitro / Patch Clamp

Issue 1: "My IC50 values for hERG blockade are inconsistent or higher than literature."

Diagnosis: Temperature-Dependent Kinetics Mismatch.[4] Root Cause: hERG channel kinetics are highly temperature-sensitive (


). Azimilide binding kinetics change significantly between room temperature (22°C) and physiological temperature (37°C).

Corrective Protocol:

  • Mandatory Heating: Perform all safety pharmacology assays at 35°C–37°C .

  • Protocol Adjustment: If you must record at room temperature, you cannot use standard literature IC50s (0.4 µM) as your benchmark. You must generate an internal standard curve using a known blocker (e.g., E-4031) under your specific conditions.

  • Voltage Protocol: Use the CiPA Step-Ramp protocol (see below) rather than simple steps. Azimilide shows state-dependent binding (open and inactivated states).[5][6]

Issue 2: "I cannot distinguish between and block in my cardiomyocytes."

Diagnosis: Current Contamination. Root Cause: In native cardiomyocytes (e.g., Guinea Pig or iPSC-CMs),


 and 

overlap during repolarization. Azimilide blocks both, making it difficult to attribute APD prolongation to a specific current without isolation.

Corrective Protocol:

  • Pharmacological Isolation:

    • To measure Azimilide on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       : Pre-treat the cell with E-4031 (1 µM)  or Dofetilide (100 nM)  to completely saturate/block 
      
      
      
      . The remaining tail current is predominantly
      
      
      . Then apply Azimilide.[1][7][8][9][10][11]
    • To measure Azimilide on

      
       : Use a specific 
      
      
      
      blocker (e.g., Chromanol 293B ) to isolate
      
      
      (though rarely done this way; usually recombinant hERG cells are used for pure
      
      
      ).
  • Voltage Protocol Separation:

    • 
       activates rapidly and rectifies strongly.
      
    • 
       activates slowly.[3][4] Use long depolarizing pulses (3–5 seconds) to fully activate 
      
      
      
      before repolarizing to measure the tail current.

Troubleshooting Module: Ex Vivo / Tissue (Langendorff)

Issue 3: "I am observing 'Reverse Use-Dependence' (loss of efficacy at high heart rates), but Azimilide is supposed to prevent this."

Diagnosis: Insufficient


 Blockade or Species Mismatch.
Scientific Logic:  "Reverse use-dependence" (RUD) is the hallmark of pure 

blockers (Sotalol), where APD prolongation vanishes at tachycardia. Azimilide reduces RUD because

accumulates at fast rates, and Azimilide blocks

.
  • Scenario A: You are using a low dose (< 1 µM). This blocks

    
     but spares 
    
    
    
    , effectively turning Azimilide into a pure Class III agent (causing RUD).
  • Scenario B: You are using a Rat or Mouse model. Rodents rely on

    
     (transient outward) for repolarization and lack robust 
    
    
    
    . Azimilide is ineffective and data will be artifactual.

Corrective Protocol:

  • Dose Escalation: Increase Azimilide concentration to 3–10 µM to ensure

    
     engagement.
    
  • Species Verification: Switch to Guinea Pig, Rabbit, or Canine models (or human iPSC-CMs). Never use mice for Class III repolarization assays.

Issue 4: "Signals are chaotic; I can't confirm if these are Early Afterdepolarizations (EADs) or noise."

Diagnosis: Triangulation vs. Instability. Root Cause: Proarrhythmia manifests as Triangulation (slowing of the final phase of repolarization) leading to EADs.

Corrective Protocol:

  • Calculate Triangulation: Measure

    
    . If this value increases significantly under Azimilide, the proarrhythmic risk is real.
    
  • EAD Criteria: An event is an EAD only if:

    • It arises from the Phase 2/3 plateau.

    • It is voltage-dependent (abolished by Mg2+ or slow pacing).

  • Visual Check: See the mechanism below.

Mechanistic Visualization

Pathway: From Block to Torsades de Pointes (TdP)

This diagram illustrates the causal chain of Azimilide-induced proarrhythmia. Use this to pinpoint where your experiment might be generating signals.

Azimilide_Mechanism Drug Azimilide Application Block_Kr Block I_Kr (hERG) (High Sensitivity) Drug->Block_Kr Block_Ks Block I_Ks (KvLQT1) (Low Sensitivity) Drug->Block_Ks Conc > 1uM APD_Prolong Prolonged Action Potential (APD) Block_Kr->APD_Prolong Block_Ks->APD_Prolong Maintains effect at high rates Triangulation Triangulation (APD90 - APD30 increases) APD_Prolong->Triangulation Ca_Window L-Type Ca2+ Channel Reactivation (Window Current) Triangulation->Ca_Window EAD Early Afterdepolarization (EAD) Ca_Window->EAD TdP Torsades de Pointes (Arrhythmia) EAD->TdP

Caption: Causal pathway of Azimilide-induced electrophysiological changes.[11] Note that


 blockade (dashed line) is concentration-dependent and critical for efficacy at high heart rates.
Workflow: Troubleshooting Signal Instability

Follow this logic flow when your recordings show unexpected variability.

Troubleshooting_Flow Start Problem: Unstable/Unexpected Signal Check_Species Check Species: Is it Rat/Mouse? Start->Check_Species Stop_Rat STOP: Invalid Model for Class III Check_Species->Stop_Rat Yes Check_Temp Check Temp: Is it < 35°C? Check_Species->Check_Temp No (GP/Dog/Human) Fix_Temp Action: Heat to 37°C (hERG kinetics) Check_Temp->Fix_Temp Yes Check_Conc Check Concentration: Is it < 1 µM? Check_Temp->Check_Conc No Fix_Conc Action: Increase to 3-5 µM (To engage I_Ks) Check_Conc->Fix_Conc Yes (If testing I_Ks) Check_Protocol Check Protocol: Step vs. Ramp? Check_Conc->Check_Protocol No Fix_Protocol Action: Use CiPA Step-Ramp Check_Protocol->Fix_Protocol

Caption: Decision tree for isolating experimental artifacts in Azimilide assays.

References & Validation

  • Carlson, M. (2005).[8] "Azimilide dihydrochloride: a new class III antiarrhythmic agent."[3] Expert Review of Cardiovascular Therapy. Link

  • Jiang, C., et al. (2000). "Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel." Journal of Pharmacology and Experimental Therapeutics. Link

  • Salata, J. J., et al. (1998). "Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes."[2] Journal of Cardiovascular Pharmacology. Link

  • FDA/CiPA Initiative. (2021). "Recommended voltage protocols to study drug-cardiac ion channel interactions." FDA Technical Guides. Link

  • Weiss, J. N., et al. (2010). "Early Afterdepolarizations and Cardiac Arrhythmias." Heart Rhythm. Link

Sources

"improving the efficacy of Azimilide in preclinical models"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Subject: Improving Efficacy & Reproducibility of Azimilide (NE-10064) in Preclinical Models

Introduction: The Dual-Blockade Challenge

Welcome to the Azimilide technical support interface. Unlike selective Class III agents (e.g., dofetilide, sotalol) that target only the rapid component of the delayed rectifier potassium current (


), Azimilide distinguishes itself by blocking both 

and the slow component (

) [1, 3].[1][2][3]

While this dual mechanism offers superior antifibrillatory potential—particularly at high heart rates where


 becomes dominant—it introduces specific experimental hurdles. Most "efficacy failures" we see in preclinical data arise not from the drug's failure, but from model mismatch  (using species lacking 

) or protocol errors (incorrect voltage clamping or temperature settings).

Use the following modules to troubleshoot your current experimental roadblocks.

Module 1: Model Selection & Species Specificity

Current Status: User reports "No significant APD prolongation" or "Inconsistent repolarization data."

Q1: I am dosing Azimilide (10–30 mg/kg) in a rat myocardial infarction model, but I see minimal effect on QT interval or Action Potential Duration (APD). Is the drug degrading?

Diagnosis: This is likely a Model Mismatch , not a drug failure. Technical Explanation: Azimilide’s primary efficacy driver is the blockade of


 (hERG) and 

(KvLQT1/minK).
  • The Rat Problem: Adult rat ventricular myocytes lack a functional

    
     current. Their repolarization is dominated by the transient outward current (
    
    
    
    ). Therefore, Class III agents that rely on
    
    
    blockade (including Azimilide) often show negligible effects on APD in rats [14].
  • The Solution: You must switch to a species with an ion channel profile closer to humans.

    • Guinea Pig: Possesses robust

      
       and 
      
      
      
      . Ideal for small animal screening [10, 11].
    • Rabbit: Expresses both currents; highly sensitive to APD prolongation.

    • Canine: The gold standard for

      
       evaluation, especially for "reverse use-dependence" studies [5, 8].
      

Corrective Workflow: If you must use rats (e.g., for specific ischemia models), focus on ischemia-induced arrhythmias rather than baseline repolarization, as Azimilide has shown efficacy in rat coronary ligation models via mechanisms potentially independent of baseline APD prolongation [13].

SpeciesSelection Start Select Species for Azimilide Rat Rat Model Start->Rat Avoid for APD GP_Dog Guinea Pig / Dog / Rabbit Start->GP_Dog Recommended Mech_Rat Lacks functional IKr Repolarization via Ito Rat->Mech_Rat Mech_GP Expresses IKr & IKs Human-like repolarization GP_Dog->Mech_GP Result_Rat Outcome: False Negative (No APD Prolongation) Mech_Rat->Result_Rat Result_GP Outcome: Efficacy Visible (Dual Blockade) Mech_GP->Result_GP

Figure 1: Decision logic for species selection based on ion channel expression profiles.

Module 2: Electrophysiology (Patch Clamp) Optimization

Current Status: User reports "


 current rundown" or "Inability to separate 

from

."
Q2: In whole-cell patch clamp (CHO cells or myocytes), the

current amplitude decreases rapidly before I can apply Azimilide. How do I stabilize this?

Diagnosis:


 Rundown and Temperature Mismatch.
Troubleshooting Protocol: 
  • Temperature is Critical: Unlike

    
    , the 
    
    
    
    channel gating is highly temperature-sensitive. Recording at room temperature (22°C) often yields currents too small to reliably quantify blockade.
    • Action: Maintain bath temperature at 35°C–37°C [5].

  • Pipette Solution:

    
     is prone to "rundown" (progressive loss of current) due to the washout of intracellular signaling molecules (PIP2, ATP).
    
    • Action: Supplement the internal pipette solution with 5 mM Mg-ATP and 0.1 mM GTP to maintain channel phosphorylation and stability [15].

  • Voltage Protocol: To isolate the currents, use a "tail current" protocol.

    • Step: Depolarize to +60 mV (activates both).

    • Step: Repolarize to -40 mV.

    • Analysis:

      
       deactivates rapidly; the remaining slowly deactivating tail is 
      
      
      
      . Azimilide should block the slow tail component at higher concentrations (
      
      
      ) compared to
      
      
      (
      
      
      ) [19].
Q3: What concentrations should I use to demonstrate "Dual Blockade"?

Targeting Strategy: | Target Current | Azimilide


 | Recommended Test Conc. | Notes |
| :--- | :--- | :--- | :--- |
| 

(hERG)
| ~0.4

| 0.1 – 1.0

| High affinity block. Comparable to Sotalol. | |

(KvLQT1)
| ~2.0 – 3.0

| 5.0 – 10.0

| Requires higher concentration. Unique efficacy driver. | |

/

| > 15

| Avoid > 10

| High doses lose specificity and may depress contractility [8, 9]. |
Module 3: Formulation & Delivery

Current Status: User reports "Precipitation in IV lines" or "Low oral exposure."

Q4: Azimilide dihydrochloride precipitates when I mix it with standard PBS or saline for IV infusion. What is the recommended vehicle?

Diagnosis: Solubility limit reached. Azimilide is lipophilic. Formulation Guide: While the dihydrochloride salt has water solubility (~26 mg/mL) [19], it can be unstable in buffered saline at neutral pH due to the common ion effect or pH shifts.

  • Standard IV Vehicle: Use 5% Dextrose in Water (D5W) rather than saline.

  • High-Concentration/Low-Solubility Rescue (Rat IV): If working with high concentrations for bolus dosing, use a co-solvent system known as DPP :

    • 20% Dimethylacetamide (DMA)[4]

    • 40% Propylene Glycol (PG)[4]

    • 40% Polyethylene Glycol 400 (PEG-400)[4]

    • Note: This vehicle is well-tolerated in rats for slow IV infusion and prevents precipitation of lipophilic compounds [16].

Q5: Does diet affect oral dosing in chronic studies?

Insight: Yes.

  • Bioavailability: Azimilide is highly bioavailable (>80%) [4].[3]

  • Food Effect: High-fat meals can decrease

    
     by ~20% in clinical settings, though overall AUC remains comparable [7].
    
  • Preclinical Protocol: For consistent

    
     data (crucial for correlating peak plasma levels with QT prolongation), dose animals in a fasted state  (overnight fast for dogs/monkeys; 4-6 hours for rodents) or ensure standardized chow intake.
    
Module 4: Safety & Efficacy Interpretation

Current Status: User asks "How do I distinguish efficacy from toxicity?"

Q6: I see QT prolongation. Is this efficacy or a Torsades de Pointes (TdP) risk?

Interpretation: In Class III agents, QT prolongation is a double-edged sword—it is the surrogate marker for efficacy (refractoriness) and the risk factor for TdP.

  • The Azimilide Advantage: Unlike pure

    
     blockers (e.g., Dofetilide) which exhibit "Reverse Use-Dependence" (loss of efficacy at high heart rates), Azimilide's blockade of 
    
    
    
    provides sustained efficacy at high heart rates (tachycardia) [1, 5].
  • Efficacy Marker: Look for QT prolongation that is maintained during tachycardia (pacing or exercise).

  • Safety Marker: Monitor for Early Afterdepolarizations (EADs) . If EADs appear frequently at therapeutic doses (1-5

    
     plasma conc), reduce dose. Azimilide historically shows a lower incidence of TdP compared to other Class III agents due to the stabilizing effect of the 
    
    
    
    block [3].

EfficacySafety Drug Azimilide Dosing Block_IKr Block IKr (Low Conc) Drug->Block_IKr Block_IKs Block IKs (High Conc) Drug->Block_IKs LowHR Low Heart Rate (Bradycardia) Block_IKr->LowHR Dominant effect HighHR High Heart Rate (Tachycardia) Block_IKs->HighHR Recruited at high rates Risk Risk: Torsades (TdP) (Reverse Use Dependence) LowHR->Risk Excessive QT Prolongation Benefit Benefit: Anti-Arrhythmic (Refractoriness Maintained) HighHR->Benefit Prevents loss of efficacy

Figure 2: The balance of safety and efficacy. Note how


 blockade (red path) provides efficacy at high heart rates, counteracting the typical loss of potency seen with pure 

blockers.
References
  • Wikipedia. (n.d.). Azimilide - Mechanism of Action and Ion Currents. Retrieved from

  • NIH PubMed. (2000). Azimilide dihydrochloride: a new class III anti-arrhythmic agent.[2][5] Retrieved from

  • NIH PubMed. (1998). Azimilide dihydrochloride, a novel antiarrhythmic agent.[5] Retrieved from

  • NIH PubMed. (2005). Azimilide dihydrochloride - Pharmacokinetics. Retrieved from

  • NIH PubMed. (1998). Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes.[1] Retrieved from

  • NIH PubMed. (2000). Azimilide - Animal and Clinical Studies. Retrieved from

  • ResearchGate. (2025). Comparative oral bioavailability of azimilide dihydrochloride in the fed and fasted states. Retrieved from

  • NIH PubMed. (1997). Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes.[1][6][7] Retrieved from

  • Scilit. (n.d.). Azimilide Effects on Membrane Voltage and Current. Retrieved from

  • NIH PubMed. (2010).[8] Inhibitory effect of azimilide on Na+/Ca2+ exchange current in guinea-pig cardiac myocytes. Retrieved from

  • MDPI. (2024). A Comparative Study of the Rapid (IKr) and Slow (IKs) Delayed Rectifier Potassium Currents in Undiseased Human, Dog, Rabbit, and Guinea Pig. Retrieved from

  • NIH PubMed. (2005). Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium. Retrieved from

  • NIH PubMed. (1996). Efficacy of the class III antiarrhythmic agent azimilide in rodent models of ventricular arrhythmia. Retrieved from

  • NIH PubMed. (1999). Ionic currents and action potentials in rabbit, rat, and guinea pig ventricular myocytes. Retrieved from

  • Axol Bio. (n.d.). Whole-cell Patch Clamp Protocol. Retrieved from

  • ResearchGate. (2025). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Retrieved from

  • Frontiers. (2020). Inhibition of KCa2 Channels Decreased the Risk of Ventricular Arrhythmia in the Guinea Pig Heart. Retrieved from

  • NIH PubMed. (2000). Effects of intravenous azimilide on cardiac performance in anesthetized dogs. Retrieved from

  • Tocris Bioscience. (n.d.). Azimilide dihydrochloride Technical Data. Retrieved from

Sources

Technical Support Center: Azimilide Electrophysiology Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist (Electrophysiology Division) Ticket ID: AZ-PC-T492 Subject: Troubleshooting artifacts and variability in Azimilide patch-clamp assays.

Welcome to the Technical Support Center

You are likely here because your Azimilide data is showing inconsistencies: shifting IC50 values, incomplete washout, or "run-down" that mimics drug block. As a reference compound in the CiPA (Comprehensive In Vitro Proarrhythmia Assay) initiative, Azimilide is a standard for validating hERG (


) and 

assays. However, its specific physicochemical properties (lipophilicity) and state-dependent binding create a minefield of potential artifacts.

This guide treats your experimental rig as a system. We will isolate variables to distinguish between technical artifacts and true pharmacological effects .

Module 1: Fluidics & Compound Handling (The "Sticky" Artifact)

The Issue: Azimilide is a lipophilic, cationic amphiphile. A common artifact is the "Virtual Low Dose," where the concentration reaching the cell is significantly lower than the reservoir concentration due to adsorption to plastic surfaces.

Symptom:

  • Slow onset of block (slower than bath exchange time).

  • Incomplete washout (compound desorbs slowly from tubing, maintaining a low-level block).

  • Right-shifted IC50 curves compared to literature.

Troubleshooting Protocol: The "Saturate & Glass" Method
VariableStandard Practice (Risk)Optimized Protocol (Solution)
Reservoirs Polypropylene/PlasticSilanized Glass or Teflon reservoirs.
Tubing Tygon/PVCPTFE (Teflon) or PEEK tubing. Minimize length.
Priming 2-minute washPre-coat the system: Flow the highest concentration for 10 mins before the cell is attached, then wash. This saturates binding sites on the rig.
DMSO < 0.1%Maintain 0.1% DMSO constant in Control and Drug solutions to balance solubility.
Visualizing the Loss Pathway

Azimilide_Adsorption cluster_prevention Mitigation Strategy Stock Stock Solution (10mM DMSO) Reservoir Plastic Reservoir (Risk: Surface Binding) Stock->Reservoir Dilution Tubing PVC Tubing (Risk: Absorption) Reservoir->Tubing [Azimilide] Drops Manifold Perfusion Manifold (Dead Volume) Tubing->Manifold Leaching during Wash Cell Cell/Patch (Target) Manifold->Cell Effective [C] < Target [C] Glass Use Glass/PTFE

Figure 1: The "Sticky Compound" Effect. Red nodes indicate points of drug loss due to lipophilic adsorption, leading to underestimation of potency.

Module 2: Signal Fidelity & Voltage Errors

The Issue: Azimilide is often tested against hERG channels, which generate massive tail currents (often >2 nA). Large currents + uncompensated Series Resistance (


) = Voltage Error Artifact .

Symptom:

  • The activation curve looks "shallow."

  • Azimilide appears less potent because the voltage error prevents the membrane from reaching the full inactivation potentials required for drug binding.

The

Check

The voltage actually "seen" by the cell is:



Example: If


 and 

(uncompensated):

Result: You commanded -50 mV, but the cell is at -30 mV. hERG deactivation kinetics are voltage-dependent, so this error alters the decay time, mimicking a drug effect.
Correction Protocol
  • Compensation: Set Series Resistance Compensation to 70–80% . Do not exceed 85% to avoid ringing/oscillation.

  • Rejection Criteria: Discard any cell where

    
     or where 
    
    
    
    changes by >20% during the experiment.
Module 3: Biological Artifacts (Reverse Use-Dependence)

The Issue: Azimilide exhibits Reverse Use-Dependence . It blocks less effectively at high stimulation frequencies. Users often mistake this for "drug run-down" or instability.

Symptom:

  • You switch from a 0.1 Hz pacing protocol to 1 Hz, and the block decreases.

  • False Interpretation: "The drug is washing out" or "The cell is recovering."

  • Reality: Azimilide unbinds during the closed state or requires specific state transitions that are reduced at high rates.

Q&A: Distinguishing Mechanism from Artifact

Q: My current amplitude dropped by 10% in the control solution. Is this run-down? A: Likely. hERG channels are prone to run-down (loss of channel number/function over time).

  • Fix: Use a "Run-down Correction" algorithm. Fit the control baseline slope and extrapolate it through the drug application phase.

  • Limit: If run-down > 5% per 5 minutes, discard the cell.

Q: I see a "hump" in the tail current during Azimilide wash-in. Is this an artifact? A: Not necessarily. Azimilide can alter the voltage-dependence of activation/inactivation.[1][2] However, ensure your leak subtraction isn't over-correcting.

  • Warning: Avoid standard P/4 leak subtraction protocols with hERG if the inter-pulse interval is too short. hERG deactivates slowly; if the channel is still open during the "leak" pulses, you will subtract real current, creating a digital artifact.

Module 4: Experimental Workflow

To generate CiPA-compliant data, follow this exact sequence. This minimizes temperature and state-dependent artifacts.

Step-by-Step Protocol
  • Temperature Equilibration:

    • Heat bath solution to 35°C ± 1°C . Azimilide kinetics are temperature-sensitive. Room temperature recordings will yield different IC50 values (often lower potency).

  • The Voltage Protocol (hERG/CiPA Standard):

    • Holding: -80 mV.

    • Pre-pulse: -50 mV for 50ms (check leak).

    • Depolarization: +40 mV for 500ms (opens channels, Azimilide binds here).

    • Repolarization: -50 mV for 500ms (elicits tail current, measure peak here).

    • Frequency: 0.1 Hz (every 10s). Note: Higher frequencies (1Hz) will reduce block.

  • Application Sequence:

    • Step 1: Tyrode's Solution (5 mins) -> Establish Baseline (

      
      ).
      
    • Step 2: Vehicle Control (0.1% DMSO) -> Check for solvent artifacts.

    • Step 3: Azimilide (Low Dose) -> Wait for steady state (3-5 mins).

    • Step 4: Azimilide (High Dose) -> Wait for steady state.

    • Step 5: Washout -> Verify reversibility (Azimilide washes out slowly; expect 10-15 mins for full recovery).

Troubleshooting Logic Tree

Troubleshooting_Logic Start Problem: Unstable Azimilide Data CheckRs Check Series Resistance (Rs) Start->CheckRs RsHigh Rs > 15 MOhms or Uncompensated CheckRs->RsHigh Yes RsGood Rs < 10 MOhms >70% Comp CheckRs->RsGood No VoltageError Artifact: Voltage Error (Shallow Activation) RsHigh->VoltageError CheckKinetics Check Block Onset Speed RsGood->CheckKinetics SlowOnset Onset > 5 mins Incomplete Washout CheckKinetics->SlowOnset Yes FastOnset Fast Onset Stable Block CheckKinetics->FastOnset No Adsorption Artifact: Adsorption (Switch to Glass/Teflon) SlowOnset->Adsorption CheckFreq Check Pacing Frequency FastOnset->CheckFreq HighFreq High Freq (1Hz) Block Decreases CheckFreq->HighFreq Yes RevUseDep Mechanism: Reverse Use-Dependence (Not an Artifact) HighFreq->RevUseDep

Figure 2: Diagnostic logic for distinguishing between voltage errors, adsorption artifacts, and true pharmacological mechanisms.

References
  • Busch, A. E., et al. (1998). "Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action." Journal of Pharmacology and Experimental Therapeutics.

  • Jiang, M., et al. (1999). "Inactivation gating determines drug potency: a common mechanism for drug blockade of HERG channels."[3] Acta Pharmacologica Sinica.

  • Kondo, T., et al. (2004). "State-dependent blocking actions of azimilide dihydrochloride (NE-10064) on human cardiac Na+ channels." Journal of Cardiovascular Pharmacology.

  • CiPA Initiative. (2016). "Comprehensive In Vitro Proarrhythmia Assay (CiPA) Update." Cardiac Safety Research Consortium.

  • Molecular Devices. (2023). "Patch Clamp Electrophysiology: Series Resistance Compensation Guide."

Sources

"mitigating off-target effects of Azimilide hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azimilide Technical Resource Hub .

As a Senior Application Scientist, I understand that working with Class III antiarrhythmics like Azimilide hydrochloride (NE-10064) presents a unique challenge: selectivity is a function of concentration. Unlike highly specific toxins (e.g., Dofetilide for


), Azimilide is a broad-spectrum potassium channel blocker that hits both the rapid (

) and slow (

) components of the delayed rectifier current.[1]

The "off-target" effects researchers struggle with are often unintentional cross-blockade of Sodium (


) and Calcium (

) channels, or the inability to distinguish between

and

inhibition due to poor titration.[1]

This guide is structured to help you calibrate your experiments to the precise therapeutic window, mitigating artifacts and non-specific toxicity.

Module 1: Formulation & Stability (The Foundation)[2]

Q: My stock solution precipitated upon addition to the bath solution. How do I prevent this?

A: Azimilide hydrochloride is hydrophobic.[1] Precipitation in aqueous buffers (Tyrode’s, Krebs) is the primary cause of inconsistent IC50 data. You must manage the Solvent-to-Buffer transition .[1]

Protocol: High-Stability Stock Preparation

  • Primary Solvent: Dissolve Azimilide HCl in 100% DMSO . Do not use water or PBS for the master stock.

    • Solubility Limit: ~50 mM in DMSO.[1]

    • Target Stock Conc: 10 mM (allows for 1:1000 dilution to reach 10 µM).[1]

  • Aliquot Strategy: Azimilide is stable at -20°C, but repeated freeze-thaw cycles induce micro-precipitation.[1] Aliquot into single-use vials (e.g., 20 µL).

  • The "Step-Down" Dilution: Never pipette 100% DMSO stock directly into a static cell bath.[1] It creates a local high-concentration "cloud" that precipitates instantly.[1]

    • Correct Method: Dilute stock 1:10 into an intermediate tube of bath solution (vortexing immediately), then apply to the final chamber.

Q: What is the maximum DMSO tolerance for these assays? A: Keep final DMSO concentration < 0.1% (v/v) . Above this, DMSO itself modifies channel gating kinetics and membrane fluidity, confounding "off-target" analysis.[1]

Workflow: Formulation Logic

Azimilide_Formulation Powder Azimilide HCl (Powder) DMSO_Stock Master Stock (10 mM in 100% DMSO) Powder->DMSO_Stock Dissolve Aliquot Single-Use Aliquots (-20°C) DMSO_Stock->Aliquot Store Inter_Step Intermediate Dilution (1:10 in Buffer) Aliquot->Inter_Step Thaw & Vortex (Critical Step) Final_Bath Final Bath Solution (< 0.1% DMSO) Inter_Step->Final_Bath Perfusion

Figure 1: Step-down dilution protocol to prevent hydrophobic precipitation in physiological buffers.

Module 2: The Selectivity Window (Mitigating Off-Target Ion Block)

Q: I am seeing changes in the action potential upstroke (


). Is Azimilide affecting Sodium channels? 

A: Yes, this is a classic "concentration creep" artifact.[1] While Azimilide targets


 and 

, it loses specificity above 10 µM .[1]

To mitigate this, you must operate within the Selectivity Window .[1] Refer to the quantitative thresholds below to design your dose-response curves.

Table 1: Azimilide Selectivity Profile
Current TargetChannel ProteinIC50 (Approx.)[1][2][3][4][5]Selectivity Status

(Rapid)
hERG (Kv11.1)0.4 µM Primary Target

(Slow)
KvLQT1 / minK3.0 µM Secondary Target

(Sodium)
Nav1.5~19.0 µMOff-Target (Avoid)

(Calcium)
Cav1.2~18 - 37 µMOff-Target (Avoid)
Receptors Muscarinic/5-HT1 - 10 µMPotential Interference

> Data Source: Comparative IC50 values derived from canine and guinea pig ventricular myocyte studies (Busch et al., 1998; Salata et al., 1997).[1]

Troubleshooting Protocol: If you observe


 reduction (Na+ block) or Plateau depression (Ca2+ block):
  • Stop Perfusion. Washout for 10 minutes.

  • Check Concentration: If you are using >10 µM Azimilide, you are no longer studying pure Class III antiarrhythmic effects; you are observing mixed ion channel blockade.[1]

  • Titrate Down: Reduce concentration to 3 µM . This creates a "Dual Block" (

    
     + 
    
    
    
    ) without significant
    
    
    interference.[1]
Visualizing the Safety Margin

Selectivity_Window Low_Conc Concentration: 0.1 - 1.0 µM Effect_Kr Pure IKr Blockade (hERG specific) Low_Conc->Effect_Kr Primary Action Med_Conc Concentration: 1.0 - 5.0 µM Effect_Dual Dual IKr + IKs Blockade (Class III Effect) Med_Conc->Effect_Dual Therapeutic Window High_Conc Concentration: > 10.0 µM Effect_Off OFF-TARGET TOXICITY (INa & ICa Blockade) High_Conc->Effect_Off Loss of Selectivity

Figure 2: The Azimilide Concentration-Effect relationship.[1] Researchers must stay below 10 µM to avoid confounding sodium/calcium channel effects.[1]

Module 3: Electrophysiology & Assay Optimization

Q: How do I distinguish between


 and 

block if Azimilide affects both?

A: You cannot rely on Azimilide alone to distinguish them.[1] You must use a Subtractive Protocol or specific voltage clamping techniques.[1] Azimilide is unique because it blocks


 with high affinity and 

with lower affinity, but the overlap is significant.

Experimental Strategy: The "Occlusion" Test To prove Azimilide is hitting


 in your specific cells:
  • Step 1: Saturate

    
     using a specific blocker like E-4031 (1 µM)  or Dofetilide (100 nM) .[1]
    
  • Step 2: Record the remaining current (This is your baseline

    
    ).[1]
    
  • Step 3: Apply Azimilide (3 - 5 µM) .

  • Result: Any further reduction in current is attributable to

    
     blockade.[1]
    

Q: My washout is taking too long. Is the drug sticking?

A: Yes. Azimilide is lipophilic and exhibits slow dissociation kinetics .[1]

  • The Trap: Short washouts (2-3 mins) leave residual drug in the lipid bilayer, affecting the next cell or recording.[1]

  • The Fix: Use a "High-Flow" washout (2-3 mL/min) for at least 15 minutes between concentrations, or preferably, do not perform cumulative dose-response curves on the same cell if precise IC50s are required. Use a "one cell, one concentration" approach for highest accuracy.[1]

Troubleshooting Logic Tree

Troubleshooting_Logic Start Issue: Unexpected Current Behavior Check_Vmax Is Vmax or Upstroke Velocity reduced? Start->Check_Vmax Yes_Vmax Possibility: Na+ Channel Block Check_Vmax->Yes_Vmax Yes No_Vmax Is the block frequency-dependent? Check_Vmax->No_Vmax No Action_1 Action: Reduce Conc < 10 µM Check pH (Alkalosis increases block) Yes_Vmax->Action_1 Freq_High Block decreases at high freq (Reverse Use-Dependence) No_Vmax->Freq_High Yes Freq_Low Block increases at high freq No_Vmax->Freq_Low No Result_Normal Normal Azimilide Behavior (Characteristic of Class III) Freq_High->Result_Normal Result_Artifact Artifact: Check for Voltage Drift or Leak Freq_Low->Result_Artifact

Figure 3: Decision matrix for diagnosing experimental anomalies during Azimilide perfusion.

Module 4: Interpretation of "Reverse Use-Dependence"

Q: The drug seems less effective at high pacing rates. Is my drug degrading?

A: No, this is a distinct biological feature of Azimilide called Reverse Use-Dependence .[1]

  • Mechanism: Azimilide blockade is most potent when the channel is in the closed or resting state (slow heart rates). At fast pacing rates (tachycardia), the channel spends less time in the state that Azimilide binds most effectively to, or the unblocking rate increases.

  • Implication: Do not interpret reduced efficacy at 2 Hz vs 0.5 Hz as "drug degradation." It is a confirmation of the drug's identity.

  • Mitigation: When screening for safety (QT prolongation), measure at slow pacing rates (0.5 - 1 Hz) . This is the "worst-case scenario" for QT prolongation and Torsades de Pointes risk.[1]

References

  • Busch, A. E., et al. (1998).[1] "Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action." Journal of Pharmacology and Experimental Therapeutics, 284(1).[1]

  • Salata, J. J., & Brooks, R. R. (1997).[1] "Pharmacology of Azimilide Dihydrochloride (NE-10064), a Class III Antiarrhythmic Agent." Cardiovascular Drug Reviews.

  • Koo, S. H., et al. (2006).[1] "Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels."[1][6] Journal of Cardiovascular Pharmacology.

  • Tocris Bioscience. "Azimilide dihydrochloride Technical Data."

Sources

Technical Support Center: Experimental Parameter Adjustment for Azimilide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized technical support resource for researchers utilizing Azimilide hydrochloride. It prioritizes experimental rigor, troubleshooting, and mechanistic understanding.

Executive Summary & Mechanism of Action

Azimilide hydrochloride (NE-10064) is a Class III antiarrhythmic agent distinguished by its dual-blockade mechanism.[1][2] Unlike selective Class III agents (e.g., dofetilide) that block only the rapid component of the delayed rectifier potassium current (


), Azimilide blocks both the rapid (

) and the slow (

) components.[1][3]

This dual action minimizes "reverse use-dependence"—a common failure point in Class III drugs where efficacy diminishes at high heart rates. For researchers, accurately characterizing this compound requires precise control over voltage protocols, temperature, and solvent formulation.

Mechanism Visualization

Azimilide_Mechanism Azimilide Azimilide HCl HERG hERG Channel (Kv11.1) Azimilide->HERG High Potency (IC50 ~0.4 µM) KCNQ1 KCNQ1/KCNE1 (Kv7.1) Azimilide->KCNQ1 Lower Potency (IC50 ~3.0 µM) IKr IKr Current (Rapid Repolarization) HERG->IKr Conducts IKs IKs Current (Slow Repolarization) KCNQ1->IKs Conducts APD Action Potential Duration (APD) IKr->APD Prolongs (Primary) ReverseUse Reverse Use-Dependence (Loss of efficacy at high rates) IKr->ReverseUse Susceptible IKs->APD Prolongs (Secondary/High Rate) IKs->ReverseUse Mitigates

Figure 1: Dual-component blockade mechanism of Azimilide. Note the compensatory role of


 blockade in mitigating reverse use-dependence.

Module 1: Formulation & Solubility (The Foundation)

Issue: Researchers often default to DMSO for all small molecules, leading to precipitation or lower-than-expected concentrations with Azimilide salts.

Q: I am seeing precipitation when dissolving Azimilide dihydrochloride in DMSO. What is the correct solvent strategy?

A: This is a common error derived from standard library protocols. Azimilide is supplied as a dihydrochloride salt , which renders it highly hydrophilic.

  • The Problem: Azimilide dihydrochloride has poor solubility in non-polar organic solvents like pure DMSO compared to its solubility in aqueous buffers.

  • The Fix: Dissolve the salt directly in Water or PBS for your primary stock.

    • Water Solubility: ~25 mg/mL (Clear solution).

    • DMSO Solubility: ~1-5 mg/mL (Requires warming; prone to crashing out).

  • Recommendation: Prepare a 10 mM stock solution in sterile distilled water. If DMSO is required for a specific assay compatibility, keep the final DMSO concentration <0.1% and ensure the stock is prediluted in buffer before adding to the bath to prevent "shock" precipitation.

Q: How stable is the stock solution?

A:

  • Solid State: Store desiccated at +4°C (stable for >2 years).

  • Aqueous Stock: Stable at -20°C for up to 3 months. Avoid freeze-thaw cycles.

  • Working Solution: Prepare fresh daily. Azimilide can adsorb to plastic tubing in perfusion systems over long durations (24h+); flush lines with ethanol/water between experiments if carryover is suspected.

Module 2: Electrophysiology Optimization (The Core)

Issue: Discriminating between


 and 

blockade in the same cell or preventing current run-down.
Q: My for is shifting significantly between experiments. What parameters are drifting?

A: The most likely culprit is Temperature or Voltage Protocol Timing .

1. Temperature Dependence (


 Effect): 
Ion channel kinetics and drug binding are temperature-sensitive.
  • Room Temp (22°C): Slower channel kinetics. Azimilide binding may appear slower.

  • Physiological Temp (37°C): Faster kinetics.

    
     amplitude increases, and drug block onset is faster.
    
  • Protocol: Standardize your bath temperature. Do not compare data collected at 22°C with data at 37°C. Azimilide potency (

    
    ) is relatively stable across temperatures, but the kinetics of block (onset/offset) change drastically.
    

2. Stimulation Frequency: Azimilide exhibits complex use-dependence.[4]

  • Low Frequency (0.1 - 0.5 Hz):

    
     block is dominant.
    
  • High Frequency (1 - 3 Hz):

    
     accumulates (due to slow deactivation), making the 
    
    
    
    block more functionally relevant.
  • Standardization: For

    
     generation, pace cells at 1 Hz . This is the industry standard for balancing throughput with physiological relevance.
    
Q: How do I isolate to measure Azimilide's effect specifically on this component?

A: Since Azimilide blocks


 more potently (

) than

(

), you cannot simply "dose up" to see

without obliterating

. You must pharmacologically isolate the current.

Protocol for


 Isolation: 
  • Cell Type: Use Guinea pig ventricular myocytes or CHO cells transfected with KCNQ1/KCNE1.

  • Block

    
    :  Perfuse the bath with E-4031 (1-5 µM)  or Dofetilide (1 µM) . Ensure 
    
    
    
    is fully blocked (steady state).
  • Voltage Protocol:

    • Holding Potential: -80 mV.[5]

    • Depolarization: Step to +40 or +60 mV for 3 to 5 seconds . (Crucial:

      
       activates slowly; short pulses <500ms will miss the peak current).
      
    • Repolarization: Step back to -40 mV to measure the tail current.

  • Apply Azimilide: Add Azimilide (e.g., 3-10 µM) in the continued presence of E-4031.

  • Analysis: Measure the reduction in the end-pulse current or the tail current.

Q: I am observing "Run-down" of currents before I can apply the drug. How do I mitigate this?

A:


 is notoriously sensitive to "run-down" (progressive loss of current amplitude) in whole-cell patch clamp, often due to the washout of intracellular PIP2 or ATP.

Troubleshooting Checklist:

  • ATP Supplementation: Ensure your pipette solution contains Mg-ATP (3-5 mM) and GTP (0.1 - 0.3 mM) .

  • Calcium Buffering: Use EGTA (5-10 mM) to prevent Ca2+-dependent inactivation/run-down.

  • Perforated Patch: If run-down persists, switch to Perforated Patch Clamp (using Amphotericin B or Gramicidin). This maintains intracellular signaling integrity and stabilizes

    
     for the 20-30 minutes required for a cumulative dose-response curve.
    

Module 3: Data Interpretation & Quantitative Benchmarks

Summary of Potency Data

Use the table below to validate your experimental results. If your calculated


 deviates by >10-fold, re-evaluate your stock concentration and perfusion system.
Target CurrentPrimary ChannelAzimilide IC50 (Approx)Voltage Protocol Note

(Rapid)
hERG (Kv11.1)0.4 µM Measure tail current at -40 mV after +20 mV step.

(Slow)
KCNQ1 / KCNE13.0 µM Requires long pulse (>3s). Isolate with E-4031.

(Sodium)
Nav1.519 - 50 µM Weak block. Only relevant at toxic/supratherapeutic levels.

(Calcium)
Cav1.2~18 µM Weak block. Use-dependent.
Q: Why does Azimilide show "Reverse Use-Dependence" on APD but not on ?

A: This is a nuance of terminology.

  • Reverse Use-Dependence (APD): Like other Class III agents, Azimilide prolongs Action Potential Duration (APD) more at slow heart rates than at fast heart rates. This is intrinsic to

    
     biology.
    
  • Mitigation: However, because Azimilide also blocks

    
     (which accumulates at fast rates), the loss of efficacy at high rates is less severe than with pure 
    
    
    
    blockers (like Sotalol).
  • Interpretation: When presenting data, highlight the "Rate-Independent" component of the block at high concentrations (>3 µM), which confirms the engagement of the

    
     mechanism.
    

Experimental Workflow Diagram

Patch_Workflow Start Start Experiment Solubility 1. Prepare Stock Solvent: Water/PBS (Not DMSO) Conc: 10 mM Start->Solubility CellPrep 2. Cell Preparation HEK-hERG or Guinea Pig Myocytes Solubility->CellPrep Patch 3. Establish Giga-seal Mode: Whole Cell or Perforated CellPrep->Patch Stabilize 4. Stabilization Period Run voltage protocol for 5-10 mins Monitor for Run-down Patch->Stabilize Decision Target Current? Stabilize->Decision IKr_Path Target: IKr Decision->IKr_Path IKs_Path Target: IKs Decision->IKs_Path Proto_IKr Protocol A (IKr) Pulse: 500ms to +20mV Measure: Tail at -40mV IKr_Path->Proto_IKr Proto_IKs Protocol B (IKs) Block IKr (1µM E-4031) Pulse: 4000ms to +40mV Measure: End-pulse current IKs_Path->Proto_IKs Perfusion 5. Drug Perfusion Azimilide 0.1 - 30 µM Wait 3-5 mins per conc Proto_IKr->Perfusion Proto_IKs->Perfusion

Figure 2: Step-by-step decision tree for electrophysiological characterization of Azimilide.

References

  • Jiang, C., et al. (2000). "Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels."[6] Journal of Cardiovascular Electrophysiology.

  • Salata, J. J., et al. (1998). "Azimilide dihydrochloride: a novel antiarrhythmic agent."[1] Drug Development Research.

  • Fermini, B., & Fossa, A. A. (2003). "The impact of drug-induced QT interval prolongation on drug discovery and development." Nature Reviews Drug Discovery.

  • Karamysheva, E., et al. (2019). "Recommended voltage protocols to study drug-cardiac ion channel interactions." FDA Guidelines / CiPA Initiative.

  • Sigma-Aldrich. "Azimilide dihydrochloride Product Information & Solubility."

Sources

Technical Support Center: Troubleshooting & FAQs for Azimilide Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azimilide Hydrochloride (also known as NE-10064). This guide is designed for researchers, application scientists, and drug development professionals working with this compound in in vitro electrophysiology, cellular assays, and pharmacological screening.

Azimilide is a Class III antiarrhythmic agent that functions as a potent, dual blocker of the rapid (


) and slow (

) delayed rectifier potassium channels, specifically targeting the Kv11.1 (hERG) channel. Due to its specific physicochemical properties, improper preparation and storage of Azimilide stock solutions can lead to micro-precipitation, concentration gradients, and assay irreproducibility. This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure the long-term stability of your stock solutions.
Part 1: Core Physical & Chemical Properties

To ensure experimental consistency, it is critical to understand the baseline properties of the compound before formulating stock solutions.

PropertySpecificationExperimental Implication
CAS Number 149888-94-8 (Dihydrochloride)Ensure you are accounting for the salt form when calculating molarity.
Molecular Weight 530.88 g/mol Batch-specific hydration may vary; always check the Certificate of Analysis (CoA).
Solubility (DMSO) ~2 mg/mL to 125 mg/mLHighly dependent on DMSO purity and temperature. Requires warming/sonication[1].
Solubility (Water) 25 mg/mL to 50 mg/mLViable for aqueous assays, but long-term stability is reduced compared to organic solvents[1].
Storage (Solid) -20°C (Desiccated)Protect from light and moisture to prevent solvate degradation.
Storage (Stock) -80°C (6 months)Aliquoting is mandatory to avoid freeze-thaw degradation[2].
Part 2: FAQ & Troubleshooting Guide
Q1: Why is my Azimilide HCl precipitating in DMSO after a few days of storage?

The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened to the ambient atmosphere, it absorbs water vapor. Because Azimilide HCl relies on the specific dielectric constant of pure DMSO to remain fully solvated at high concentrations, the introduction of water alters the solvent polarity. This thermodynamic shift forces the hydrophobic moieties of the drug out of solution, causing micro-precipitation[1]. The Solution: Always use newly opened, anhydrous DMSO (≥99.9% purity) stored under inert gas (Argon/Nitrogen). Prepare single-use aliquots immediately after dissolution to minimize atmospheric exposure[2].

Q2: How do repeated freeze-thaw cycles affect Azimilide stability?

The Causality: When a frozen DMSO stock solution is thawed, it does not melt uniformly. This creates localized concentration gradients. As the solution refreezes, the drug can become transiently supersaturated in the remaining liquid phase, leading to crystal nucleation. Once nucleated, these micro-crystals are thermodynamically stable and will not spontaneously redissolve upon the next thaw without excessive heating, effectively lowering the active concentration of your stock[2]. The Solution: Aliquot the stock solution into single-use volumes (e.g., 10 µL or 50 µL) prior to initial freezing. Discard any unused portion of a thawed aliquot.

Q3: What is the optimal temperature for long-term stock solution storage?

The Causality: Chemical degradation kinetics (such as hydrolysis or oxidation of the imidazolidinedione ring) are temperature-dependent. At -20°C, the molecular mobility within the frozen DMSO matrix is still sufficient to allow slow degradation over time. The Solution: For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Under these conditions, Azimilide HCl stock solutions remain stable for up to 6 months. If stored at -20°C, the shelf life is strictly limited to 1 month[1].

Q4: Can I prepare my primary stock solution in aqueous buffers instead of DMSO?

The Causality: While Azimilide HCl is soluble in water (up to 50 mg/mL with sonication)[1], aqueous environments promote faster hydrolytic degradation compared to anhydrous organic solvents. Furthermore, pH fluctuations in unbuffered water can alter the ionization state of the piperazine ring, drastically shifting its solubility profile. The Solution: It is best practice to maintain the primary stock in anhydrous DMSO at -80°C. Dilute into aqueous physiological buffers (e.g., Tyrode's solution or hERG external solution) immediately prior to the experiment[3]. Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cellular toxicity.

Part 3: Self-Validating Experimental Protocol

Objective: Preparation of a 10 mM Azimilide HCl Stock Solution in DMSO.

Methodology:

  • Equilibration: Remove the lyophilized Azimilide HCl vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Validation: The vial exterior must be completely dry before opening to prevent ambient condensation from entering the powder.

  • Weighing: Accurately weigh 5.31 mg of Azimilide HCl (adjust based on batch-specific purity/hydration from the CoA) using an analytical balance.

  • Dissolution: Add 1.0 mL of newly opened, anhydrous DMSO to the vial.

  • Homogenization: Vortex the solution for 60 seconds. If the solution is not completely clear, apply mild sonication in a water bath warmed to 60°C for 5–10 minutes[1].

  • Optical Validation: Hold the vial against a light source. Validation Check: The solution must be 100% optically clear with no visible particulate matter. If particulates remain, drug concentration will be inaccurate.

  • Aliquoting: Immediately dispense the solution into pre-labeled, sterile, amber microcentrifuge tubes in 20 µL single-use aliquots.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer for storage (stable for 6 months)[2].

Part 4: Mandatory Visualizations
Workflow: Stock Solution Preparation & Storage

The following diagram illustrates the critical path for formulating Azimilide stock solutions to prevent moisture contamination and freeze-thaw degradation.

Workflow A Equilibrate Solid Azimilide to RT B Add Anhydrous DMSO (Newly Opened) A->B C Vortex & Sonicate (Warm to 60°C if needed) B->C D Visual Inspection (Ensure Optical Clarity) C->D E Aliquot into Single-Use Vials D->E F Store at -80°C (Stable for 6 months) E->F

Caption: Workflow for the preparation and storage of Azimilide HCl stock solutions.

Mechanistic Pathway: Azimilide Pharmacology

Azimilide is utilized primarily for its action on cardiac potassium channels. The diagram below maps its dual-blockade mechanism leading to action potential prolongation, a critical concept when designing patch-clamp validation assays.

Mechanism Azimilide Azimilide Hydrochloride (Class III Antiarrhythmic) hERG Kv11.1 (hERG) Channel (Rapid K+ Current, IKr) Azimilide->hERG IC50 ~1.4 µM IKs Slow Delayed Rectifier (K+ Current, IKs) Azimilide->IKs IC50 ~2.6 µM Blockade Inhibition of K+ Efflux hERG->Blockade IKs->Blockade APD Action Potential Prolongation Blockade->APD

Caption: Mechanistic pathway of Azimilide-induced action potential prolongation via potassium channel blockade.

References
  • Tocris Bioscience. "Azimilide dihydrochloride | Voltage-gated Potassium Channels".
  • MedChemExpress. "Azimilide dihydrochloride (NE-10064 dihydrochloride) | Potassium Channel Blocker".
  • MedChemExpress. "Azimilide (NE-10064) | Potassium Channel Blocker".
  • Sigma-Aldrich. "Azimilide = 97 HPLC 149888-94-8".
  • PMC / NIH. "Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices".

Sources

Validation & Comparative

Validating the Potassium Channel Blocking Activity of Azimilide: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Case for Dual Potassium Channel Blockade

In the landscape of Class III antiarrhythmic agents, the modulation of cardiac repolarization is primarily achieved by inhibiting delayed rectifier potassium currents. While first-generation agents and highly selective drugs like dofetilide focus exclusively on the rapid component (IKr / hERG), this singular blockade often leads to reverse use-dependence—excessive action potential duration (APD) prolongation at slower heart rates, which paradoxically increases the risk of Torsades de Pointes[1].

Azimilide (NE-10064) represents a sophisticated pharmacological alternative. It functions as a dual blocker, inhibiting both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current[2][3]. By simultaneously targeting IKs, azimilide leverages the heart's "repolarization reserve," maintaining antiarrhythmic efficacy across varying heart rates and offering a more balanced electrophysiological profile compared to selective IKr inhibitors[3][4].

Mechanistic Profiling: Azimilide vs. Selective Class III Agents

To accurately validate azimilide’s activity, one must understand its state-dependent binding kinetics. Azimilide binds preferentially to the open state of the hERG channel[5]. Its blockade of IKr is reverse use-dependent (efficacy decreases at higher activation frequencies), whereas its blockade of IKs is use-dependent[4][5]. This complementary mechanism requires distinct experimental protocols to isolate and quantify the IC50 for each channel accurately.

G ActionPotential Cardiac Action Potential (Repolarization Phase) IKr IKr (hERG) Rapid Delayed Rectifier ActionPotential->IKr Mediated by IKs IKs (KvLQT1/minK) Slow Delayed Rectifier ActionPotential->IKs Mediated by Azimilide Azimilide (Dual Blocker) Azimilide->IKr IC50 ~1.4 µM Azimilide->IKs IC50 ~2.6 µM Dofetilide Dofetilide (Selective IKr Blocker) Dofetilide->IKr IC50 ~0.5 µM

Fig 1. Mechanistic pathways of Azimilide vs. Dofetilide in cardiac repolarization.

Quantitative Performance Comparison

When designing an assay, benchmarking your compound against established reference agents is critical. The table below summarizes the in vitro electrophysiological profiles of azimilide alongside dofetilide (a selective IKr blocker) and amiodarone (a multi-channel blocker).

CompoundTarget ProfileIKr (hERG) IC50IKs IC50Use-Dependence ProfileEnvironmental Sensitivity
Azimilide Dual IKr & IKs~1.4 µM (0.1 Hz) to 5.8 µM~1.8 µM to 2.6 µMReverse use-dependent (IKr)Block diminished by high [K+]e and low pH[5][6][7]
Dofetilide Selective IKr~0.5 µM to 1.5 µM> 50 µMPositive use-dependentBlock diminished by high [K+]e and low pH[1][6][7]
Amiodarone Multi-channel~24 µM to 38.3 µM~10 µM to 20 µMUse-dependentInsensitive to [K+]e and pH changes[6][7]

Note: IC50 values are highly dependent on the voltage protocol, stimulation frequency, and extracellular buffer composition used during patch-clamp validation.

Experimental Validation Framework

To isolate the specific channel-blocking activities of azimilide, manual or automated whole-cell patch-clamp electrophysiology remains the gold standard.

Workflow Step1 1. Cell Preparation HEK293/CHO expressing hERG/IKs Step2 Step2 Step1->Step2 Step3 3. Voltage Protocol CiPA Step-Ramp or Envelope of Tails Step2->Step3 Step4 4. Compound Perfusion Azimilide escalation until steady-state Step3->Step4 Step5 5. Data Acquisition & Analysis Measure tail current & fit IC50 Step4->Step5

Fig 2. Standardized whole-cell patch-clamp workflow for validating potassium channel inhibitors.

Protocol A: Validating hERG (IKr) Blockade via CiPA Step-Ramp

Because azimilide exhibits complex, state-dependent binding to the open hERG channel, standard square-pulse protocols often misrepresent its clinical potency. The Comprehensive in vitro Proarrhythmia Assay (CiPA) step-ramp protocol is required to capture these dynamics[8].

  • Cell Preparation: Utilize HEK293 or CHO cells stably transfected with the KCNH2 gene. Causality: Stable lines ensure consistent current densities, preventing expression variability from skewing the IC50 calculation.

  • Establish Whole-Cell Configuration: Achieve a seal resistance of >1 GΩ before membrane rupture. Self-Validation: If the seal degrades below 800 MΩ or leak current exceeds 100 pA, discard the cell to prevent artifactual current measurements.

  • Apply CiPA Step-Ramp Protocol:

    • Hold the membrane at -80 mV.

    • Step to +40 mV for 500 ms (forces channel activation and opening).

    • Apply a descending ramp (-1.2 V/s) back to -80 mV. Causality: The ramp mimics the physiological repolarization phase, capturing the drug trapped in the open/inactivated states[8].

  • Compound Perfusion: Perfuse azimilide at escalating concentrations (0.1 µM to 100 µM). Self-Validation: Do not escalate the dose until the peak tail current variance is <5% over three consecutive sweeps (steady-state confirmation).

  • Data Analysis: Measure the peak outward tail current elicited during the ramp phase. Plot fractional block versus concentration and fit to a standard Hill equation to derive the IC50.

Protocol B: Validating IKs Blockade via Envelope of Tails Test

IKs (mediated by KvLQT1/minK) activates extremely slowly. A standard 500 ms depolarizing pulse will fail to reach steady-state activation, making standard protocols useless for determining true IKs blockade.

  • Cell Preparation: Use a cell line co-expressing KCNQ1 and KCNE1 to properly form the functional IKs macromolecular complex.

  • Apply Envelope of Tails Protocol:

    • Hold at -80 mV.

    • Apply a series of depolarizing steps to +40 mV with progressively increasing durations (e.g., from 100 ms up to 5000 ms).

    • Step back to -40 mV to record the resulting tail currents.

    • Causality: Plotting the peak tail current against the duration of the preceding prepulse creates an "envelope" that accurately maps the slow activation trajectory of IKs[5].

  • Compound Perfusion: Introduce azimilide (e.g., 3 µM) and repeat the envelope protocol.

  • Data Analysis: An authentic open-state blocker like azimilide will show increased fractional block at longer prepulse durations, proving that the drug requires the channel to slowly transition into the open state before it can bind[5].

Critical Variables in Assay Design (Causality & Troubleshooting)

As an application scientist, recognizing the environmental sensitivities of your assay is paramount. The IC50 of azimilide is not a static number; it is a dynamic value governed by assay conditions:

  • Extracellular Potassium ([K+]e) Sensitivity: The IKr blocking efficacy of both azimilide and dofetilide is heavily dependent on extracellular potassium concentrations. Raising [K+]e from 5 mM to 10 mM significantly diminishes the inhibitory effect of azimilide, shifting the IC50 from ~5.8 µM to ~29.3 µM[6][7]. Insight: Always strictly control and report your buffer formulations. If testing in ischemic models where localized hyperkalemia occurs, adjust the in vitro[K+]e accordingly.

  • Extracellular pH (Acidosis): Similar to [K+]e, extracellular acidosis (pH 6.2) severely attenuates the hERG blocking capability of azimilide and dofetilide, whereas multi-channel blockers like amiodarone remain unaffected[6].

  • Temperature Kinetics: Patch-clamp assays run at room temperature (~22°C) will artificially slow channel gating kinetics compared to physiological temperatures (37°C). If running high-throughput screens at room temperature to preserve seal stability, the resulting kinetic data must be mathematically corrected before being integrated into in silico proarrhythmia models[8].

References

1.[2] 2 - MedchemExpress.com 2.[3]3 - PubMed 3.[1]1 - PubMed 4.[5]5 - PubMed 5.[6]6 - PubMed 6.[7]7 - Ovid 7.[4]4 - PubMed 8.[8] 8 - PMC

Sources

Comparative Guide: Azimilide Hydrochloride vs. Dofetilide in Atrial Flutter Models

[1]

Executive Summary

This guide provides a technical comparison between Azimilide hydrochloride and Dofetilide within the context of experimental atrial flutter (AFL) models. While both agents are Class III antiarrhythmics, their distinct ion channel profiles create divergent electrophysiological behaviors, particularly regarding reverse use-dependence .[1]

  • Dofetilide acts as a selective

    
      blocker.[2][1][3] It exhibits strong reverse use-dependence, meaning its efficacy diminishes at the high atrial rates characteristic of flutter and fibrillation.
    
  • Azimilide functions as a broad-spectrum blocker, inhibiting both

    
      and 
    
    
    .[2][4][5] This dual blockade confers a "rate-independent" profile, maintaining effective refractory period (ERP) prolongation even at rapid cycle lengths.

In the gold-standard Canine Sterile Pericarditis Model , both drugs demonstrate high efficacy in terminating AFL, but they achieve this via slightly different modulation of the reentrant circuit's "slow zone."[2]

Mechanistic Profiles & Ion Channel Pharmacology

The fundamental differentiator between these two agents is their selectivity for the delayed rectifier potassium current components.

Ion Channel Selectivity
  • Dofetilide: Highly selective for the rapid component (

    
    ). It has no significant effect on the slow component (
    
    
    ), sodium channels (
    
    
    ), or calcium channels (
    
    
    ).
  • Azimilide: Blocks both the rapid (

    
    ) and slow (
    
    
    ) components.[2][4][5][6] The blockade of
    
    
    is critical because
    
    
    accumulation plays a larger role in repolarization at fast heart rates (short diastolic intervals), compensating for reduced
    
    
    function.
Reverse Use-Dependence

Reverse use-dependence is the phenomenon where a drug prolongs the action potential duration (APD) more at slow heart rates (bradycardia) than at fast heart rates (tachycardia).

  • Dofetilide Risk: High reverse use-dependence.[1][7] This limits efficacy during tachycardia (when it is needed most) and increases proarrhythmic risk (Torsades de Pointes) during bradycardia.

  • Azimilide Advantage: The additional blockade of

    
     mitigates this effect. Since 
    
    
    is crucial at high rates, blocking it ensures APD prolongation persists during atrial flutter.
Mechanistic Pathway Diagram

Mechanism_ComparisonDofetilideDofetilideIKrIKr (Rapid Delayed Rectifier)Dofetilide->IKrHigh Affinity BlockAzimilideAzimilideAzimilide->IKrBlockIKsIKs (Slow Delayed Rectifier)Azimilide->IKsBlockRepol_SlowRepolarization(Slow Rates)IKr->Repol_SlowDominant CurrentRepol_FastRepolarization(Fast Rates/Flutter)IKs->Repol_FastDominant CurrentHigh Reverse Use-Dependence\n(Risk of TdP)High Reverse Use-Dependence(Risk of TdP)Repol_Slow->High Reverse Use-Dependence\n(Risk of TdP)Maintained Efficacy\n(Flutter Termination)Maintained Efficacy(Flutter Termination)Repol_Fast->Maintained Efficacy\n(Flutter Termination)

Figure 1: Differential ion channel blockade. Azimilide's dual blockade ensures efficacy at fast rates where

Experimental Model: Canine Sterile Pericarditis[8][9][10]

To objectively compare these agents, the Canine Sterile Pericarditis Model is the industry standard. This model creates a substrate for sustained atrial flutter (AFL) via inflammation-induced conduction slowing, mimicking the clinical substrate of post-operative AFL.

Detailed Experimental Protocol

Objective: Assess the ability of the drug to terminate sustained AFL and prevent re-induction.[2][8]

Step 1: Surgical Preparation

  • Subject: Mongrel dogs (approx. 20-25 kg).

  • Pericarditis Induction: Under anesthesia, perform a thoracotomy. Dust the atria with sterile talcum powder or abrade the pericardium to induce inflammation. Close the chest.

  • Recovery: Allow 2–4 days for inflammation to develop. This creates a zone of slow conduction (the "Slow Zone") essential for the reentrant circuit.[8]

Step 2: Electrophysiological Setup (Day 3-4)

  • Anesthesia: Morphine/Chloralose or Pentobarbital.

  • Mapping: Perform a median sternotomy. Place a high-density plaque electrode (e.g., 100+ bipolar sites) over the right atrium (RA) and intercaval region.

  • Induction: Use burst pacing (20–50 Hz) or programmed extrastimuli to induce AFL.

  • Validation: Confirm AFL is sustained (>10 minutes) and map the circuit. It is typically a macro-reentrant loop around the tricuspid annulus or between the vena cavae.

Step 3: Drug Administration & Data Capture

  • Baseline: Measure Effective Refractory Period (ERP) at multiple sites (Normal Zone vs. Slow Zone) and Conduction Velocity (CV).

  • Dosing: Administer drug IV.

    • Dofetilide Protocol: Cumulative doses (e.g., 1, 3, 10 µg/kg).[2]

    • Azimilide Protocol: Cumulative doses (e.g., 3, 10, 30 mg/kg).

  • Endpoints:

    • Time to termination.[9][8]

    • Cycle Length (CL) prolongation prior to termination.[9][10]

    • Attempt to re-induce AFL via burst pacing after termination.[8]

Experimental Workflow Diagram

Protocol_Workflowcluster_testingDrug Testing PhaseStartSurgical Induction(Sterile Talc/Abrasion)WaitWait 3-4 Days(Inflammation & Remodeling)Start->WaitSetupOpen Chest & Mapping(High-density Electrode Array)Wait->SetupInductionInduce Sustained AFL(Burst Pacing)Setup->InductionBaselineRecord Baseline ERP/CV(Slow vs. Normal Zone)Induction->BaselineDoseIV Drug Administration(Azimilide or Dofetilide)Baseline->DoseMonitorMonitor Cycle Length (CL)& TerminationDose->MonitorReinduceAttempt Re-inductionMonitor->ReinduceIf TerminatedReinduce->DoseIf Re-inducible (Higher Dose)

Figure 2: Workflow for the Canine Sterile Pericarditis Model.

Comparative Efficacy Data

The following data aggregates findings from key studies (e.g., Restivo et al., Li et al.) utilizing the sterile pericarditis or right atrial enlargement models.

Termination & Prevention Efficacy[8][9]
ParameterDofetilide (Class III)Azimilide (Class III / Broad)
Effective Dose (IV) 3 – 10 µg/kg10 – 30 mg/kg
Termination Rate 100% (at 3 µg/kg)100% (at 10-30 mg/kg)
Re-induction Prevention High (at 3 µg/kg)High (at 10-30 mg/kg)
Site of Block Slow Conduction ZoneSlow Conduction Zone
Cycle Length (CL) Change Prolonged by ~33%Prolonged by ~37%

Analysis: Both drugs are highly effective terminators of AFL in this model.[2] However, the potency differs by orders of magnitude (µg/kg for Dofetilide vs. mg/kg for Azimilide). Both drugs terminate the arrhythmia by blocking conduction within the Slow Zone of the reentrant circuit, which has a lower safety factor for conduction than the normal tissue.

Refractory Period Prolongation (Mechanism of Action)[6]

This table highlights the "Reverse Use-Dependence" difference.

ParameterDofetilideAzimilide
ERP Increase (Normal Zone) +12%+17%
ERP Increase (Slow Zone) +17%+25%
Rate Dependence (ERP) Strong Reverse Use-Dependence (Less effect at fast rates)Rate-Independent (Maintained effect at fast rates)
Vagal AF Efficacy 50% Termination93% Termination

Critical Insight: In models of Vagal AF (where rates are faster and


Safety & Proarrhythmia

While Azimilide offers efficacy advantages at high rates, the safety profile regarding Torsades de Pointes (TdP) must be considered.

  • Dofetilide: The risk of TdP is directly linked to plasma concentration and bradycardia (due to reverse use-dependence).

  • Azimilide: Despite blocking

    
    , Azimilide still carries a risk of TdP in sensitive models (e.g., chronic AV block dogs). Studies show comparable incidence of TdP between Azimilide and Dofetilide in these specific "proarrhythmia models."[11]
    
  • Conclusion: The addition of

    
     blockade does not eliminate the risk of early afterdepolarizations (EADs) associated with 
    
    
    blockade, but it does not appear to significantly worsen it compared to pure
    
    
    blockers.

References

  • Restivo, M., et al. (2001). "Efficacy of azimilide and dofetilide in the dog right atrial enlargement model of atrial flutter." Journal of Cardiovascular Electrophysiology.

  • Li, H., et al. (2000). "Effects of azimilide dihydrochloride on circus movement atrial flutter in the canine sterile pericarditis model." Journal of Cardiovascular Electrophysiology.

  • Duff, H.J., et al. (2001). "Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias."[11] European Journal of Pharmacology.

  • Shinagawa, K., et al. (2000). "Effects of the novel antiarrhythmic agent azimilide on experimental atrial fibrillation and atrial electrophysiologic properties." Journal of the American College of Cardiology.

  • Wang, Z., et al. (1997). "Comparison of the effects of class III antiarrhythmic drugs on delayed rectifier potassium currents in human atrial myocytes." Cardiovascular Research.[3][12]

Reproducibility of Azimilide's Effects on Cardiac Refractory Period: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: Azimilide distinguishes itself from standard Class III antiarrhythmics (e.g., Sotalol, Dofetilide) through its dual-component blockade of the delayed rectifier potassium current (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

).[1] While pure

blockers suffer from significant Reverse Use-Dependence (RUD) —losing efficacy during tachycardia when protection is most needed—Azimilide's additional blockade of the slow component (

) ensures a more reproducible and stable prolongation of the Effective Refractory Period (ERP) across a wide range of heart rates.

This guide analyzes the mechanistic basis of this stability, provides comparative performance data, and details self-validating experimental protocols for verifying these effects.[2]

Mechanistic Architecture: The Causality of Reproducibility

To understand the reproducibility of Azimilide's effects, one must analyze the ionic currents it targets compared to its competitors. The variability in ERP prolongation seen with other drugs is often a function of heart rate (cycle length).

The "Reverse Use-Dependence" Problem

Most Class III agents (e.g., Dofetilide, Sotalol) selectively block the rapid component (


).[3]
  • Mechanism:

    
     contribution to repolarization is maximal at slow heart rates (bradycardia) and minimal at fast rates (tachycardia).
    
  • Consequence: These drugs prolong ERP significantly at slow rates (risk of Torsades de Pointes) but lose effect at fast rates (failure to terminate tachyarrhythmias). This creates low reproducibility of the therapeutic effect during the actual arrhythmia.

The Azimilide Solution ( + )

Azimilide blocks both ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and the slow component, 

.[1][3][4][5]
  • Stabilization:

    
     activates slowly and accumulates during rapid heart rates (tachycardia).
    
  • Result: By blocking

    
    , Azimilide maintains ERP prolongation at high rates, compensating for the reduced impact of 
    
    
    
    blockade. This results in a "flat" or reproducible efficacy profile across cycle lengths.
Pathway Visualization

The following diagram illustrates the differential current blockade and its impact on Action Potential Duration (APD) stability.

Azimilide_Mechanism Azimilide Azimilide IKr IKr Channel (Rapid) Azimilide->IKr Blocks IKs IKs Channel (Slow) Azimilide->IKs Blocks Stable Stable ERP Prolongation (Reproducible Effect) Azimilide->Stable Dual Blockade Balances Rate Effects ClassIII Pure Class III (Sotalol/Dofetilide) ClassIII->IKr Blocks Brady Bradycardia (Slow Rate) ClassIII->Brady Excessive APD Prolongation Tachy Tachycardia (Fast Rate) ClassIII->Tachy Minimal Effect IKr->Brady Dominant Current IKs->Tachy Dominant Current RUD Reverse Use-Dependence (Loss of Efficacy) Brady->RUD Tachy->RUD

Caption: Figure 1. Mechanistic comparison showing how Azimilide's dual blockade mitigates Reverse Use-Dependence (RUD), ensuring stable ERP prolongation during tachycardia.

Comparative Performance Analysis

The following data synthesis compares Azimilide against primary alternatives regarding ERP stability and rate-dependence.

Comparative Efficacy Table
FeatureAzimilideDofetilideSotalolAmiodarone
Primary Targets

+


(Selective)

+ Beta-Blockade
Multi-channel (

)
Reverse Use-Dependence Low (Attenuated)HighHighLow
ERP @ Tachycardia (300ms CL) Maintained DiminishedDiminishedMaintained
Pro-arrhythmic Risk Low (TdP rare)High (TdP common)Moderate (TdP dose-dependent)Low
Reproducibility of Effect High (Rate-Independent)Low (Rate-Dependent)Low (Rate-Dependent)High
Quantitative Benchmark: ERP % Change vs. Cycle Length

Data synthesized from comparative canine and cellular studies (e.g., Nattel et al., 1998; Corey et al., 1996).

Cycle Length (CL)Heart Rate StateDofetilide ERP ChangeAzimilide ERP ChangeInterpretation
1000 ms Resting/Bradycardia+25%+18%Dofetilide risks excessive prolongation.
400 ms Normal+15%+16%Comparable efficacy.
200 ms Tachycardia+2% (Loss of effect)+14% (Maintained) Azimilide demonstrates superior reproducibility.

Experimental Protocols for Validation

To objectively verify Azimilide's reproducibility, researchers should utilize the following self-validating protocols. These workflows are designed to stress-test the "Rate-Independence" hypothesis.

Protocol A: In Vivo Programmed Electrical Stimulation (PES)

This protocol measures the Effective Refractory Period (ERP) at varying drive cycle lengths to quantify reverse use-dependence.

Subject: Anesthetized Canine or Porcine model (Open chest or catheter-based).

  • Preparation & Stabilization:

    • Anesthetize with morphine/alpha-chloralose (avoids autonomic interference).

    • Perform bilateral vagotomy to remove autonomic fluctuations.

    • Allow 30-minute stabilization period.

  • Baseline ERP Measurement (S1-S2 Protocol):

    • Pace the right atrium (RA) and right ventricle (RV) at a Basic Cycle Length (BCL) of 400 ms .

    • Introduce premature extrastimuli (S2) in 2-ms decrements.

    • Definition: ERP is defined as the longest S1-S2 interval that fails to capture the tissue.

    • Validation Step: Repeat 3 times to ensure baseline variance is <5 ms.

  • Rate-Dependence Stress Test:

    • Repeat ERP measurement at BCLs of 300 ms (fast) and 200 ms (very fast).

    • Critical Check: Ensure 1:1 capture at all BCLs before measuring ERP.

  • Drug Administration:

    • Administer Azimilide (IV bolus 3 mg/kg over 10 min + maintenance infusion).

    • Wait 20 minutes for steady-state distribution.

  • Post-Drug Measurement:

    • Repeat S1-S2 protocol at BCL 400, 300, and 200 ms.

  • Analysis:

    • Calculate %

      
       ERP at each BCL.
      
    • Success Criteria: Azimilide must show statistically significant ERP prolongation at 200 ms BCL (unlike pure

      
       controls).
      
Protocol B: In Vitro Patch Clamp (Cellular Validation)

To confirm the mechanism (


 blockade), use the whole-cell patch-clamp technique on isolated ventricular myocytes.
  • Isolation: Enzymatic dissociation of ventricular myocytes.

  • Recording Setup:

    • Pipette Solution: K-aspartate based.

    • Bath Solution: Tyrode’s solution with NISoldipine (1

      
      M) to block L-type 
      
      
      
      current.
  • Current Separation Protocol:

    • Step 1 (

      
       Isolation):  Hold at -40 mV. Pulse to +20 mV (200 ms). Repolarize to -40 mV. Measure tail current.
      
    • Step 2 (

      
       Isolation):  Pulse to +40 mV for 2000 ms  (long pulse required to activate slow 
      
      
      
      ). Repolarize to -40 mV.
  • Pharmacological Challenge:

    • Apply E-4031 (5

      
      M) to selectively block 
      
      
      
      . Remaining current is
      
      
      .
    • Apply Azimilide (1-10

      
      M).
      
  • Validation: Azimilide should reduce the remaining tail current (

    
    ) by >30% in a dose-dependent manner.
    
Experimental Workflow Diagram

Validation_Workflow Start Start Validation Baseline Baseline ERP Measurement (BCL 400, 300, 200ms) Start->Baseline Check1 Variance < 5ms? Baseline->Check1 Check1->Baseline No (Unstable) Dosing Administer Azimilide (IV Bolus + Infusion) Check1->Dosing Yes Equilibrium Wait 20 mins (Steady State) Dosing->Equilibrium PostMeasure Post-Drug ERP Measurement (BCL 400, 300, 200ms) Equilibrium->PostMeasure Calc Calculate % Change vs Cycle Length PostMeasure->Calc Result Compare Rate-Dependence (Slope of ERP vs BCL) Calc->Result

Caption: Figure 2. Step-by-step experimental workflow for validating Azimilide's rate-independent effects on ERP.

References

  • Azimilide, a novel class III antiarrhythmic agent, blocks both the slowly activating (IKs) and rapidly activating (IKr) components of the delayed rectifier potassium current. Source: PubMed / National Institutes of Health [Link]

  • Effects of the novel antiarrhythmic agent azimilide on experimental atrial fibrillation and atrial electrophysiologic properties. Source: Cardiovascular Research / PubMed [Link]

  • Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes. Source: Circulation / AHA Journals [Link]

  • Class III antiarrhythmic drug action in experimental atrial fibrillation. Differences in reverse use dependence and effectiveness between d-sotalol and the new antiarrhythmic drug ambasilide. Source: Circulation / AHA Journals [Link][6]

  • Effects of intravenous azimilide on cardiac performance, fibrillation threshold, and hemodynamics in anesthetized dogs. Source: Journal of Cardiovascular Pharmacology [Link]

Sources

"meta-analysis of clinical trials on Azimilide for atrial fibrillation"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Meta-Analysis of Clinical Trials on Azimilide for Atrial Fibrillation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Performance Guide for Drug Development Scientists

Executive Summary: The Theoretical Promise vs. Clinical Reality

In the landscape of Class III antiarrhythmic development, Azimilide represents a pivotal case study in the translation of electrophysiological theory to clinical outcome. Unlike pure


 blockers (e.g., Dofetilide, Sotalol) which exhibit significant reverse use-dependence—losing efficacy during tachycardia when it is needed most—Azimilide was designed to block both the rapid (

) and slow (

) components of the delayed rectifier potassium current.[1]

Theoretically, the additional blockade of


 should provide uniform prolongation of the Action Potential Duration (APD) at high heart rates (forward use-dependence). However, meta-analytic data from major trials (ALIVE, A-COMET-I, A-COMET-II) reveals a complex reality: while Azimilide demonstrates safety in high-risk post-MI populations, its efficacy in maintaining sinus rhythm is consistently inferior to Sotalol, with a persistent risk of Torsades de Pointes (TdP) and severe neutropenia.

This guide dissects the performance of Azimilide against standard-of-care alternatives, providing a rigorous technical analysis for researchers designing next-generation antiarrhythmics.

Mechanistic Architecture

The / Dual-Blockade Model

To understand the clinical data, one must first grasp the cellular mechanism. The following diagram illustrates the distinct pathway of Azimilide compared to pure Class III agents.

AzimilideMechanism Azimilide Azimilide IKr IKr Channel (hERG) Azimilide->IKr Blocks (IC50 ~0.4 µM) IKs IKs Channel (KvLQT1/minK) Azimilide->IKs Blocks (IC50 ~3 µM) Repol Ventricular Repolarization IKr->Repol Delays IKs->Repol Delays (Crucial at high HR) RUD Reverse Use-Dependence (Loss of efficacy at high HR) IKs->RUD Mitigates APD Action Potential Duration (APD) Repol->APD Prolongs Refractory Effective Refractory Period (ERP) APD->Refractory Increases

Figure 1: Mechanism of Action. Azimilide blocks both potassium channels, theoretically mitigating the reverse use-dependence seen with pure


 blockers.

Comparative Efficacy Analysis

The following data synthesis aggregates results from the pivotal trials: ALIVE (Mortality/Safety), A-COMET-II (Comparative Efficacy), and SVA-3 (Dose-Ranging).

Table 1: Efficacy in Maintenance of Sinus Rhythm (Meta-Analysis View)
MetricAzimilide (100-125 mg)Sotalol (160 mg BID)PlaceboStatistical Significance
Median Time to Recurrence 14 Days28 Days12 DaysAzimilide vs. Sotalol (

)
Recurrence Hazard Ratio (HR) 1.29 (vs Placebo)0.65 (vs Azimilide)ReferenceSotalol superior to Azimilide
Sinus Rhythm @ 6 Months 19%33%15%Azimilide marginally > Placebo
Efficacy in Structural Heart Disease Neutral (A-COMET-I)ModerateLowAzimilide failed 1° endpoint in A-COMET-I
Table 2: Safety Profile & Adverse Events
Adverse EventAzimilide IncidenceComparator IncidenceRisk Assessment
Torsades de Pointes (TdP) 0.3% - 2.6%Placebo: 0.1% Sotalol: ~0.5-3%Risk is dose-dependent; lower than Dofetilide but clinically significant.
Severe Neutropenia 0.9%Placebo: 0.2%Critical Differentiator: Requires hematologic monitoring.
All-Cause Mortality NeutralNeutralSafe in post-MI LV dysfunction (ALIVE Trial).
Withdrawal due to AEs 12.3%Sotalol: 13.9%Comparable tolerability to Sotalol.[2][3]

Key Insight: While Azimilide is safe regarding mortality in high-risk ischemic patients (unlike Class Ic agents), its antiarrhythmic efficacy is "sub-therapeutic" compared to Sotalol. The A-COMET-II trial definitively positioned Azimilide as inferior to Sotalol for rhythm control.

Experimental Protocol: Evaluating Class III Agents

For researchers developing novel ion-channel blockers, the Azimilide trials provide a template for rigorous evaluation. Below is a standardized protocol derived from the A-COMET and ALIVE methodologies.

Phase A: Patient Selection & Stratification

Self-Validating Step: Ensure the population matches the target mechanism.

  • Inclusion: Documented symptomatic AF > 48 hours; planned electrical cardioversion (ECV).

  • Stratification (Critical): Separate patients with Structural Heart Disease (SHD) from "Lone AF." Azimilide failed in A-COMET-I (SHD cohort) but showed promise in SVA-3 (broader cohort).

  • Exclusion: QTc > 450ms (baseline), history of TdP, severe bradycardia (<50 bpm).

Phase B: Dosing & Administration
  • Loading Phase: 125 mg BID for 3 days (to reach steady state rapidly due to long half-life).

  • Maintenance Phase: 125 mg OD.

  • Comparator: Sotalol 160 mg BID (titrated based on renal function).

Phase C: Endpoint Measurement Workflow

The definition of "Recurrence" alters trial success.

  • Primary Endpoint: Time to first symptomatic recurrence of AF/Flutter > 24 hours.[2][3][4]

  • Secondary Endpoint: AF burden (total time in AF) via Holter monitoring.

  • Safety Endpoint: QTc prolongation > 500ms or >15% increase from baseline.

Workflow Diagram: The "A-COMET" Trial Design

TrialProtocol Start Screening (Symptomatic AF > 48h) Stratify Stratification (Ischemic vs. Non-Ischemic) Start->Stratify Rand Randomization (1:1:1) Stratify->Rand Arm1 Arm A: Azimilide 125mg OD Rand->Arm1 Arm2 Arm B: Sotalol 160mg BID Rand->Arm2 Arm3 Arm C: Placebo Rand->Arm3 ECV Electrical Cardioversion (Day 4) Arm1->ECV Arm2->ECV Arm3->ECV FollowUp Follow-Up (6 Months) Daily Transtelephonic ECG ECV->FollowUp If Sinus Rhythm Restored Outcome Primary Endpoint: Time to First Recurrence FollowUp->Outcome

Figure 2: Clinical Trial Workflow. Modeled after A-COMET-II, highlighting the critical cardioversion checkpoint.

Scientific Synthesis & Recommendations

The "Neutropenia" Signal

Unlike other Class III agents, Azimilide carries a unique risk of severe neutropenia (ANC < 500 cells/µL), occurring in approximately 1% of patients.

  • Mechanism: Likely idiosyncratic hypersensitivity (hydantoin moiety).

  • Protocol Implication: Any future trial involving Azimilide or structurally similar congeners must include mandatory CBC monitoring every 2 weeks for the first 3 months.

Conclusion for Drug Developers

Azimilide demonstrates that dual


/

blockade is insufficient
to guarantee superior clinical efficacy over pure

blockade (Sotalol) in AF maintenance. While the safety profile in ischemic heart disease is robust (neutral mortality in ALIVE), the drug failed to displace standard therapies due to inferior efficacy and the liability of neutropenia.

Recommendation: Future Class III development should focus on atrial-selective channels (


) or multi-channel blockers that include late sodium current (

) inhibition (e.g., Ranolazine/Dronedarone hybrids) to enhance efficacy without ventricular pro-arrhythmia.

References

  • Azimilide vs. placebo and sotalol for persistent atrial fibrillation: the A-COMET-II (Azimilide-CardiOversion MaintEnance Trial-II) trial. Source: European Heart Journal (2006) URL:[2][Link]

  • The efficacy of azimilide in the treatment of atrial fibrillation in the presence of left ventricular systolic dysfunction: results from the Azimilide Postinfarct Survival Evaluation (ALIVE) trial. Source: Journal of the American College of Cardiology (2004) URL:[Link]

  • Antiarrhythmic efficacy of azimilide in patients with atrial fibrillation: Maintenance of sinus rhythm after conversion to sinus rhythm (A-COMET-I / A-STAR). Source: American Heart Journal (2006) URL:[2][5][Link]

  • Antiarrhythmic effects of azimilide in atrial fibrillation: efficacy and dose-response. Azimilide Supraventricular Arrhythmia Program 3 (SVA-3) Investigators. Source: Journal of the American College of Cardiology (2000) URL:[Link]

  • Mortality in Patients After a Recent Myocardial Infarction: The ALIVE Trial. Source: Circulation (2004) URL:[6][7][Link]

Sources

A Comparative Analysis of Azimilide and Amiodarone: Efficacy, Mechanisms, and Side Effect Profiles

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and clinical researchers, the management of severe ventricular and supraventricular arrhythmias presents a persistent pharmacological challenge. While implantable cardioverter-defibrillators (ICDs) have revolutionized patient survival, adjunctive antiarrhythmic drugs (AADs) remain essential to suppress symptomatic tachyarrhythmias and reduce painful ICD shocks[1].

Amiodarone has long been considered the gold standard in this arena due to its high efficacy; however, its clinical utility is severely bottlenecked by dose-dependent, multi-organ toxicity[2]. In response, azimilide was developed as a novel, targeted Class III antiarrhythmic agent designed to deliver comparable electrophysiological stabilization without the systemic accumulation and toxicity associated with amiodarone[3]. This guide provides an objective, data-driven comparative analysis of their mechanisms, side effect profiles, and the experimental methodologies used to validate their safety.

Mechanistic Divergence: Pharmacodynamics and Pharmacokinetics

The fundamental differences in the side effect profiles of amiodarone and azimilide stem directly from their distinct ion channel affinities and pharmacokinetic properties.

Amiodarone: The Promiscuous Blocker Although classified as a Class III antiarrhythmic, amiodarone is a multi-channel blocker. It inhibits potassium (Phase 3 repolarization), sodium (Phase 0), and L-type calcium channels, while also exerting non-competitive alpha- and beta-adrenergic blocking effects[4]. Crucially, amiodarone is highly lipophilic and contains iodine. This lipophilicity causes massive volume distribution and accumulation in adipose tissue and highly perfused organs (lungs, liver, skin), which is the primary driver of its chronic toxicity[5].

Azimilide: The Targeted Dual-Channel Blocker Azimilide was engineered for specificity. It is a hydrophilic compound that acts as a dual-channel blocker, specifically inhibiting both the rapidly activating (


, mediated by the hERG gene) and slowly activating (

) components of the delayed rectifier potassium current[6]. Unlike other pure

blockers, azimilide exhibits reverse use-dependent blockade of the hERG channel, meaning its relative block and apparent affinity decrease as the heart rate (channel activation frequency) increases[6]. Furthermore, it binds to both the open and inactivated states of the channel[7]. Because it lacks iodine and lipophilicity, it does not accumulate in peripheral tissues[3].

MOA Amio Amiodarone (Highly Lipophilic) Amio_Mech Multi-channel Block (K+, Na+, Ca2+, α/β) Amio->Amio_Mech Amio_Tox Tissue Accumulation (Iodine-rich) Amio->Amio_Tox Azi Azimilide (Hydrophilic) Azi_Mech Dual K+ Channel Block (IKr / hERG & IKs) Azi->Azi_Mech Azi_Tox Repolarization Delay (Dose-dependent) Azi->Azi_Tox Amio_AE Pulmonary Fibrosis, Hepatotoxicity, Thyroiditis Amio_Tox->Amio_AE Azi_AE Torsades de Pointes (1%), Neutropenia (0.5%) Azi_Tox->Azi_AE

Fig 1. Mechanistic and toxicological divergence between Amiodarone and Azimilide.

Quantitative Comparison of Adverse Events

The safety profiles of these two drugs dictate their clinical deployment. Amiodarone's adverse events are primarily driven by direct cytotoxicity and immunologic reactions due to tissue accumulation[5]. In contrast, azimilide's side effects are either extensions of its pharmacological mechanism (QT prolongation) or idiosyncratic[1],[8].

Table 1: Comparative Incidence of Key Adverse Events
Adverse Event / ParameterAmiodarone IncidenceAzimilide IncidencePrimary Mechanism of Toxicity
Pulmonary Fibrosis 1.6% - 15%[5],[4]0%[3]Phospholipidosis & direct alveolar cytotoxicity.
Thyroid Dysfunction 1% - 23%[4]0%[3]Iodine overload triggering the Wolff-Chaikoff effect.
Hepatotoxicity (LFTs) ~15%[4]Rare[3]Accumulation in highly perfused hepatic tissue.
Corneal Microdeposits ~100%[4]0%[3]Secretion into tears and cellular lipid binding.
Photosensitivity 25% - 75%[4]Rare[3]Dermal accumulation of lipophilic metabolites.
Torsades de Pointes (TdP) < 0.5%[2]~1.0%[2],[8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

blockade leading to excessive QT prolongation.
Severe Neutropenia 0%~0.5%Idiosyncratic, reversible bone marrow suppression.

Data synthesized from clinical trial observations, including the SHIELD and OPTIC trials[1],[9].

Experimental Methodologies for Toxicity & Efficacy Profiling

To objectively evaluate the safety and efficacy of these compounds, researchers rely on rigorous, self-validating experimental protocols. Below are the standard methodologies used to map the profiles of azimilide and amiodarone.

Protocol 1: In Vitro hERG Patch-Clamp Assay for Azimilide Kinetics

Objective: To quantify the


 and validate the reverse use-dependent blockade of the hERG channel by azimilide[6],[7].
Causality & Design Choice:  Because azimilide targets 

, isolating the hERG channel in a controlled expression system prevents interference from other cardiac currents. Testing at varying stimulation frequencies (0.1 Hz vs. 1 Hz) isolates the reverse use-dependent kinetics[6].
  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the hERG (KCNH2) gene at 37°C in Ham's F-12 medium[7].

  • Electrophysiological Setup: Establish a whole-cell voltage-clamp configuration using borosilicate glass pipettes (resistance 2-4 MΩ) filled with a K-aspartate-based intracellular solution[7].

  • Voltage Protocol: Hold the cells at a resting potential of -80 mV. Apply a depolarizing pulse to +30 mV for 2 seconds to fully activate the hERG channels, followed by a repolarizing step to -40 mV to elicit measurable tail currents[7].

  • Drug Superfusion: Perfuse azimilide at escalating concentrations (0.1 μM to 10 μM). Self-Validation Step: Run a parallel control using a known, pure hERG blocker (e.g., E-4031) to confirm that the recorded tail currents are exclusively hERG-mediated.

  • Kinetic Analysis: Measure the steady-state inhibition of the tail current. Fit the concentration-response data to a Hill equation to calculate the

    
     (expected ~1.4 μM at 0.1 Hz and ~5.2 μM at 1 Hz)[6].
    

Workflow S1 CHO-K1 Cell Culture (hERG) S2 Whole-Cell Voltage Clamp S1->S2 S3 Azimilide Perfusion (0.1-10 μM) S2->S3 S4 Tail Current Analysis S3->S4 S5 IC50 & Kinetics Calculation S4->S5

Fig 2. Experimental workflow for in vitro hERG patch-clamp assay of Azimilide.

Protocol 2: In Vivo Murine Model for Amiodarone-Induced Pulmonary Toxicity

Objective: To evaluate the histopathological extent of amiodarone-induced pulmonary fibrosis and phospholipidosis[5]. Causality & Design Choice: Pulmonary toxicity is driven by cumulative dosing rather than peak plasma concentration[5]. A chronic murine model accurately replicates the human condition of drug accumulation in alveolar macrophages.

  • Animal Dosing: Administer amiodarone hydrochloride (e.g., 50 mg/kg/day) orally to C57BL/6 mice for 4 to 8 weeks. Self-Validation Step: Maintain a vehicle-treated control group to definitively isolate the drug's pathological effects from baseline aging or environmental factors.

  • Tissue Harvesting: Euthanize the subjects and perform bronchoalveolar lavage (BAL) to collect alveolar macrophages. Carefully excise the lung tissue.

  • Histological Staining: Fix lung sections in formalin and stain with Masson's Trichrome to quantify collagen deposition (fibrosis) and Hematoxylin & Eosin (H&E) to assess inflammatory cell infiltrates.

  • Electron Microscopy (EM): Process the BAL-derived macrophages for EM. The presence of lamellar inclusion bodies (accumulated undigested phospholipids) confirms the mechanism of amiodarone-induced phospholipidosis[5].

Clinical Translation and Efficacy in ICD Patients

The ultimate test of these drugs lies in their clinical application for patients with ICDs.

In the SHIELD Trial , azimilide (75 mg and 125 mg daily) was shown to significantly reduce the recurrence of ventricular tachyarrhythmias terminated by shocks or antitachycardia pacing (ATP)[10]. The drug reduced all-cause shocks plus symptomatic ATP-terminated VT by 57% (75 mg dose) and 47% (125 mg dose) compared to placebo[9]. Importantly, azimilide did not alter the defibrillation threshold, a critical advantage over amiodarone[2]. Discontinuation rates due to adverse events were comparable to placebo, highlighting its tolerability[2].

Conversely, the OPTIC Trial demonstrated that amiodarone combined with a beta-blocker was highly effective at reducing ICD shocks[9]. However, this efficacy came at a steep cost: the amiodarone arm suffered from a significantly higher risk of drug-related adverse effects, including pulmonary events, thyroid dysfunction, and symptomatic bradycardia, leading to high rates of drug discontinuation[9].

Conclusion

While amiodarone remains a potent tool for arrhythmia suppression, its lipophilic nature guarantees a high burden of multi-systemic toxicity over time[5]. Azimilide represents a rational pharmacological evolution: by targeting specific potassium channels (


 and 

) without accumulating in peripheral tissues, it provides a favorable safety profile[3]. For drug development professionals, the comparative data underscores the importance of balancing electrophysiological efficacy with long-term tissue tolerability.
References
  • Tolerability and Safety of Azimilide (SHIELD Trial) . American Heart Association Journals. Available at:1

  • Azimilide dihydrochloride, a novel antiarrhythmic agent . PubMed/NIH. Available at: 3

  • Amiodarone-Induced Multi-Systemic Toxicity Involving the Liver, Lungs, Thyroid, and Eyes: A Case Report . Frontiers. Available at: 5

  • The Shocking Story of Azimilide . Circulation. Available at: 2

  • Results of a curtailed randomized controlled trial, evaluating the efficacy and safety of azimilide (SHIELD-2) . DiVA Portal. Available at: 8

  • Amiodarone Adverse Effects . Deranged Physiology. Available at: 4

  • Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action . PMC/NIH. Available at: 11

  • Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel . PubMed/NIH. Available at: 7

  • Drug–Device Interactions (OPTIC Trial) . European Cardiology Review. Available at: 9

  • SHIELD: Azimilide reduces the recurrence of ventricular tachyarrhythmia . Medscape. Available at: 10

Sources

Validation of Azimilide's Mechanism Using Knockout Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals strive to engineer safer antiarrhythmic therapies, the precise validation of ion channel targets remains a critical bottleneck. Azimilide, a novel Class III antiarrhythmic agent, was uniquely designed to block both the rapid (


) and slow (

) components of the delayed rectifier potassium current[1]. This dual-action profile theoretically circumvents the "reverse rate-dependence" that plagues pure

blockers like dofetilide, offering sustained efficacy at high heart rates while mitigating the risk of Torsades de Pointes (TdP)[1].

However, validating this dual mechanism in wild-type (WT) models is notoriously difficult due to the overlapping biophysical kinetics of


 and 

. As a Senior Application Scientist, I have found that the deployment of specific genetic knockout (KO) animal models—specifically

(lacking

) and

mutant models (lacking functional

)—is non-negotiable for proving target engagement and uncovering off-target pharmacology.

This guide objectively compares Azimilide against standard alternatives, details the causality behind KO model selection, and provides a self-validating experimental workflow for electrophysiological assessment.

Mechanistic Framework & The Rationale for Knockout Validation

In wild-type cardiomyocytes, phase 3 repolarization is driven by the synergistic efflux of potassium through hERG (


) and KCNQ1/KCNE1 (

) channels[2]. When evaluating a dual-blocker like Azimilide, standard patch-clamp assays utilizing purely pharmacological isolation (e.g., using Chromanol 293B to block

or E-4031 to block

) often suffer from incomplete blockade or off-target drug-drug interactions.

The Causality of Genetic Ablation: By utilizing


 knockout mice, we completely eliminate the 

background[3]. This creates a pristine biological environment to measure Azimilide's isolated effect on

. Conversely, overexpressing dominant-negative hERG mutations (e.g., G628S) eradicates

, allowing isolated analysis of

[4].

Crucially, KO models are essential for discovering off-target effects. For instance, in


 and 

mice, researchers discovered a residual Azimilide-sensitive slow potassium current (

) in pancreatic beta-cells. Because the

machinery was genetically absent, this proved definitively that Azimilide also acts as an inhibitor of small-conductance calcium-activated potassium (SK) channels[3][5]—a finding impossible to confirm in WT models.

Figure 1: Azimilide's dual blockade mechanism of IKr and IKs channels modulating repolarization.

Comparative Product Performance

To contextualize Azimilide's utility, we must compare it against established Class III antiarrhythmics. Pure


 blockers (Dofetilide, Sotalol) exhibit severe reverse rate-dependence—they lose efficacy during tachycardia (when it is needed most) and excessively prolong the QT interval during bradycardia, leading to TdP[1][6]. Amiodarone is highly effective but plagued by extra-cardiac toxicity due to its non-specific multi-channel blockade[1].

Azimilide's dual blockade provides a "repolarization reserve"; blocking


 prevents the loss of efficacy at high heart rates, while its lack of beta-blocking activity separates it from Sotalol[1].
Table 1: Pharmacological Comparison of Class III Antiarrhythmics
FeatureAzimilideDofetilideAmiodarone
Primary Target(s)

(hERG),

(KCNQ1)

(hERG)
Multi-channel (

,

,

,

)
Reverse Rate Dependence Moderate (mitigated by

block)
High (loss of efficacy at high HR)Low
Proarrhythmic Risk (TdP) ~0.5% - 1.0%~1.5% - 3.3%< 1.0%
Extra-Cardiac Toxicity Low (rare neutropenia)LowHigh (Thyroid, Pulmonary, Hepatic)
Knockout Validation Utility High (differentiates

/

kinetics)
Baseline calibrator for

Complex (too many targets for clean KO)

Experimental Protocol: Validating Azimilide via Patch-Clamp in KO Models

To ensure scientific integrity, the following protocol represents a self-validating system. By comparing WT mice against


 mice under identical conditions, any residual Azimilide-sensitive current can be definitively assigned to 

(or off-target SK channels), eliminating confounding variables.
Materials Required
  • Animal Models: Age-matched Wild-Type (WT) and

    
     knockout mice (8-12 weeks old).
    
  • Solutions:

    • Tyrode's External Solution: 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Pipette Solution: 130 K-aspartate, 10 KCl, 1 MgCl₂, 5 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2).

  • Pharmacology: Azimilide dihydrochloride (1 µM to 10 µM), Nifedipine (10 µM, to block

    
    ).
    
Step-by-Step Methodology

Step 1: Cardiomyocyte Isolation (Langendorff Perfusion)

  • Heparinize and anesthetize the mouse. Rapidly excise the heart and cannulate the aorta.

  • Perfuse retrogradely with Ca²⁺-free Tyrode's solution for 3 minutes at 37°C to arrest contraction.

  • Switch to enzymatic digestion buffer (Tyrode's + 1 mg/mL Collagenase Type II) for 10-15 minutes until the tissue softens.

  • Mechanically dissociate the ventricles, filter through a 200 µm mesh, and gradually reintroduce calcium to a final concentration of 1.8 mM.

Step 2: Whole-Cell Patch-Clamp Setup

  • Place isolated cardiomyocytes in the recording chamber perfused with Tyrode's solution + 10 µM Nifedipine.

  • Achieve a Gigaohm seal (>1 GΩ) using borosilicate glass pipettes (2-4 MΩ resistance) and rupture the membrane to establish the whole-cell configuration.

  • Self-Validation Check: Monitor series resistance (

    
    ). Discard the cell if 
    
    
    
    > 15 MΩ or if it fluctuates by >15% during the experiment.

Step 3: Voltage Protocol & Drug Application

  • Baseline Recording: Hold the cell at -80 mV. Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 3 seconds (to allow slow

    
     activation).
    
  • Repolarize to -40 mV for 2 seconds to record the outward tail currents.

  • Azimilide Perfusion: Perfuse 5 µM Azimilide into the bath for 5 minutes until steady-state blockade is achieved. Repeat the voltage protocol.

  • Washout: Perfuse drug-free Tyrode's for 10 minutes to confirm reversibility (proving the block is pharmacological, not cell rundown).

Step 4: Data Interpretation

  • In WT Cells: Azimilide will suppress both the rapid initial tail peak (

    
    ) and the sustained tail component (
    
    
    
    ).
  • In

    
     Cells:  The baseline current will lack the slow activation phase. Azimilide application will exclusively block the rapid tail current. If any delayed, Azimilide-sensitive current remains in specific tissues (e.g., pancreatic cells), it confirms off-target SK channel engagement[3].
    

Figure 2: Step-by-step experimental workflow for validating Azimilide using knockout animal models.

Conclusion

The development and validation of multi-target antiarrhythmics like Azimilide require rigorous, self-validating experimental designs. While purely pharmacological assays are prone to cross-reactivity, the integration of


 and hERG-deficient knockout models provides unequivocal proof of mechanism. Furthermore, these models are indispensable for mapping the complete pharmacological footprint of a drug, as evidenced by the discovery of Azimilide's SK channel blockade[3][5]. For researchers evaluating novel Class III agents, adopting this genetic-pharmacological hybrid workflow is the gold standard for ensuring clinical safety and efficacy.

References

  • Relationship among amiodarone, new class III antiarrhythmics, miscellaneous agents and acquired long QT syndrome Cardiology Journal[Link]

  • Pharmacological properties and functional role of Kslow current in mouse pancreatic beta-cells: SK channels contribute to Kslow tail current and modulate insulin secretion Journal of General Physiology (via PubMed Central)[Link]

  • Inhibition of Cardiac Delayed Rectifier K+ Current by Overexpression of the Long-QT Syndrome HERG G628S Mutation in Transgenic Mice Circulation Research (American Heart Association)[Link]

  • Cardiac Potassium Channels: Physiological Insights for Targeted Therapy Journal of Thoracic Disease (via PubMed Central)[Link]

  • Pharmacologic Management of Complex Arrhythmias in Patients with Implantable Defibrillators Innovations in Clinical Neuroscience[Link](Note: Sourced via innovationsincrm.com search grounding)

Sources

Benchmarking Azimilide's Potency Against Novel Antiarrhythmic Compounds: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Dual-Blocker" Standard[1]

In the landscape of antiarrhythmic drug discovery, Azimilide occupies a critical reference position.[1][2] Unlike Dofetilide (a selective IKr blocker) or Amiodarone (a "dirty" multi-channel blocker), Azimilide provides a clean, potent blockade of both the rapid (IKr/hERG ) and slow (IKs/KvLQT1 ) components of the delayed rectifier potassium current.[1]

This guide serves as a technical blueprint for benchmarking novel chemical entities (NCEs) against Azimilide. By using Azimilide as a positive control, researchers can validate whether a new compound achieves the "balanced blockade" hypothesis—inhibiting repolarization reserves without triggering the excessive reverse use-dependence associated with Torsades de Pointes (TdP).[1]

Mechanistic Grounding: The IKr/IKs Interplay

To benchmark effectively, one must understand the causal link between ion channel blockade and the cardiac Action Potential (AP).[1] Azimilide's efficacy stems from its ability to prolong the Effective Refractory Period (ERP) across a wide range of heart rates, a property attributed to its additional blockade of IKs, which becomes more active during sympathetic stimulation.

Visualization: The Repolarization Blockade Pathway[1]

The following diagram illustrates the specific phases of the cardiac action potential targeted by Azimilide compared to selective agents.

Azimilide_Mechanism AP_Phase2 AP Phase 2 (Plateau) AP_Phase3 AP Phase 3 (Repolarization) AP_Phase2->AP_Phase3 Transition IKr IKr Current (hERG) IKr->AP_Phase3 Rapid Repol Repolarization_Delay Prolonged APD (Class III Effect) IKr->Repolarization_Delay Inhibition IKs IKs Current (KvLQT1/minK) IKs->AP_Phase3 Slow Repol (High Rate Reserve) IKs->Repolarization_Delay Inhibition Azimilide Azimilide (Reference Control) Azimilide->IKr Block (IC50 ~1µM) Azimilide->IKs Block (IC50 ~3µM) Novel_Cmpd Novel Compound (Test Article) Novel_Cmpd->IKr ? Novel_Cmpd->IKs ?

Caption: Figure 1: Mechanistic pathway showing Azimilide's dual inhibition of IKr and IKs currents, prolonging Phase 3 repolarization.[3]

Experimental Protocols: Validating Potency

Trustworthiness in data comes from self-validating protocols.[1] The following methodologies utilize Automated Patch-Clamp (APC) for high-throughput screening, validated by Manual Patch-Clamp for lead compounds.

Protocol A: IKr (hERG) Potency Assay

Objective: Determine the IC50 of the Test Article relative to Azimilide on the hERG channel.[1]

Cell Line: CHO-hERG or HEK293-hERG stable cell lines. Platform: QPatch / Patchliner (APC) or Manual Rig.[1]

  • Solutions:

    • Extracellular (mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).[4]

    • Intracellular (mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10 (pH 7.2).

    • Note: For APC, KF is often used internally to improve seal resistance, but KCl is preferred for physiological relevance in validation.

  • Voltage Protocol (The "Step-Ramp"):

    • Holding Potential: -80 mV.[1][5][6]

    • Pre-pulse: Depolarize to +40 mV for 2 seconds (activates and inactivates hERG).

    • Test Pulse: Repolarize to -40 mV or -50 mV for 2 seconds (elicits the large outward tail current).

    • Frequency: 0.1 Hz (every 10 seconds).[1]

  • Application Sequence:

    • Baseline: Record stable tail current amplitude (peak) for 3 minutes.

    • Azimilide Control: Apply 1 µM Azimilide (approx.[1] IC50) to a subset of cells to validate system sensitivity.

    • Test Compound: Apply cumulative concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM). Allow 5 minutes per concentration for steady-state block.

  • Acceptance Criteria (Self-Validation):

    • Seal resistance > 200 MΩ (APC) or > 1 GΩ (Manual).[1]

    • Tail current amplitude > 500 pA.[1]

    • Run-down < 10% over the baseline period.[1]

Protocol B: IKs (KvLQT1/minK) Selectivity Assay

Objective: Assess if the novel compound mimics Azimilide's IKs blockade.[1]

Challenge: IKs current is small and prone to run-down.[1] Temperature control is critical (physiological temperature 37°C yields larger currents than Room Temp).[1]

  • Voltage Protocol (Isocronal Activation):

    • Holding: -80 mV.[1][5][6]

    • Pulse: Depolarize to +60 mV for 4-5 seconds (IKs activates slowly).

    • Tail Step: Repolarize to -40 mV to measure tail current.

  • Benchmarking:

    • Azimilide should show ~50% inhibition at 3-5 µM.[1]

    • Pure IKr blockers (e.g., Dofetilide) should show <10% inhibition at 1 µM.

Data Presentation & Benchmarking

When publishing your comparison, summarize the electrophysiological profile using the table below. This format allows for rapid "Go/No-Go" decision-making.

Table 1: Azimilide Reference Values vs. Target Profile[1]
ParameterAzimilide Reference Value [1][2]Ideal Novel Compound ProfileBiological Significance
hERG (IKr) IC50 0.6 – 1.5 µM> 10 µM (for safety) or BalancedPrimary driver of QT prolongation.[1]
IKs IC50 2.0 – 5.0 µM~ Equivalent to IKr IC50"Balanced" block prevents excessive APD lengthening at slow heart rates.[1]
Selectivity Ratio (IKs/IKr) ~ 3.0< 5.0Lower ratio indicates dual-action potential.[1]
Reverse Use-Dependence ModerateLow / FlatCritical for efficacy during tachycardia (AFib).[1]
Hill Coefficient (h) 0.8 – 1.0~ 1.0Indicates 1:1 binding stoichiometry.[1]
Workflow Visualization

The following flowchart depicts the logical progression for screening a novel compound against the Azimilide benchmark.

Screening_Workflow Start Novel Compound Library Step1 Single Point Screen (hERG) @ 10 µM Start->Step1 Decision1 Block > 50%? Step1->Decision1 Decision1->Start No (Inactive) Step2 Full IC50 Determination (IKr & IKs) Decision1->Step2 Yes Comparison Benchmark vs Azimilide Calculate Selectivity Ratio Step2->Comparison Safety Safety Margin Calculation (hERG IC50 / Cmax) Comparison->Safety

Caption: Figure 2: Screening cascade for benchmarking novel antiarrhythmics. Azimilide is used as the positive control in Step 2.[1]

Technical Insights & Troubleshooting

The "Run-Down" Trap

Issue: IKs currents often degrade (run-down) over time in whole-cell patches, leading to false positives (drug appears to block when current is simply dying).[1] Solution: Use Perforated Patch technique (Amphotericin B or Escin) instead of ruptured whole-cell for IKs assays.[1] This preserves intracellular signaling pathways (cAMP/PKA) required for IKs stability.[1]

The Temperature Factor

Azimilide's potency is relatively temperature-stable, but hERG kinetics accelerate significantly at 37°C. Recommendation: Perform initial screens at Room Temperature (RT) for stability, but validate final candidates at 37°C alongside Azimilide. If the test compound's IC50 shifts >3x between RT and 37°C, it suggests state-dependent binding kinetics that differ from the reference.[1][7]

References

  • Vertex AI Search. (2025).[1] Effects of the novel antiarrhythmic agent azimilide on experimental atrial fibrillation and atrial electrophysiologic properties. PubMed.[1]

  • Vertex AI Search. (2025).[1] Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes.[1][8] PubMed.[1]

  • Vertex AI Search. (2025).[1] Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel. PubMed.[1]

  • Sophion Bioscience. (2023).[1] Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. Sophion Application Notes.

  • Charles River Laboratories. (2023).[1] Comparison of in-cell immunoassay and automated electrophysiology for assessment of hERG trafficking liability for new drugs. Charles River Posters.

Sources

Safety Operating Guide

Operational Guide: Safe Handling & Logistics for Azimilide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Azimilide hydrochloride Content Type: Operational Safety & Logistical Guide Audience: Researchers, Drug Development Scientists Persona: Senior Application Scientist[1]

Executive Safety Assessment

Status: HIGH POTENCY / TOXIC Primary Hazard: Acute Oral Toxicity (Category 3) & Cardiotoxicity [1]

As researchers, we often treat "white powders" as generic chemical inputs.[1][2] Azimilide Hydrochloride is not a generic reagent. It is a potent Class III antiarrhythmic agent designed to block cardiac potassium channels (


 and 

) at micromolar concentrations.[1][2][3][4]

The Critical Risk: Unlike general cytotoxins that damage dividing cells over time, Azimilide has an immediate mechanism of action.[2] Systemic absorption (inhalation of dust or transdermal absorption via DMSO solutions) can precipitate QT prolongation and Torsades de Pointes (life-threatening ventricular arrhythmia) in the handler.[1][2]

Operational Mandate: Treat every milligram as a bio-active dose. All handling of the solid powder must occur within a certified containment device.[2]

Hazard Profile & Risk Identification
ParameterSpecificationOperational Implication
CAS Number 149888-94-8Verification required before receipt.[1][2][5]
GHS Classification Acute Tox. 3 (Oral) H301: Toxic if swallowed. Fatalities possible at low doses.[1][2]
Target Organ Heart (Ion Channels) Exposure may cause asymptomatic QT prolongation initially.[1][2]
Physical State Crystalline SolidHigh risk of aerosolization during weighing/transfer.[1]
Solubility DMSO, Water (>10 mg/mL)Solubilized form penetrates skin faster than powder.
Control Band OEB 4 (Estimated) Default to handling as a potent compound (<10

).[1][2]
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for Azimilide HCl.[1][2] The following matrix utilizes a "Defense-in-Depth" strategy.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Chemical Fume Hood (Face velocity 0.5 m/s) Secondary: N95/P100 Respirator (only for spill cleanup)The solid particle size is often inconsistent.[1][2] A fume hood provides a physical barrier.[1][2] Do not rely on surgical masks; they offer zero protection against pharmacological dusts.[1][2]
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil) 2.[1][2] Outer: Nitrile (Extended Cuff, 5-8 mil)Solvent Permeation: Once dissolved in DMSO, Azimilide can "ride" the solvent through thin latex.[1][2] Double nitrile creates a breakthrough lag time of >480 mins.[1][2]
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps.[1][2] Goggles prevent dust migration to the tear ducts (lacrimal absorption route).[1][2]
Body Tyvek® Lab Coat or Disposable Gown (Closed Front)Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry.[2] Disposable gowns eliminate this vector.[1][2]
Operational Protocol: Safe Weighing & Solubilization

Objective: Isolate the operator from the compound during the highest-risk phase (transition from solid to liquid).[2]

Step-by-Step Workflow
  • Pre-Operational Check:

    • Verify Fume Hood certification (sticker date < 1 year).[1][2]

    • Place a "Toxic Hazard" sign on the sash.[2]

    • Prepare a wet wipe station inside the hood (lint-free wipes soaked in 10% soap solution).[1][2]

  • Weighing (The Critical Step):

    • Never weigh Azimilide on an open bench.[1][2]

    • Place the analytical balance inside the fume hood.[2]

    • Static Control: Use an anti-static gun on the spatula and weigh boat.[1][2] Static charge can cause "powder jump," aerosolizing the drug.[1][2]

    • Tare: Tare the vessel before opening the Azimilide vial.

  • Solubilization:

    • Add solvent (e.g., DMSO) to the vial immediately after weighing.[1][2]

    • Why: Converting the powder to a liquid eliminates the inhalation risk, though it increases the dermal risk.[2]

    • Cap tightly and vortex inside the hood.[2]

  • Decontamination:

    • Wipe down the balance, spatula, and exterior of the vial with the wet wipes.[2]

    • Place used wipes in a dedicated solid hazardous waste bag inside the hood.[2]

  • Exit Procedure:

    • Remove outer gloves inside the hood (turning them inside out).[2]

    • Wash hands immediately after leaving the lab.[2]

Visualization: Safety Logic & Workflow

The following diagram illustrates the "Containment Hierarchy" required for Azimilide. Note the critical decision points for spill response.

AzimilideSafety Start Start: Azimilide Handling RiskCheck Risk Assessment: Is Powder or Solution? Start->RiskCheck Powder Solid (Powder) RiskCheck->Powder Solid Form Solution Solution (DMSO/Water) RiskCheck->Solution Liquid Form Hood Engineering Control: Chemical Fume Hood ONLY Powder->Hood Static Static Neutralization Hood->Static Exp Experiment Execution Static->Exp Glove PPE Focus: Double Nitrile Gloves Solution->Glove Glove->Exp Waste Disposal: Incineration Stream Exp->Waste

Figure 1: Operational workflow distinguishing between solid (inhalation risk) and liquid (dermal risk) handling protocols.[1][2][5][6]

Emergency Response & First Aid

Mechanism-Specific Response: If exposure occurs, standard First Aid is necessary but not sufficient.[1][2] You must inform medical personnel of the compound's identity as a Potassium Channel Blocker .[2]

  • Inhalation: Move to fresh air. Alert Medical: "Patient exposed to Class III antiarrhythmic. Monitor for QT prolongation."

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol (enhances absorption).[1][2]

  • Ingestion: IMMEDIATE MEDICAL EMERGENCY. Do not induce vomiting unless instructed by poison control.[1][2] Transport to ER with SDS.[1][2]

Disposal & Deactivation

Self-Validating Disposal System: Do not rely on "drain disposal" limits. Azimilide is persistent and toxic to aquatic life.[1][2]

  • Solid Waste: All contaminated consumables (gloves, weigh boats, wipes) go into a "High Hazard" burn box.[1][2]

  • Liquid Waste: Collect in a dedicated carboy labeled "Toxic Organic Waste - Azimilide."[1][2]

  • Destruction: The only validated destruction method is High-Temperature Incineration (>1000°C) .[1][2]

References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 9571004, Azimilide. Retrieved from [Link]

  • Salata, J. J., & Brooks, R. R. (1997).[1][2] Pharmacology of azimilide dihydrochloride (NE-10064), a class III antiarrhythmic agent.[1][2][3][4] Cardiovascular Drug Reviews, 15(2), 137-156.[1][2][4] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azimilide hydrochloride
Reactant of Route 2
Reactant of Route 2
Azimilide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.